Pazopanib Hydrochloride
Description
This compound is the hydrochloride salt of a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity. Pazopanib selectively inhibits vascular endothelial growth factor receptors (VEGFR)-1, -2 and -3, c-kit and platelet derived growth factor receptor (PDGF-R), which may result in inhibition of angiogenesis in tumors in which these receptors are upregulated.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 7 approved and 21 investigational indications. This drug has a black box warning from the FDA.
See also: Pazopanib (has active moiety).
Properties
IUPAC Name |
5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHIQUBXFFAOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212956 | |
| Record name | Pazopanib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635702-64-6 | |
| Record name | Pazopanib hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635702-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pazopanib hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635702646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pazopanib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAZOPANIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Y9ANM545 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Pazopanib Hydrochloride in Renal Cell Carcinoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib hydrochloride, a potent multi-targeted tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of advanced renal cell carcinoma (RCC). Its efficacy is rooted in its ability to selectively inhibit key signaling pathways implicated in tumor angiogenesis and proliferation. This technical guide provides a comprehensive overview of the core mechanism of action of pazopanib in RCC, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.
Molecular Targets and Mechanism of Action
Pazopanib exerts its anti-tumor effects by targeting several receptor tyrosine kinases (RTKs). The primary targets include the vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][2][3][4] In the context of RCC, the VHL (von Hippel-Lindau) tumor suppressor gene is frequently inactivated, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs). HIFs, in turn, upregulate the expression of pro-angiogenic factors, most notably VEGF. By binding to VEGFR, VEGF initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply the tumor with essential nutrients and oxygen.[5]
Pazopanib competitively binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of these receptors, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[6] The inhibition of VEGFR signaling is the principal mechanism through which pazopanib exerts its anti-angiogenic effects, leading to a reduction in tumor vascularization, growth, and metastasis.[3][6] The blockade of PDGFR and c-Kit signaling further contributes to its anti-tumor activity by affecting pericyte recruitment and tumor cell proliferation and survival.[1][2][4]
Quantitative Data
The efficacy of pazopanib has been extensively evaluated in preclinical and clinical studies. The following tables summarize key quantitative data regarding its inhibitory activity and clinical effectiveness in RCC.
Table 1: In Vitro Kinase Inhibitory Activity of Pazopanib
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 10[5] |
| VEGFR-2 | 30[5] |
| VEGFR-3 | 47[5] |
| PDGFR-α | 71[5] |
| PDGFR-β | 84[5] |
| c-Kit | 74[5] |
| FGFR-1 | 140 |
| FGFR-3 | 130 |
IC50 (half maximal inhibitory concentration) values represent the concentration of pazopanib required to inhibit 50% of the kinase activity in cell-free assays.
Table 2: Clinical Efficacy of Pazopanib in Advanced Renal Cell Carcinoma (VEG105192 Trial)
| Endpoint | Pazopanib (n=290) | Placebo (n=145) | Hazard Ratio (95% CI) | P-value |
| Overall Population | ||||
| Median Progression-Free Survival (PFS) | 9.2 months | 4.2 months | 0.46 (0.34-0.62) | < 0.0001[7][8] |
| Objective Response Rate (ORR) | 30% | 3% | - | < 0.001[8] |
| Treatment-Naïve Subpopulation | ||||
| Median Progression-Free Survival (PFS) | 11.1 months | 2.8 months | 0.40 (0.27-0.60) | < 0.0001[7][8][9] |
| Cytokine-Pretreated Subpopulation | ||||
| Median Progression-Free Survival (PFS) | 7.4 months | 4.2 months | 0.54 (0.35-0.84) | < 0.001[7][8] |
The VEG105192 study was a randomized, double-blind, placebo-controlled Phase III trial in patients with advanced and/or metastatic RCC.[8][10]
Table 3: Comparative Efficacy of Pazopanib versus Sunitinib in Advanced Renal Cell Carcinoma (COMPARZ Trial)
| Endpoint | Pazopanib (n=557) | Sunitinib (n=553) | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 8.4 months | 9.5 months | 1.05 (0.90-1.22) |
| Objective Response Rate (ORR) | 31% | 25% | - |
The COMPARZ study was a randomized, open-label, non-inferiority Phase III trial comparing the efficacy and safety of pazopanib with sunitinib in patients with metastatic RCC.
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to characterize the mechanism of action of pazopanib.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of pazopanib to inhibit the enzymatic activity of specific tyrosine kinases.
Materials:
-
Recombinant human kinase enzymes (e.g., VEGFR-2, PDGFR-β)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radioactive for detection systems like ADP-Glo™.
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well microplates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of pazopanib in the assay buffer.
-
In a 96-well plate, add the recombinant kinase, the specific substrate, and the various concentrations of pazopanib.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves measuring the incorporation of ³²P using a scintillation counter. For non-radioactive assays, a specific detection reagent is added, and the resulting signal (e.g., luminescence) is measured.
-
Calculate the percentage of kinase inhibition for each pazopanib concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the pazopanib concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT/WST-1 Assay)
This assay assesses the effect of pazopanib on the viability and proliferation of cancer cell lines.
Materials:
-
Renal cell carcinoma cell lines (e.g., 786-O, Caki-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the RCC cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of pazopanib and incubate for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each pazopanib concentration relative to untreated control cells.
-
Determine the IC50 value for cell proliferation inhibition.
Western Blot Analysis of VEGFR-2 Phosphorylation
This technique is used to detect the inhibition of VEGFR-2 autophosphorylation in response to pazopanib treatment.[11][12][13]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or RCC cells
-
Cell culture medium
-
Recombinant human VEGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, and anti-β-actin (loading control)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture HUVECs or RCC cells to near confluency.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of pazopanib for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with VEGF for a short duration (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated VEGFR-2.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by pazopanib and a typical experimental workflow for its evaluation.
Caption: Pazopanib inhibits VEGFR and PDGFR signaling pathways.
Caption: Experimental workflow for evaluating pazopanib.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor that effectively suppresses tumor growth and angiogenesis in renal cell carcinoma. Its primary mechanism of action involves the inhibition of VEGFR, PDGFR, and c-Kit, leading to the blockade of critical downstream signaling pathways. The quantitative data from in vitro studies and pivotal clinical trials robustly support its efficacy in this indication. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of targeted therapies for RCC.
References
- 1. researchgate.net [researchgate.net]
- 2. Pazopanib: a Review in Advanced Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pazopanib for the Treatment of Patients with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacotherapy Options in Advanced Renal Cell Carcinoma: What Role for Pazopanib? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pazopanib in locally advanced or metastatic renal cell carcinoma: results of a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pazopanib in Patients with Clear-Cell Renal Cell Carcinoma: Seeking the Right Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomised, double-blind phase III study of pazopanib in patients with advanced and/or metastatic renal cell carcinoma: final overall survival results and safety update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Noninvasive Assessment of Tumor VEGF Receptors in Response to Treatment with Pazopanib: A Molecular Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
Pazopanib's Strategic Assault on Angiogenesis Signaling Pathways: A Technical Guide
For Immediate Release
[City, State] – In the intricate landscape of cancer therapy, the targeted disruption of tumor angiogenesis remains a cornerstone of modern oncology. This technical guide provides an in-depth exploration of the molecular targets of pazopanib, a multi-targeted tyrosine kinase inhibitor, within the critical signaling pathways that drive new blood vessel formation. Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, presents key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks affected by this potent anti-angiogenic agent.
Executive Summary
Pazopanib exerts its anti-angiogenic effects by potently inhibiting several key receptor tyrosine kinases (RTKs) implicated in tumor-driven neovascularization. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][2][3] Additionally, pazopanib has been shown to inhibit Fibroblast Growth Factor Receptors (FGFR-1 and -3) and colony-stimulating factor 1 receptor (c-fms).[4][5] By binding to the ATP-binding pocket of these receptors, pazopanib blocks their phosphorylation and subsequent activation, thereby disrupting the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival – the fundamental processes of angiogenesis.[6][7] This guide will dissect these interactions, providing a comprehensive overview of pazopanib's role as a formidable inhibitor of tumor angiogenesis.
Pazopanib's Core Targets and In Vitro Efficacy
Pazopanib's efficacy is rooted in its ability to inhibit a specific constellation of tyrosine kinases that are pivotal for angiogenesis. The quantitative measure of this inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-1 | 10 | [4] |
| VEGFR-2 | 30 | [4] |
| VEGFR-3 | 47 | [4] |
| PDGFR-β | 84 | [4] |
| c-Kit | 74 | [4] |
| FGFR-1 | 140 | [4] |
| c-fms | 146 | [4] |
| VEGFR-2 (cellular phosphorylation) | ~8 | [4][8] |
Table 1: In Vitro Inhibitory Activity of Pazopanib Against Key Angiogenesis-Related Kinases. This table summarizes the half-maximal inhibitory concentrations (IC50) of pazopanib for its primary molecular targets.
Disruption of Key Angiogenesis Signaling Pathways
Pazopanib's therapeutic effect is a direct consequence of its ability to interfere with multiple, often redundant, signaling pathways that tumors exploit to induce angiogenesis.
The VEGF/VEGFR Signaling Axis: The Primary Frontier
The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are central regulators of both physiological and pathological angiogenesis.[9] Tumors frequently overexpress VEGF, which binds to VEGFRs on nearby endothelial cells, triggering a cascade of events leading to the formation of new blood vessels that supply the tumor with essential nutrients and oxygen.[4]
Pazopanib potently inhibits VEGFR-1, -2, and -3.[4] VEGFR-2 is considered the primary mediator of the mitogenic, migratory, and survival signals in endothelial cells.[10] Upon VEGF binding, VEGFR-2 dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways, including:
-
The PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[9]
-
The PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell survival and permeability.[11][12]
By inhibiting VEGFR phosphorylation, pazopanib effectively shuts down these critical downstream signals, leading to a potent anti-angiogenic effect.[10][13]
Targeting the PDGF/PDGFR Axis: Disrupting Pericyte Recruitment
Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRs) play a crucial role in the maturation and stabilization of newly formed blood vessels by recruiting pericytes.[14][15] Pericytes are mural cells that wrap around endothelial cells, providing structural support and promoting vessel stability. The PDGF-B/PDGFR-β signaling pathway is particularly important in this process.[15] By inhibiting PDGFR-β, pazopanib can disrupt the interaction between endothelial cells and pericytes, leading to the formation of unstable and leaky blood vessels that are unable to effectively support tumor growth.
The Role of FGF/FGFR and c-Kit in Angiogenesis
The Fibroblast Growth Factor (FGF) family and their receptors (FGFRs) are also involved in angiogenesis, contributing to endothelial cell proliferation and migration.[16][17] Similarly, the c-Kit receptor, activated by stem cell factor (SCF), has been implicated in promoting angiogenesis.[18][19] While the inhibitory effect of pazopanib on FGFR and c-Kit is less potent than on VEGFRs, the simultaneous blockade of these pathways likely contributes to its overall anti-angiogenic efficacy, potentially overcoming resistance mechanisms that may arise from the upregulation of alternative pro-angiogenic signals.
Key Experimental Methodologies
The elucidation of pazopanib's mechanism of action has been dependent on a variety of in vitro and in vivo experimental models. The following sections provide an overview of the core methodologies used to characterize its anti-angiogenic properties.
In Vitro Kinase Inhibition Assays
These assays are fundamental for determining the direct inhibitory effect of pazopanib on its target kinases.
Objective: To quantify the IC50 value of pazopanib for a specific kinase.
Generalized Protocol:
-
Reagents and Materials: Recombinant human kinase (e.g., VEGFR-2, PDGFR-β), kinase-specific peptide substrate, ATP, pazopanib (serially diluted), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. In a microplate, combine the kinase, substrate, and pazopanib at various concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate the reaction for a specified time at a controlled temperature (e.g., 60 minutes at room temperature). d. Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method (e.g., luminescence).
-
Data Analysis: The percentage of kinase inhibition is calculated for each pazopanib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assays
These assays confirm the ability of pazopanib to inhibit the activation of its target receptors within a cellular context.
Objective: To assess the effect of pazopanib on the phosphorylation of a target receptor (e.g., VEGFR-2) in cultured cells.
Generalized Protocol:
-
Cell Culture: Culture endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to near confluency.
-
Treatment: Pre-incubate the cells with various concentrations of pazopanib for a defined period (e.g., 2 hours).
-
Stimulation: Stimulate the cells with a specific ligand (e.g., VEGF) to induce receptor phosphorylation.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with primary antibodies specific for the phosphorylated form of the target receptor (e.g., anti-p-VEGFR-2) and the total form of the receptor. c. Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP). d. Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total receptor, demonstrating the inhibitory effect of pazopanib.
Endothelial Cell Proliferation and Migration Assays
These functional assays evaluate the downstream cellular effects of pazopanib's inhibitory action.
Objective: To measure the impact of pazopanib on endothelial cell proliferation and migration.
Generalized Protocol (Proliferation Assay):
-
Cell Seeding: Seed HUVECs in a multi-well plate.
-
Treatment: Treat the cells with various concentrations of pazopanib in the presence of a pro-angiogenic stimulus (e.g., VEGF).
-
Incubation: Incubate the cells for a period that allows for cell division (e.g., 72 hours).
-
Quantification: Measure cell viability or number using a suitable assay (e.g., MTT or CyQUANT assay).
Generalized Protocol (Migration Assay - Boyden Chamber):
-
Chamber Setup: Use a two-chamber plate separated by a porous membrane.
-
Stimulus: Place a chemoattractant (e.g., VEGF) in the lower chamber.
-
Cell Seeding: Seed HUVECs in the upper chamber in the presence of various concentrations of pazopanib.
-
Incubation: Allow the cells to migrate through the membrane for a defined period (e.g., 4-6 hours).
-
Quantification: Stain and count the cells that have migrated to the lower side of the membrane.
In Vitro Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells organize into capillary-like structures.
Objective: To assess the effect of pazopanib on the ability of endothelial cells to form three-dimensional tubular networks.
Generalized Protocol:
-
Matrix Coating: Coat the wells of a microplate with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed HUVECs onto the matrix in the presence of various concentrations of pazopanib and a pro-angiogenic stimulus.
-
Incubation: Incubate for a period that allows for tube formation (e.g., 6-18 hours).
-
Visualization and Quantification: Visualize the tubular networks using a microscope and quantify parameters such as the number of branch points, total tube length, and number of loops.
In Vivo Tumor Xenograft Models
These models are crucial for evaluating the anti-tumor and anti-angiogenic efficacy of pazopanib in a living organism.
Objective: To determine the effect of pazopanib on tumor growth and tumor-associated angiogenesis in a mouse model.
Generalized Protocol:
-
Tumor Cell Implantation: Subcutaneously inject human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Administer pazopanib or a vehicle control to the mice orally on a defined schedule.
-
Tumor Measurement: Measure tumor volume regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis.
-
Immunohistochemistry: Stain tumor sections with antibodies against markers of angiogenesis (e.g., CD31 to identify endothelial cells) to assess microvessel density.
Conclusion
Pazopanib's clinical efficacy as an anti-cancer agent is intrinsically linked to its potent and multi-targeted inhibition of key signaling pathways that drive tumor angiogenesis. By simultaneously blocking the VEGFR, PDGFR, and other pro-angiogenic receptor tyrosine kinases, pazopanib creates a hostile tumor microenvironment that is deprived of the necessary blood supply for growth and metastasis. The comprehensive understanding of its molecular targets and the downstream consequences of their inhibition, as detailed in this guide, is crucial for the continued development of novel anti-angiogenic therapies and for optimizing the clinical application of pazopanib in the fight against cancer. This in-depth technical overview serves as a valuable resource for the scientific community dedicated to advancing the field of oncology through targeted therapeutic strategies.
References
- 1. ibidi.com [ibidi.com]
- 2. promega.com [promega.com]
- 3. Pazopanib combined with radiation: in vivo model of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HTScan® c-Kit Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 11. promega.com [promega.com]
- 12. selleckchem.com [selleckchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genomeme.ca [genomeme.ca]
Pazopanib Hydrochloride: A Technical Guide on Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib, marketed under the brand name Votrient®, is an orally administered, second-generation multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It is a potent and selective inhibitor of several receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[3][4] Developed by GlaxoSmithKline, Pazopanib hydrochloride received FDA approval in 2009 for the treatment of advanced renal cell carcinoma (RCC) and was later approved for advanced soft tissue sarcoma (STS) in patients who have received prior chemotherapy.[1][5] This document provides a detailed technical overview of this compound, focusing on its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies.
Chemical Structure and Physicochemical Properties
Pazopanib is a synthetic indazolylpyrimidine.[1][6] The marketed formulation contains the hydrochloride salt, which is a white to slightly yellow solid.[6][7] It is prepared from equimolar amounts of pazopanib and hydrochloric acid.[8]
The chemical structure for this compound is:
-
IUPAC Name: 5-({4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide hydrochloride[3]
-
Chemical Formula: C₂₁H₂₃N₇O₂S · HCl[8]
-
CAS Number: 635702-64-6 (for hydrochloride salt)[3]
A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Weight | 473.98 g/mol (Hydrochloride Salt) | [9] |
| 437.52 g/mol (Free Base) | [3] | |
| Physical Form | White to slightly yellow powder/solid | [7][10] |
| Melting Point | >290°C (decomposition) | [4] |
| Solubility | DMSO: 2 mg/mL.[10] Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[6][7] | [6][7][10] |
| pKa Values | 2.1, 6.4 (basic), 10.2 (weakly acidic) | [7][11] |
| LogP (cLogP) | 3.65 (Partition coefficient between octanol and water is 4470) | [7] |
| Biopharmaceutics Classification | Class II (Low Solubility, High Permeability) |[11] |
Mechanism of Action and Signaling Pathways
Pazopanib functions as a multi-targeted tyrosine kinase inhibitor, primarily blocking pathways involved in tumor angiogenesis and proliferation.[12][13] Its principal targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-KIT).[7] By inhibiting these receptors, Pazopanib disrupts downstream signaling cascades, leading to reduced tumor vascularization, inhibition of tumor growth, and induction of apoptosis.[1][12]
The inhibitory activity of Pazopanib is highly potent against its primary targets, as detailed in Table 2.
Table 2: In Vitro Inhibitory Activity (IC₅₀) of Pazopanib
| Target Kinase | IC₅₀ (nM) | Assay Type | References |
|---|---|---|---|
| VEGFR-1 | 10 | Cell-free | [7][9][14] |
| VEGFR-2 | 30 | Cell-free | [7][9][14] |
| VEGFR-3 | 47 | Cell-free | [7][9][14] |
| PDGFR-α | 71 | Cell-free | [7][11] |
| PDGFR-β | 84 | Cell-free | [7][14] |
| c-KIT | 74 | Cell-free | [7][9][14] |
| FGFR-1 | 140 | Cell-free | [9][14] |
| c-Fms | 146 | Cell-free |[9][14] |
Pazopanib's inhibition of these receptor tyrosine kinases (RTKs) at the cell membrane prevents their ligand-induced autophosphorylation.[7] This blockade disrupts critical downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which are central to cell proliferation, survival, and angiogenesis.
Pharmacokinetic Profile
The pharmacokinetics of Pazopanib are complex, characterized by pH-dependent solubility and significant interpatient variability.[15] Key pharmacokinetic parameters are summarized in Table 3.
Table 3: Pharmacokinetic Properties of Pazopanib
| Parameter | Description | Value / Details | References |
|---|---|---|---|
| Absorption | Orally absorbed; bioavailability is pH-dependent and increases with food. | Bioavailability: 21% (range 14–39%).[3] Tmax: Median 3.5 hours.[3] Taking with food doubles AUC and Cmax.[3] | [3] |
| Distribution | Highly bound to plasma proteins. | Protein Binding: >99.5% | [1][3] |
| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes. | Major Enzyme: CYP3A4.[1][3] Minor Enzymes: CYP1A2, CYP2C8.[1][3] Metabolites are 10- to 20-fold less active than the parent drug.[1][3] | [1][3] |
| Elimination | Primarily excreted via feces. | Half-life: 30.9 ± 4 hours.[3] Excretion: Feces (primary), Urine (<4%).[3] |[3] |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a common method for determining the IC₅₀ values of kinase inhibitors like Pazopanib.
-
Objective: To quantify the inhibitory effect of Pazopanib on the enzymatic activity of purified receptor tyrosine kinases (e.g., VEGFR-1, -2, -3).
-
Methodology:
-
Enzyme and Substrate Preparation: A purified, baculovirus-expressed glutathione-S-transferase (GST) fusion protein encoding the catalytic domain of the target human receptor kinase is used. A synthetic peptide substrate is prepared in assay buffer.
-
Assay Plate Setup: The assay is conducted in 384-well microtiter plates. Serial dilutions of this compound are added to the wells.
-
Kinase Reaction: The kinase enzyme, substrate, and ATP are added to the wells to initiate the phosphorylation reaction. The plates are incubated at room temperature.
-
Detection: The reaction is stopped, and HTRF detection reagents (e.g., a europium cryptate-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled anti-GST antibody) are added.
-
Signal Measurement: After incubation, the fluorescence is read at two different wavelengths (e.g., 665 nm and 620 nm). The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The signal ratio is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using a four-parameter logistic fit.[9]
-
RP-HPLC Method for Quantification in Pharmaceutical Dosage Forms
This protocol outlines a validated method for determining the quantity of this compound in tablets.
-
Objective: To accurately quantify this compound in a pharmaceutical formulation for quality control purposes.
-
Methodology:
-
Sample Preparation: A number of tablets (e.g., 20) are weighed and ground into a fine powder. A portion of the powder equivalent to a known amount of this compound (e.g., 100 mg) is accurately weighed and dissolved in the mobile phase. The solution is sonicated to ensure complete dissolution and then filtered through a 0.45 µm filter.
-
Chromatographic System:
-
Column: Eclipse plus C18 (4.5 mm i.d. x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A mixture of 0.1% Orthophosphoric acid and acetonitrile (e.g., 55:45 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV detector set to the λmax of Pazopanib (e.g., 271.4 nm).
-
-
Analysis: A standard solution of known concentration and the prepared sample solution are injected into the HPLC system.
-
Quantification: The peak area of Pazopanib in the sample chromatogram is compared to the peak area from the standard solution to determine the concentration. The assay percentage is then calculated against the labeled claim.[16]
-
Cell Viability and Proliferation Assay
This protocol is used to assess the cytotoxic and anti-proliferative effects of Pazopanib on cancer cell lines.
-
Objective: To determine the effect of Pazopanib on the growth and viability of tumor cells (e.g., synovial sarcoma cell lines) or endothelial cells (e.g., HUVECs).
-
Methodology:
-
Cell Culture: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of Pazopanib (e.g., from 1 µg/mL to 25 µg/mL) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay. The reagent is added to the wells, and after a further incubation period, the absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The concentration of Pazopanib that inhibits cell growth by 50% (GI₅₀ or IC₅₀) is calculated.[9]
-
Conclusion
This compound is a cornerstone in the treatment of advanced RCC and STS, functioning as a potent multi-targeted TKI. Its mechanism is centered on the inhibition of key receptors like VEGFR, PDGFR, and c-Kit, which are vital for tumor angiogenesis and proliferation. The compound's physicochemical properties, particularly its pH-dependent low solubility, present formulation challenges but also opportunities for enhancement via advanced drug delivery techniques.[11][17] A thorough understanding of its chemical structure, pharmacokinetic profile, and the signaling pathways it modulates is critical for ongoing research, clinical optimization, and the development of next-generation targeted therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pazopanib - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 635702-64-6 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tga.gov.au [tga.gov.au]
- 8. This compound | C21H24ClN7O2S | CID 11525740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Facebook [cancer.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
Preclinical Anti-Tumor Activity of Pazopanib Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib Hydrochloride is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-angiogenic activity in a variety of preclinical models.[1][2][3] Approved for the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma (STS), its mechanism of action primarily involves the inhibition of key receptor tyrosine kinases (RTKs) implicated in tumor progression and angiogenesis.[4] This technical guide provides an in-depth summary of the preclinical data supporting the anti-tumor efficacy of pazopanib, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
In Vitro Anti-Tumor Activity
Pazopanib has been shown to inhibit the proliferation of various cancer cell lines, primarily through the inhibition of critical RTKs. Its cytotoxic effects are often cell-line dependent, with notable efficacy in cell lines harboring specific genetic alterations.
Quantitative Data: In Vitro Kinase and Cell Growth Inhibition
The following table summarizes the in vitro inhibitory activity of pazopanib against various kinases and cancer cell lines.
| Target Kinase | IC50 (nM) | Cell Line | Tumor Type | IC50 (µM) | Reference |
| VEGFR-1 | 10 | HUVEC | Endothelial | ~0.008 (VEGFR-2 phosphorylation) | [5] |
| VEGFR-2 | 30 | A549 | Non-Small Cell Lung Cancer | 4-6 | [6] |
| VEGFR-3 | 47 | YTLMC-90 | Non-Small Cell Lung Cancer | 4-6 | [6] |
| PDGFRα | 71 | L9981 | Non-Small Cell Lung Cancer | 4-6 | [6] |
| PDGFRβ | 84 | KATO-III | Gastric Cancer (FGFR2 amplified) | 0.1-2.0 | [7] |
| c-Kit | 74 | OCUM-2M | Gastric Cancer (FGFR2 amplified) | 0.1-2.0 | [7] |
| FGFR1 | 140 | SNU-16 | Gastric Cancer (FGFR2 amplified) | 0.1-2.0 | [7] |
| c-Fms | 146 | HSC-39 | Gastric Cancer (FGFR2 amplified) | 0.1-2.0 | [7] |
| B-Raf | - | 231-BR-HER2 | Breast Cancer (B-Raf mutant) | - | [8] |
Experimental Protocols: Key In Vitro Assays
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Methodology:
-
Cancer cell lines (e.g., A549, YTLMC-90, L9981) are seeded in 96-well plates and allowed to adhere overnight.[6]
-
Cells are then treated with increasing concentrations of pazopanib or vehicle control for a specified duration (e.g., 96 hours).[6]
-
Following treatment, MTT solution is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 values are calculated from the dose-response curves.
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Methodology:
-
Cells are treated with pazopanib or vehicle for a defined period (e.g., 48 hours).[6]
-
Both adherent and floating cells are collected, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of individual cells is measured by flow cytometry.
-
The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle. Pazopanib has been shown to induce G0/G1 cell cycle arrest in non-small cell lung cancer cell lines.[6]
-
Western Blot Analysis for Protein Phosphorylation
-
Principle: This method is used to detect the phosphorylation status of specific proteins, such as receptor tyrosine kinases and their downstream signaling molecules.
-
Methodology:
-
Cells are treated with pazopanib for a short period (e.g., 1 hour) followed by stimulation with a specific ligand (e.g., VEGF, PDGF).[9]
-
Cell lysates are prepared and the protein concentration is determined.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a chemiluminescent substrate to visualize the protein bands.
-
In Vivo Anti-Tumor Activity
Pazopanib has demonstrated significant anti-tumor efficacy in a variety of human tumor xenograft models in mice. Its in vivo activity is largely attributed to its anti-angiogenic effects.
Quantitative Data: In Vivo Tumor Growth Inhibition
The following table summarizes the in vivo anti-tumor activity of pazopanib in different xenograft models.
| Tumor Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Colon Carcinoma | HT29 | 10, 30, 100 mg/kg p.o. BID | Dose-dependent | [9] |
| Melanoma | A375P | 10, 30, 100 mg/kg p.o. BID | Dose-dependent | [9] |
| Prostate Carcinoma | PC3 | 10, 30, 100 mg/kg p.o. BID | Dose-dependent | [9] |
| Renal Carcinoma | Caki-2 | 10, 30, 100 mg/kg p.o. QD | Most sensitive model | [3][9] |
| Breast Carcinoma | BT474 | 10, 30, 100 mg/kg p.o. QD | Significant activity | [3][9] |
| Non-Small Cell Lung Carcinoma | NCI-H322 | 10, 30, 100 mg/kg p.o. QD | Significant activity | [3][9] |
| Dedifferentiated Solitary Fibrous Tumor | - | - | 21% | [10] |
| Non-Small Cell Lung Cancer | A549 | 100 mg/kg p.o. | Smaller tumor volumes compared to control | [11] |
Experimental Protocols: Key In Vivo Models
Human Tumor Xenograft Model
-
Principle: This model involves the implantation of human cancer cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer agents.
-
Methodology:
-
Human tumor cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into control and treatment groups.
-
Pazopanib is administered orally at various doses and schedules.[3][9]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
Angiogenesis Models (Corneal Micropocket and Matrigel Plug Assays)
-
Principle: These models are used to assess the anti-angiogenic effects of a compound in vivo.
-
Methodology (Corneal Micropocket):
-
Methodology (Matrigel Plug):
-
Matrigel, a basement membrane extract, mixed with a pro-angiogenic factor is injected subcutaneously into mice.
-
The Matrigel solidifies, and blood vessels from the surrounding tissue are induced to grow into the plug.
-
After a period of treatment with pazopanib, the Matrigel plugs are excised.
-
The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug.[9]
-
Signaling Pathways and Mechanism of Action
Pazopanib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.
Pazopanib's Primary Targets and Downstream Signaling
Caption: Pazopanib inhibits key RTKs and the downstream Raf-MEK-ERK and PI3K-AKT-mTOR pathways.
Experimental Workflow: From In Vitro to In Vivo Assessment
Caption: A typical preclinical workflow for evaluating the anti-tumor activity of pazopanib.
Conclusion
The preclinical data for this compound strongly support its potent anti-tumor and anti-angiogenic activities. Through the inhibition of key receptor tyrosine kinases, particularly VEGFR, PDGFR, and c-Kit, pazopanib effectively disrupts critical signaling pathways involved in tumor growth, survival, and neovascularization. The robust in vitro and in vivo data have provided a solid foundation for its successful clinical development and approval in multiple cancer indications. Further research into its activity against other targets, such as B-Raf, may unveil additional therapeutic opportunities.[8]
References
- 1. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. Pazopanib, a novel multitargeted kinase inhibitor, shows potent in vitro antitumor activity in gastric cancer cell lines with FGFR2 amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical and clinical evidence of activity of pazopanib in solitary fibrous tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Pazopanib Hydrochloride: A Technical Guide to its Inhibitory Action on VEGFR, PDGFR, and c-Kit
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of pazopanib hydrochloride, a multi-targeted tyrosine kinase inhibitor. The document focuses on its effects on Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the proto-oncogene c-Kit, key mediators in angiogenesis and tumor cell proliferation.
Mechanism of Action
Pazopanib is a potent, orally available, second-generation small-molecule tyrosine kinase inhibitor (TKI).[1][2] It functions by competing with adenosine triphosphate (ATP) for the catalytic domain of multiple receptor tyrosine kinases (RTKs).[3] This competitive inhibition blocks the autophosphorylation and activation of these receptors, thereby disrupting downstream signaling pathways that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[2] The primary targets of pazopanib include VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[1][4][5]
Quantitative Inhibitory Activity
The inhibitory potency of pazopanib against its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity in vitro. The following table summarizes the IC50 values of this compound for its key targets as reported in various preclinical studies.
| Target Kinase | IC50 (nM) | Reference(s) |
| VEGFR-1 | 10 | [6][7][8] |
| VEGFR-2 | 30 | [6][7][8] |
| VEGFR-3 | 47 | [6][7][8] |
| PDGFR-α | 71 | [6] |
| PDGFR-β | 84 | [6][7][8] |
| c-Kit | 74 | [6][7][8] |
Note: IC50 values can vary between different experimental setups and assay conditions.
Signaling Pathways
Pazopanib's efficacy stems from its ability to block critical signaling cascades initiated by the activation of VEGFR, PDGFR, and c-Kit. The following diagrams illustrate the simplified signaling pathways of these receptors and the point of inhibition by pazopanib.
VEGFR Signaling Pathway
Caption: Pazopanib inhibits VEGFR autophosphorylation, blocking downstream signaling.
PDGFR Signaling Pathway
Caption: Pazopanib blocks PDGFR-mediated signaling pathways.
c-Kit Signaling Pathway
Caption: Pazopanib inhibits c-Kit autophosphorylation and downstream pathways.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the inhibitory effects of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of pazopanib on the kinase activity of purified recombinant VEGFR, PDGFR, and c-Kit.
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Kinase Buffer: A typical buffer may consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT.
-
Pazopanib: Prepare a stock solution in DMSO and perform serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
ATP and Substrate: Prepare solutions of ATP and a generic tyrosine kinase substrate, such as Poly(Glu,Tyr) 4:1, at the desired concentrations in kinase buffer.
-
-
Assay Procedure:
-
Add diluted pazopanib or vehicle control to the wells of a 96- or 384-well plate.
-
Add the purified recombinant kinase (e.g., VEGFR-2, PDGFR-β, or c-Kit) to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using commercially available kits such as ADP-Glo™ (Promega), which measures luminescence.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the inhibitory activity of pazopanib.
-
Plot the percentage of kinase inhibition against the logarithm of pazopanib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assay
This assay measures the ability of pazopanib to inhibit the ligand-induced autophosphorylation of VEGFR, PDGFR, and c-Kit in a cellular context.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate cell lines that endogenously or exogenously express the target receptor (e.g., HUVECs for VEGFR-2, NIH3T3 cells for PDGFR-β, or M-07e cells for c-Kit).
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of pazopanib or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the corresponding ligand (e.g., VEGF, PDGF-BB, or SCF) for a short period (e.g., 5-10 minutes) to induce receptor autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
Analysis of Phosphorylation:
-
The levels of phosphorylated and total receptor can be determined by various methods, including:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the phosphorylated form of the receptor and the total receptor.
-
ELISA: Use a sandwich ELISA kit with a capture antibody specific for the total receptor and a detection antibody specific for the phosphorylated receptor.
-
-
-
Data Analysis:
-
Quantify the band intensity (Western blot) or the colorimetric/luminescent signal (ELISA) for the phosphorylated and total receptor.
-
Normalize the phosphorylated receptor signal to the total receptor signal.
-
Calculate the percentage of inhibition of phosphorylation at each pazopanib concentration relative to the ligand-stimulated control.
-
Cell Proliferation Assay
This assay assesses the effect of pazopanib on the proliferation of cells that are dependent on VEGFR, PDGFR, or c-Kit signaling.
Detailed Methodology:
-
Cell Seeding:
-
Seed cells (e.g., HUVECs) in 96-well plates at a predetermined density (e.g., 3,000 cells per well) in their respective growth media.
-
-
Treatment:
-
After allowing the cells to adhere (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of pazopanib or vehicle control. For assays involving stimulation, a specific growth factor (e.g., VEGF) may be added.
-
Incubate the cells for a defined period (e.g., 48-96 hours).
-
-
Measurement of Proliferation:
-
Cell proliferation can be measured using various methods:
-
MTS/WST-1 Assay: Add a tetrazolium-based reagent to the wells. Viable cells will convert the reagent into a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength.
-
BrdU Incorporation Assay: Measure the incorporation of bromodeoxyuridine (BrdU) into the DNA of proliferating cells using an ELISA-based method.
-
Cell Counting: Directly count the number of viable cells using a hemocytometer or an automated cell counter after trypan blue staining.
-
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
Plot the percentage of proliferation against the pazopanib concentration to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of pazopanib in a living organism.
Caption: Workflow for an in vivo tumor xenograft study.
Detailed Methodology:
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human tumor cells (e.g., a soft tissue sarcoma cell line) into the flank of each mouse.
-
-
Treatment:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare pazopanib in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80 in water).
-
Administer pazopanib orally (e.g., by gavage) at a specified dose and schedule (e.g., 100 mg/kg, once or twice daily). The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure the tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume using the formula: (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study may be terminated when the tumors in the control group reach a certain size, after a fixed duration of treatment, or when the animals show signs of distress.
-
-
Data Analysis:
-
Compare the tumor growth curves between the pazopanib-treated and control groups.
-
Calculate the tumor growth inhibition (TGI).
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess angiogenesis (e.g., CD31 staining) and cell proliferation (e.g., Ki-67 staining), or for Western blot analysis of signaling pathways.
-
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor that effectively blocks the signaling of VEGFR, PDGFR, and c-Kit. This inhibitory action translates into potent anti-angiogenic and anti-proliferative effects, which have been demonstrated in a range of preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with pazopanib and other related tyrosine kinase inhibitors.
References
- 1. Pazopanib | GW786034 | RTK inhibitor | antitumor | TargetMol [targetmol.com]
- 2. Pazopanib Selectively Inhibits Choroidal Vascular Endothelial Cell Proliferation and Promotes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pazopanib diminishes non-small cell lung cancer (NSCLC) growth and metastases in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Pazopanib: A Technical Guide to Initial Screening Across Diverse Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that has become a significant agent in the oncology landscape.[1] Developed by GlaxoSmithKline, it was first approved by the U.S. Food and Drug Administration (FDA) in 2009 for the treatment of advanced renal cell carcinoma (RCC).[2][3] Its indications have since expanded to include advanced soft tissue sarcoma (STS) in patients who have received prior chemotherapy.[3] Pazopanib's therapeutic effect is primarily derived from its potent anti-angiogenic properties, which it exerts by inhibiting key receptor tyrosine kinases involved in tumor vascularization and growth.[3][4] This guide provides a comprehensive technical overview of the preclinical and early-phase clinical screening methodologies used to establish the foundational efficacy and safety profile of Pazopanib across a spectrum of cancer types.
Mechanism of Action and Core Signaling Pathways
Pazopanib functions as a second-generation multitargeted TKI, competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of several critical receptors.[2][5] This action blocks phosphorylation and subsequent activation of downstream signaling cascades essential for angiogenesis, tumor growth, and metastasis.[4][6]
The primary targets of Pazopanib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3): Inhibition of VEGFRs, particularly VEGFR-2, is central to Pazopanib's mechanism.[5][7] This disrupts VEGF-mediated signaling, which is a critical driver of angiogenesis, the process of forming new blood vessels that supply tumors with oxygen and nutrients.[4][5]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): By targeting PDGFRs, Pazopanib interferes with the proliferation of stromal and pericyte cells that form the supportive microenvironment for tumors.[4]
-
Stem Cell Factor Receptor (c-Kit): Inhibition of c-Kit disrupts signaling pathways involved in the growth and survival of certain cancer cells, notably in gastrointestinal stromal tumors (GISTs).[4]
The blockade of these receptors impedes downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling cascades, which are fundamental to cell proliferation and survival.[6]
Preclinical Screening and Evaluation
The initial assessment of Pazopanib's anti-cancer potential involved extensive preclinical testing using both in vitro and in vivo models.
In Vitro Screening
In vitro studies are crucial for determining a compound's direct effects on cancer cells and its specific molecular targets.
Key Findings: Pazopanib is a potent inhibitor of multiple receptor tyrosine kinases. Kinase inhibition assays revealed low nanomolar IC50 values against its primary targets.[8] Interestingly, while Pazopanib effectively inhibits endothelial cell proliferation, its direct anti-proliferative effect on most tumor cell lines is weak.[9] This suggests that its primary anti-tumor activity in vivo is derived from its potent anti-angiogenic effects rather than direct cytotoxicity to cancer cells.[5][9] However, a small subset of tumor cell lines does show sensitivity, with IC50 values below 1 µM.[9]
Table 1: In Vitro Inhibitory Activity of Pazopanib (IC50 Values)
| Target / Cell Line | Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| VEGFR-1 | Kinase | 10 | [8] |
| VEGFR-2 | Kinase | 30 | [8] |
| VEGFR-3 | Kinase | 47 | [8] |
| PDGFR-α | Kinase | 84 | [8] |
| PDGFR-β | Kinase | 84 | [10] |
| c-Kit | Kinase | 74 | [8] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell-based | 8 (vs. VEGFR-2) | [10] |
| GDM1 (AML) | Cell Line | <1000 | [9] |
| ARH-77 (Myeloma) | Cell Line | <1000 | [9] |
| A204 (Rhabdomyosarcoma) | Cell Line | <1000 |[9] |
Experimental Protocol: Cell Proliferation (MTT) Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of Pazopanib on the proliferation of a panel of human cancer cell lines.
2. Materials:
-
Human cancer cell lines (e.g., HT-29, A375P, etc.)
-
Pazopanib stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm).
3. Methodology:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Pazopanib in complete growth medium from the stock solution. Concentrations may range from 0.01 µM to 100 µM. Remove the old medium from the plates and add 100 µL of the diluted Pazopanib solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.
In Vivo Screening
In vivo studies, typically using mouse xenograft models, are essential to evaluate a drug's anti-tumor efficacy, pharmacokinetics, and tolerability in a whole-organism system.
Key Findings: Pazopanib demonstrated significant, dose-dependent anti-tumor activity in various human tumor xenograft models, including those for renal, breast, colon, and lung cancer.[11] Treatment with Pazopanib led to the inhibition of tumor growth and a reduction in tumor vascularity.[12] The concentrations required to inhibit tumor growth in these models were consistent with those needed to achieve maximal inhibition of VEGFR-2 phosphorylation, confirming its primary mechanism of action in vivo.[5][7]
Table 2: Summary of Pazopanib Efficacy in Preclinical Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
|---|---|---|---|---|
| Renal Cell Carcinoma | Caki-1 | 30-100 mg/kg, PO, QD | Significant tumor growth inhibition | [11] |
| Breast Cancer | 231-BR-HER2 | 30-100 mg/kg, PO, BID | 69-75% tumor growth inhibition | [13] |
| Melanoma | WM3899 | 30-100 mg/kg, PO, BID | 69-75% tumor growth inhibition | [13] |
| Multiple Myeloma | NCI-H929 | 30-100 mg/kg, PO, QD | Almost total inhibition at 100 mg/kg | [10] |
| Rhabdomyosarcoma | Rh41 | 108 mg/kg, PO, QD | Significant increase in event-free survival |[11] |
Experimental Protocol: Human Tumor Xenograft Study
1. Objective: To evaluate the in vivo anti-tumor efficacy of Pazopanib in an immunodeficient mouse model bearing human tumor xenografts.
2. Materials:
-
Immunodeficient mice (e.g., athymic Nude or SCID mice), 6-8 weeks old.
-
Human cancer cell line (e.g., Caki-1 RCC cells).
-
Pazopanib.
-
Vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose + 0.1% Polysorbate 80).
-
Matrigel (optional, to aid tumor establishment).
-
Calipers, animal scales, sterile syringes and gavage needles.
3. Methodology:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, potentially mixed 1:1 with Matrigel. Subcutaneously inject 5-10 million cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor mice for tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Prepare Pazopanib in the vehicle at the desired concentrations (e.g., 30 mg/kg, 100 mg/kg). Administer the drug or vehicle alone to the respective groups via oral gavage once daily for a specified period (e.g., 21-28 days).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and general health status as indicators of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after the completion of the treatment cycle.
-
Tissue Analysis (Optional): At the end of the study, tumors can be excised, weighed, and processed for histological analysis (e.g., H&E staining) or biomarker assessment (e.g., immunohistochemistry for vessel density using CD31).
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition (TGI) for the treated groups relative to the control group. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
Early Phase Clinical Screening
Following promising preclinical results, Pazopanib advanced to clinical trials to determine its safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy in cancer patients.
Phase I Trials
The primary goals of Phase I trials were to establish the maximum tolerated dose (MTD), define the dose-limiting toxicities (DLTs), and characterize the PK profile of Pazopanib.
Key Findings: The first-in-human Phase I study evaluated Pazopanib in patients with advanced solid tumors.[14] The drug was generally well-tolerated, with common adverse events including hypertension, fatigue, and gastrointestinal issues.[1][14] A dose of 800 mg once daily was selected as the recommended Phase II dose, as it achieved a mean trough concentration associated with anti-tumor activity in preclinical models.[14] This dose demonstrated clinical benefit, including partial responses and prolonged stable disease, across various tumor types.[14]
Methodology: Phase I Dose-Escalation (3+3 Design)
1. Objective: To determine the MTD and recommended Phase II dose of oral Pazopanib in patients with advanced solid tumors.
2. Study Design: Open-label, dose-escalation study using a standard 3+3 cohort design.
3. Patient Population: Patients with advanced, metastatic, or unresectable solid tumors for which standard therapy is not available or has failed. Patients must have adequate organ function and an acceptable performance status (e.g., ECOG 0-1).
4. Dosing and Escalation:
-
Patients are enrolled in sequential cohorts of 3.
-
The first cohort starts at a low, safe dose determined from preclinical toxicology data (e.g., 200 mg once daily).
-
Patients are treated continuously in 28-day cycles and monitored for DLTs during the first cycle. A DLT is typically a Grade 3 or 4 non-hematologic toxicity or a specific Grade 4 hematologic toxicity.
-
Escalation Logic:
-
If 0 of 3 patients in a cohort experience a DLT, the dose is escalated for the next cohort (e.g., to 400 mg).
-
If 1 of 3 patients experiences a DLT, 3 more patients are added to the same dose level.
-
If 1 of 6 patients at a dose level experiences a DLT, the dose is escalated.
-
If ≥2 patients in a cohort of 3 or 6 experience a DLT, the dose is considered to have exceeded the MTD.
-
-
MTD Definition: The MTD is defined as the highest dose level at which no more than 1 of 6 patients experiences a DLT.
5. Assessments:
-
Safety: Adverse events are monitored continuously and graded according to NCI CTCAE.
-
Pharmacokinetics: Blood samples are collected at multiple time points after single and multiple doses to determine Cmax, Tmax, AUC, and half-life.
-
Efficacy: Tumor responses are assessed every 2 cycles using RECIST criteria.
Phase II Trials
Phase II studies were designed to evaluate the anti-tumor activity of Pazopanib at the recommended dose in specific cancer types.
Key Findings: Administered as a monotherapy, Pazopanib showed clear evidence of anti-tumor activity in Phase II studies across several malignancies. The most robust signals were observed in renal cell carcinoma and soft tissue sarcoma, which ultimately led to pivotal Phase III trials and regulatory approval.[5][7] Efficacy was also noted in other tumor types, including ovarian and non-small cell lung cancer.[7]
Table 3: Summary of Key Phase II Clinical Trial Results for Pazopanib
| Cancer Type | Number of Patients | Key Efficacy Endpoint | Result | Reference |
|---|---|---|---|---|
| Renal Cell Carcinoma (mRCC) | 225 | Objective Response Rate (ORR) | 35% | [7] |
| Soft Tissue Sarcoma (STS) | 142 | 12-week Progression-Free Rate | 46% | [15] |
| Ovarian Cancer | 36 | ORR | 31% | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | 50 | 8-week Disease Control Rate | 52% | [7] |
| Non-Clear Cell RCC | 48 | ORR | 27.1% |[16] |
Conclusion
The initial screening of Pazopanib followed a rigorous and systematic pathway from preclinical laboratory studies to early-phase clinical trials. In vitro and in vivo models successfully identified its potent anti-angiogenic mechanism of action by targeting VEGFR, PDGFR, and c-Kit. This preclinical activity translated effectively into the clinical setting, where Phase I and II trials established a manageable safety profile and demonstrated significant anti-tumor efficacy, particularly in highly vascularized tumors like renal cell carcinoma and soft tissue sarcoma. This foundational body of research was critical in defining the clinical utility of Pazopanib and securing its role as a valuable therapeutic option for patients with these advanced cancers.
References
- 1. Pazopanib: Clinical development of a potent anti-angiogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 5. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. First-line pazopanib in patients with advanced non-clear cell renal carcinoma: An Italian case series - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Preparing and Utilizing Pazopanib Hydrochloride for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pazopanib Hydrochloride, a potent second-generation multi-targeted tyrosine kinase inhibitor (TKI), is a critical compound in oncological research and therapy.[1][2][3] It is primarily used for the treatment of renal cell carcinoma (RCC) and certain soft tissue sarcomas.[1][4] Its mechanism of action involves the inhibition of several receptor tyrosine kinases crucial for tumor growth, angiogenesis, and metastasis.[1] Specifically, Pazopanib targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit, thereby disrupting the signaling pathways that promote tumor vascularization and cell proliferation.[2][4][5]
These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in a common in vitro cell viability assay, ensuring reproducibility and accuracy in experimental setups.
This compound: Physicochemical Properties
A summary of essential information for this compound is provided below.
| Property | Data | Reference |
| Synonyms | GW786034B, GSK-VEG10003 | [5] |
| Molecular Formula | C₂₁H₂₃N₇O₂S · xHCl | |
| Molecular Weight | 437.52 g/mol (free base) | [5] |
| Appearance | White to slightly yellow crystalline solid | [5][6] |
| Storage (Solid) | Store at -20°C or 2-8°C, keep desiccated | [5] |
| Stability (Solid) | ≥ 4 years at -20°C | [5] |
Solubility and Stock Solution Preparation
This compound is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, indicating high permeability but low aqueous solubility.[7][8] Proper solvent selection and handling are critical for preparing homogenous and stable stock solutions.
3.1. Solubility Data
| Solvent | Solubility | Notes | Reference |
| DMSO | Up to 95 mg/mL (200.43 mM) | Moisture-absorbing DMSO can reduce solubility; use fresh solvent. | [9] |
| ~16.6 mg/mL | [5] | ||
| Dimethylformamide (DMF) | ~16.6 mg/mL | Can be used as an intermediate solvent for aqueous preparations. | [5] |
| Water | Insoluble / Sparingly Soluble | Solubility is 0.65 mg/mL at pH 1.1. | [8][10] |
| Ethanol | Insoluble | [9] |
3.2. Recommended Protocol for Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder (MW: 473.99 g/mol for HCl salt)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Workflow:
Caption: Workflow for preparing Pazopanib HCl stock solution.
Procedure:
-
Calculation: To prepare a 10 mM solution, use the molecular weight of the hydrochloride salt (473.99 g/mol ). For 1 mL of a 10 mM stock, weigh out 4.74 mg of Pazopanib HCl.
-
Dissolution: Aseptically add the weighed powder to a sterile tube. Add the calculated volume of anhydrous DMSO. For example, add 1 mL of DMSO to 4.74 mg of powder.
-
Mixing: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to ensure the compound is completely dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Aqueous solutions are not recommended for storage beyond one day.[5]
Mechanism of Action: Signaling Pathway Inhibition
Pazopanib exerts its anti-cancer effects by inhibiting multiple tyrosine kinases involved in angiogenesis and tumor cell proliferation.[3][11] The primary targets include VEGFR, PDGFR, and c-Kit.[3] Inhibition of these receptors blocks downstream signaling cascades, leading to reduced tumor growth, decreased angiogenesis, and induction of apoptosis.[1][11]
Caption: Pazopanib inhibits key tyrosine kinases to block tumor growth.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is frequently employed to determine the cytotoxic effects of compounds like Pazopanib on cancer cell lines.[12][13]
Materials:
-
Cancer cell line of interest (e.g., A498 kidney cancer cells, A549 lung cancer cells).[12][13]
-
Complete culture medium (e.g., DMEM or RPMI with 10% FBS and 1% Penicillin-Streptomycin).[12]
-
This compound stock solution (10 mM in DMSO).
-
Sterile 96-well cell culture plates.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multichannel pipette.
-
Microplate reader (absorbance at 570 nm).
Workflow:
Caption: Step-by-step workflow for a cell viability (MTT) assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for vehicle control (DMSO) and untreated controls.
-
Incubation: Allow cells to adhere by incubating the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of Pazopanib from the 10 mM stock solution in complete culture medium. Typical final concentrations for testing range from 1 µM to 40 µM.[12][14]
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate Pazopanib concentrations.
-
-
Incubation: Incubate the treated plates for a period of 48 to 96 hours, depending on the cell line and experimental goals.[13][14]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine metrics such as the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).
Safety Precautions
This compound is a cytotoxic agent and should be handled with care.[6] Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All preparation steps involving the dry powder or concentrated solutions should be performed in a biological safety cabinet or a chemical fume hood.[6] Dispose of all waste in accordance with institutional guidelines for hazardous chemical waste.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. nbinno.com [nbinno.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pazopanib 50 mg/mL Oral Suspension [uspharmacist.com]
- 7. What is the solubility of this compound?_Chemicalbook [chemicalbook.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. wjpls.org [wjpls.org]
- 13. researchgate.net [researchgate.net]
- 14. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pazopanib Hydrochloride in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib Hydrochloride, marketed as Votrient®, is a potent multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[1][2][3] Its mechanism of action involves the inhibition of several key receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and stem cell factor receptor (c-Kit).[1][4][5] By blocking these signaling pathways, pazopanib effectively inhibits tumor growth and angiogenesis, the process of new blood vessel formation that is critical for tumor survival and metastasis.[4][6] Preclinical evaluation of pazopanib in mouse xenograft models is a crucial step in understanding its in vivo efficacy and mechanism of action against various cancer types.
These application notes provide a comprehensive overview of the recommended dosages, administration protocols, and expected outcomes for the use of this compound in mouse xenograft studies.
Data Presentation
Table 1: Recommended Dosage of this compound in Mouse Xenograft Models
| Tumor Type | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| Colon Carcinoma (HT29) | Nude Mice | 10, 30, 100 mg/kg | Oral Gavage | Twice Daily | [7] |
| Melanoma (A375P) | Nude Mice | 10, 30, 100 mg/kg | Oral Gavage | Twice Daily | [7] |
| Prostate Carcinoma (PC3) | Nude Mice | 10, 30, 100 mg/kg | Oral Gavage | Twice Daily | [7] |
| Renal Carcinoma (Caki-2) | Nude Mice | 10, 30, 100 mg/kg | Oral Gavage | Once Daily | [7] |
| Breast Carcinoma (BT474) | Nude Mice | 10, 30, 100 mg/kg | Oral Gavage | Once Daily | [7] |
| Non-Small-Cell Lung Carcinoma (NCI-H322) | Nude Mice | 10, 30, 100 mg/kg | Oral Gavage | Once Daily | [7] |
| Colon Cancer (HCT-116) | Nude Mice | 30 mg/kg | Oral Gavage | Daily | [8] |
| Dedifferentiated Liposarcoma | Nude Mice | 40 mg/kg | Oral Gavage | Twice Daily | [9] |
| Clear Cell Sarcoma | Nude Mice | 100 mg/kg | Oral Gavage | Daily | [10] |
Table 2: Efficacy of Pazopanib in Mouse Xenograft Models
| Tumor Type | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Renal Carcinoma (Caki-2) | 10 mg/kg (once daily) | 21 days | 77% | Caki-2 was the most sensitive xenograft. | [7] |
| Renal Carcinoma (Caki-2) | 100 mg/kg (once daily) | 21 days | Complete Cytostasis | High dose led to complete tumor growth arrest. | [7] |
| Colon Carcinoma (HT29) | 100 mg/kg (twice daily) | 21 days | Almost Complete Inhibition | Significant tumor growth suppression. | [7] |
| Non-Small-Cell Lung Carcinoma (NCI-H322) | 100 mg/kg (once daily) | 21 days | Almost Complete Inhibition | Potent antitumor activity observed. | [7] |
| Chronic Lymphocytic Leukemia | 100 mg/kg | 3 weeks | 77% | Well-tolerated with significant tumor inhibition. | [11] |
Experimental Protocols
Protocol 1: General Mouse Xenograft Study with this compound
1. Animal Model and Cell Line:
-
Animal Strain: Immunocompromised mice (e.g., Nude, SCID) are typically used to prevent rejection of human tumor xenografts. Female mice aged 5-6 weeks are commonly utilized.[8]
-
Cell Line: Select a human cancer cell line of interest (e.g., HT29 for colon cancer, Caki-2 for renal cancer).
-
Cell Culture: Culture the selected cancer cells in appropriate media and conditions until they reach the desired number for inoculation.
2. Tumor Inoculation:
-
Harvest the cancer cells and resuspend them in a suitable medium like PBS.
-
Inject the cell suspension (typically 1 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.[8]
3. Tumor Growth Monitoring and Grouping:
-
Allow the tumors to grow to a palpable and measurable size (e.g., ~100-200 mm³).
-
Measure tumor dimensions (length and width) regularly using calipers.
-
Calculate tumor volume using the formula: Volume = 0.5 x length x width² .[8]
-
Randomize the mice into control and treatment groups once the tumors reach the desired size.
4. Pazopanib Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween-80 in water.[8][12]
-
Dosage: Based on the tumor model, select an appropriate dosage from Table 1 (e.g., 30 mg/kg or 100 mg/kg).
-
Administration: Administer the pazopanib suspension or vehicle control to the mice daily via oral gavage.[8]
5. Efficacy Evaluation:
-
Continue to monitor and measure tumor volumes throughout the treatment period (e.g., 15-21 days).[7][8]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
Mandatory Visualization
Signaling Pathway of Pazopanib
Caption: Pazopanib inhibits key signaling pathways involved in tumor growth and angiogenesis.
Experimental Workflow for a Pazopanib Mouse Xenograft Study
Caption: Workflow of a typical in vivo mouse xenograft study evaluating Pazopanib efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Pazopanib's Effect on Tumor Vasculature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib is a potent multi-target tyrosine kinase inhibitor (TKI) that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α, -β), and c-Kit.[1][2][3][4] Its mechanism of action is centered on the inhibition of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.[2][5] By blocking these signaling pathways, Pazopanib can lead to a reduction in tumor blood flow, inhibition of tumor growth, and increased tumor cell apoptosis.[1] This document provides detailed application notes and protocols for in vivo imaging techniques to monitor and quantify the effects of Pazopanib on tumor vasculature.
Pazopanib's Mechanism of Action on Tumor Vasculature
Pazopanib exerts its anti-angiogenic effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFRs and other targeted receptors.[6] This inhibition blocks the phosphorylation and activation of downstream signaling molecules, thereby disrupting the pro-angiogenic cascade. The primary pathway affected is the VEGF signaling pathway, which is a key regulator of endothelial cell proliferation, migration, and survival.[3][7]
Key Signaling Pathways Affected by Pazopanib
Pazopanib's inhibition of VEGFR and PDGFR disrupts several downstream signaling pathways crucial for angiogenesis, including:
-
RAS/RAF/MEK/ERK Pathway: This pathway is involved in endothelial cell proliferation and survival.[3][4]
-
PI3K/AKT/mTOR Pathway: This pathway plays a critical role in cell growth, proliferation, and survival.[4]
The inhibition of these pathways ultimately leads to a "normalization" of the tumor vasculature, characterized by reduced vessel density and permeability, and a more organized vessel structure. However, it can also induce hypoxia in some cases.[8]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the effects of Pazopanib on tumor vasculature.
Table 1: Preclinical Studies of Pazopanib's Effect on Tumor Vasculature
| Parameter | Tumor Model | Pazopanib Dose | Change from Control | Imaging/Analysis Method | Reference |
| Microvessel Density (MVD) | A549 human non-small cell lung cancer xenografts | 100 mg/kg daily | ↓ 60% (251 ± 19 vs. 101 ± 11 vessels/mm²) | CD31 staining | [8][9] |
| Pericyte Coverage (α-SMA) | A549 human non-small cell lung cancer xenografts | 100 mg/kg daily | ↓ 19% (0.84 ± 0.03 vs. 0.68 ± 0.05) | α-SMA staining | [8] |
| Pericyte Coverage (NG2) | A549 human non-small cell lung cancer xenografts | 100 mg/kg daily | ↓ 64% (0.72 ± 0.07 vs. 0.26 ± 0.04) | NG2 staining | [8] |
| Tumor Interstitial Fluid Pressure (IFP) | A549 human non-small cell lung cancer xenografts | 100 mg/kg daily | ↓ Significant reduction | Wick-in-needle method | [8] |
| Tumor Volume | A549 human non-small cell lung cancer xenografts | 100 mg/kg daily | ↓ 21% (720 ± 50 mm³ vs. 570 ± 40 mm³) | Caliper measurement | [9] |
| Tumor Growth | HCCLM3 xenograft model | 40 mg/kg daily | ↓ Significant delay (0.43 ± 0.17 cm³ vs. 0.93 ± 0.44 cm³) | Caliper measurement | [10] |
Table 2: Clinical Studies of Pazopanib's Effect on Tumor Vasculature (DCE-MRI)
| Parameter | Cancer Type | Pazopanib Dose | Time Point | Change from Baseline | Reference |
| Ktrans | Metastatic Renal Carcinoma | 800 mg daily | 1 week | ↓ 49% | [11] |
| Ktrans | Metastatic Renal Carcinoma | 800 mg daily | 8 weeks | ↓ 65% (median nadir) | [11] |
| Ktrans | Metastatic Renal Carcinoma | 800 mg daily | 16 weeks | ↓ 63% | [11] |
| Ktrans | Metastatic Renal Carcinoma | 800 mg daily | 24 weeks | ↓ 53% | [11] |
Experimental Protocols
Detailed methodologies for key in vivo imaging experiments are provided below.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a non-invasive imaging technique that provides quantitative information about tumor vascular permeability and perfusion. The parameter Ktrans (volume transfer constant) is a key metric derived from DCE-MRI data that reflects the leakage of contrast agent from the vasculature into the interstitial space.
Protocol:
-
Animal/Patient Preparation:
-
For preclinical studies, anesthetize the tumor-bearing animal and maintain its body temperature.
-
For clinical studies, ensure the patient is positioned comfortably and remains still during the scan.
-
Obtain baseline T1-weighted MR images before contrast agent injection.
-
-
Image Acquisition:
-
Administer a bolus of a gadolinium-based contrast agent intravenously.
-
Acquire a series of rapid T1-weighted images before, during, and after the contrast agent injection. The imaging sequence should cover the entire tumor volume.[12]
-
Imaging is typically performed at baseline and at specified time points after initiating Pazopanib treatment (e.g., 1 week, 8 weeks).[11][13]
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to analyze the dynamic signal intensity changes in the tumor.
-
Generate parametric maps of Ktrans and other perfusion parameters (e.g., Kep, ve, vp).
-
Calculate the mean Ktrans value within the tumor region of interest (ROI) at each time point.
-
Compare post-treatment Ktrans values to the baseline to quantify the effect of Pazopanib.
-
Photoacoustic Imaging (PAI)
PAI is a non-invasive imaging modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound. It is particularly useful for visualizing and quantifying tumor vasculature and blood oxygenation (sO2) without the need for exogenous contrast agents.[14]
Protocol:
-
Animal Preparation:
-
Anesthetize the tumor-bearing animal and remove hair from the tumor area.
-
Position the animal on an imaging stage and apply ultrasound gel to the skin over the tumor.
-
-
Image Acquisition:
-
Use a combined ultrasound and photoacoustic imaging system.[15]
-
Acquire co-registered ultrasound (for anatomical reference) and photoacoustic images of the tumor.
-
For sO2 measurements, acquire photoacoustic data at multiple wavelengths (e.g., 750 nm and 850 nm) to differentiate between oxygenated and deoxygenated hemoglobin.[16]
-
3D images can be acquired by scanning the transducer across the tumor.[14]
-
-
Data Analysis:
-
Reconstruct the photoacoustic images to visualize the tumor vasculature.
-
Quantify vascular parameters such as total hemoglobin (HbT) and blood oxygen saturation (sO2).
-
Compare these parameters before and after Pazopanib treatment to assess changes in vascular density and function.
-
Intravital Microscopy (IVM)
IVM allows for the direct visualization of the tumor microvasculature at high resolution in living animals.[17] This technique is invaluable for studying dynamic processes such as blood flow, vascular leakage, and cellular interactions within the tumor microenvironment.
Protocol:
-
Animal Preparation:
-
Surgically implant a dorsal skinfold window chamber over the tumor in an anesthetized animal. This provides a transparent window to the tumor microvasculature.
-
Allow the animal to recover from surgery before imaging.
-
-
Image Acquisition:
-
Anesthetize the animal and position it on the stage of a fluorescence microscope.[18]
-
Inject a fluorescent vascular tracer (e.g., FITC-dextran) intravenously to label the blood vessels.
-
Acquire images and videos of the tumor vasculature using appropriate filter sets.
-
Repeated imaging of the same animal over time allows for longitudinal studies of Pazopanib's effects.[17]
-
-
Data Analysis:
-
Analyze the acquired images to quantify vascular parameters such as:
-
Vessel diameter
-
Vessel density
-
Vessel tortuosity
-
Blood flow velocity
-
Vascular permeability (by measuring the extravasation of the fluorescent tracer)
-
-
Compare these parameters in Pazopanib-treated animals to control animals.
-
Conclusion
The in vivo imaging techniques described in these application notes provide powerful tools for elucidating and quantifying the effects of Pazopanib on tumor vasculature. By employing these methods, researchers can gain valuable insights into the drug's mechanism of action, assess treatment efficacy, and potentially identify biomarkers for patient response. The combination of non-invasive imaging modalities like DCE-MRI and PAI with high-resolution techniques such as IVM offers a comprehensive approach to understanding the complex interplay between Pazopanib and the tumor microenvironment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 3. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actionkidneycancer.org [actionkidneycancer.org]
- 6. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effect of pazopanib on tumor microenvironment and liposome delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiangiogenic effects of pazopanib in xenograft hepatocellular carcinoma models: evaluation by quantitative contrast-enhanced ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic Contrast-Enhanced Magnetic Resonance Imaging as a Pharmacodynamic Biomarker for Pazopanib in Metastatic Renal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic Contrast Enhanced-Magnetic Resonance Imaging as a Pharmacodynamic Biomarker for Pazopanib in Metastatic Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. In Vivo Tumor Vascular Imaging with Light Emitting Diode-Based Photoacoustic Imaging System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3D Ultrasound-Guided Photoacoustic Imaging to Monitor the Effects of Suboptimal Tyrosine Kinase Inhibitor Therapy in Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photoacoustic imaging of tumour vasculature [researchfeatures.com]
- 17. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 18. Intravital microscopy of tumor vessel morphology and function using a standard fluorescence microscope - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Pazopanib's IC50 Values
Introduction
Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of various cancers, primarily renal cell carcinoma and soft tissue sarcoma.[1][2] Its mechanism of action involves the inhibition of several key receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][3][4] By blocking the signaling pathways mediated by these receptors, Pazopanib effectively inhibits tumor growth and angiogenesis.[3][5]
The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a drug like Pazopanib. It represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. Determining the IC50 value of Pazopanib in various cancer cell lines is essential for preclinical drug development, understanding its mechanism of action, and identifying potential biomarkers for drug sensitivity.
These application notes provide detailed protocols for commonly used cell-based assays to determine the IC50 values of Pazopanib, including cell viability/cytotoxicity assays (MTT and SRB) and a target-specific VEGFR2 phosphorylation assay.
Pazopanib Signaling Pathway
Pazopanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. The diagram below illustrates the primary signaling cascades affected by Pazopanib.
Pazopanib IC50 Values in Various Cancer Cell Lines
The following table summarizes the IC50 values of Pazopanib in different cancer cell lines as determined by various cell-based assays.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| RT4 | Bladder Cancer | Tetrazolium-based | 5.14 | [6] |
| HTB9 | Bladder Cancer | Tetrazolium-based | 11.84 | [6] |
| HTB3 | Bladder Cancer | Tetrazolium-based | 14.16 | [6] |
| CRL1749 | Bladder Cancer | Tetrazolium-based | 22.69 | [6] |
| J82 | Bladder Cancer | Tetrazolium-based | 24.57 | [6] |
| HT1376 | Bladder Cancer | Tetrazolium-based | 28.21 | [6] |
| T24 | Bladder Cancer | Tetrazolium-based | 52.45 | [6] |
| Sup | Bladder Cancer | Tetrazolium-based | 53.32 | [6] |
| A549 | Non-small cell lung | MTT | 4-6 | [7] |
| YTLMC-90 | Non-small cell lung | MTT | 4-6 | [7] |
| L9981 | Non-small cell lung | MTT | 4-6 | [7] |
| 786-O | Renal Cell Carcinoma | CellTiter Glo | ~10-20 (48h) | [8] |
| CAKI-2 | Renal Cell Carcinoma | CellTiter Glo | ~30-40 (48h) | [8] |
Experimental Protocols
Cell Viability Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring the absorbance.[9]
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pazopanib
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
-
Drug Treatment:
-
Prepare a stock solution of Pazopanib in DMSO.
-
Perform serial dilutions of Pazopanib in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared Pazopanib dilutions.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each Pazopanib concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of Pazopanib concentration and use a non-linear regression analysis to determine the IC50 value.
-
Cell Viability Assay using SRB
The Sulforhodamine B (SRB) assay is a colorimetric assay based on the ability of SRB to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[13][14] The amount of bound dye is proportional to the total cellular protein mass.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 4. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 5. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. canvaxbiotech.com [canvaxbiotech.com]
Application Note: Western Blot Analysis of Protein Phosphorylation After Pazopanib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[1] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][2] Inhibition of these receptors blocks the phosphorylation and activation of downstream signaling pathways crucial for tumor angiogenesis, growth, and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3]
Western blotting is a fundamental technique for assessing the phosphorylation state of specific proteins.[4] It allows researchers to verify the mechanism of action of TKIs like Pazopanib by directly measuring the decrease in phosphorylation of its target receptors and downstream effector proteins. This application note provides a detailed protocol for performing Western blot analysis to quantify changes in protein phosphorylation in cancer cells following Pazopanib treatment.
Pazopanib's Mechanism of Action and Key Signaling Pathways
Pazopanib competitively binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of its target receptors, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[5] The inhibition of these pathways ultimately leads to reduced tumor growth, apoptosis, and decreased angiogenesis.[1][6]
The diagram below illustrates the primary signaling pathways affected by Pazopanib. By inhibiting VEGFR, PDGFR, and c-Kit, Pazopanib effectively downregulates two major pro-survival and proliferative pathways: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes: Immunohistochemistry for Biomarkers in Pazopanib-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that plays a crucial role in the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[1][2] Its mechanism of action involves the inhibition of several key receptor tyrosine kinases, primarily targeting angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[3][4] Immunohistochemistry (IHC) is an indispensable technique for visualizing and quantifying protein expression in tissue samples, providing critical insights into drug efficacy, mechanisms of action, and potential biomarkers of response or resistance. These application notes provide a comprehensive overview and detailed protocols for using IHC to analyze key biomarkers in tissues treated with Pazopanib.
Pazopanib's Mechanism of Action
Pazopanib exerts its anti-tumor effects by blocking the ATP-binding pocket of multiple receptor tyrosine kinases. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][2][3] Inhibition of these receptors disrupts downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for endothelial cell proliferation and migration, thereby inhibiting tumor angiogenesis and growth.[4][5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 4. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Pazopanib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib is a multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated efficacy in the treatment of various cancers, including renal cell carcinoma and soft tissue sarcoma.[1][2] Its mechanism of action involves the inhibition of several receptor tyrosine kinases such as vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR), which are crucial for tumor growth, angiogenesis, and metastasis.[1][3] A significant component of pazopanib's anti-tumor activity is its ability to induce apoptosis, or programmed cell death, in cancer cells.
These application notes provide a comprehensive overview and detailed protocols for analyzing pazopanib-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of apoptotic markers.
Mechanisms of Pazopanib-Induced Apoptosis
Pazopanib induces apoptosis through multiple intracellular signaling pathways:
-
Inhibition of Pro-Survival Signaling: Pazopanib's primary targets are receptor tyrosine kinases that, when activated, trigger pro-survival signaling cascades.[1][2] By inhibiting these receptors, pazopanib effectively curtails downstream signaling through pathways like PI3K/Akt, which are critical for cell survival and proliferation.[4]
-
Activation of the Intrinsic Apoptotic Pathway: One of the key mechanisms of pazopanib-induced apoptosis involves the inhibition of the PI3K/Akt signaling pathway.[4] This leads to the activation of the transcription factor Foxo3a, which then upregulates the expression of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[4] PUMA, in turn, activates Bax, a crucial mediator of the intrinsic mitochondrial apoptosis pathway, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[4]
-
Induction of Oxidative and Endoplasmic Reticulum (ER) Stress: Pazopanib has been shown to increase the production of intracellular reactive oxygen species (ROS).[5][6] This elevation in ROS can trigger ER stress, leading to the activation of the unfolded protein response (UPR).[5] Prolonged ER stress activates pro-apoptotic pathways, including the upregulation of the pro-apoptotic protein Bax and the executioner caspase, cleaved-caspase3, while downregulating the anti-apoptotic protein Bcl-2.[5][7]
Data Presentation
The following tables summarize quantitative data from studies investigating pazopanib-induced apoptosis in different cancer cell lines.
Table 1: Apoptosis in Small Cell Lung Cancer (SCLC) Cell Lines Treated with Pazopanib for 24 hours [7]
| Cell Line | Pazopanib Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+) |
| NCI-H446 | 0 (Control) | ~5% |
| 0.5 | ~15% | |
| 1 | ~25% | |
| 2 | ~40% | |
| NCI-H82 | 0 (Control) | ~8% |
| 0.5 | ~18% | |
| 1 | ~30% | |
| 2 | ~45% |
Table 2: SubG1 Cell Population in 786-O Renal Tumouroids Treated with Pazopanib for 120 hours [8]
| Pazopanib Concentration (µM) | Percentage of SubG1 Events |
| 0 (Control) | Baseline |
| 10 | Significant Increase |
| 20 | Significant Increase |
| 40 | Significant Increase |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Pazopanib restricts small cell lung cancer proliferation via reactive oxygen species‐mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pazopanib Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models to study the efficacy of Pazopanib, a multi-targeted tyrosine kinase inhibitor. Detailed protocols for key experiments are included to facilitate the design and execution of preclinical studies.
Introduction
Pazopanib is an oral angiogenesis inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[1][2][3] Its primary mechanism of action involves the inhibition of VEGFR-2, a key mediator of angiogenesis, thereby suppressing tumor growth.[4][5] Preclinical studies in various animal models have been instrumental in elucidating the anti-tumor activity of Pazopanib and have paved the way for its clinical application in the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[6][7][8]
Animal Models for Pazopanib Efficacy Studies
A variety of animal models are utilized to evaluate the in vivo efficacy of Pazopanib. The choice of model often depends on the specific cancer type being studied and the experimental questions being addressed.
-
Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice.[5][9][10] They are widely used to assess the anti-tumor activity of Pazopanib in a variety of cancers, including colon, breast, lung, and renal cell carcinoma.[10]
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[11][12][13] These models are considered to be more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[11]
-
Orthotopic Models: In orthotopic models, tumor cells or tissues are implanted into the corresponding organ of origin in the animal.[1][2][14][15] This approach allows for the study of tumor growth and metastasis in a more physiologically relevant context.
-
Transgenic Mouse Models: These models are genetically engineered to develop specific types of cancer, providing a valuable tool for studying tumor progression and response to therapy in an immunocompetent host.
Data Presentation: Pazopanib Efficacy in Preclinical Models
The following tables summarize the quantitative data on the efficacy of Pazopanib in various animal models as reported in the scientific literature.
| Cancer Type | Animal Model | Cell Line/Tumor Type | Pazopanib Dosage | Treatment Duration | Outcome | Reference |
| Colorectal Cancer | Subcutaneous Xenograft | CT-26 | 100 mg/kg, daily | 2 weeks | Tumor volume ratio of 1.38 ± 0.19 in treated vs. 4.15 ± 1.05 in control (p<0.001) | [4] |
| Colorectal Cancer | Orthotopic Xenograft | CT-26 | 100 mg/kg, daily | 2 weeks | Tumor volume of 6.21 ± 0.85 mm³ in treated vs. 14 ± 1.72 mm³ in control (p<0.01) | [4] |
| Multiple Myeloma | Xenograft | - | 100 mg/kg, daily | 3 weeks | 77% tumor inhibition rate | [5] |
| Non-Small Cell Lung Cancer | Xenograft | A549 | 30 mg/kg and 100 mg/kg, daily | - | Significant delay in tumor growth and increased mean overall survival (41 and 51 days vs. 20 days in control) | [5] |
| Pediatric Sarcomas | Xenograft | Rhabdomyosarcoma & Ewing Sarcoma | 108 mg/kg, daily or 100 mg/kg, twice daily | 28 days | Significant differences in event-free survival in 4 of 7 xenografts, but no objective responses. | [10] |
| Clear Cell Sarcoma | Xenograft | Hewga-CCS | - | - | Significant delay in tumor growth and decreased Ki-67 staining. | [16] |
Signaling Pathways and Experimental Workflows
Pazopanib Mechanism of Action
Pazopanib exerts its anti-angiogenic and anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation, survival, and blood vessel formation.
Pazopanib inhibits VEGFR-2, PDGFR, and c-Kit, blocking downstream signaling pathways.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the efficacy of Pazopanib in a xenograft mouse model.
A typical workflow for in vivo Pazopanib efficacy studies.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
-
Cell Culture: Culture human cancer cells (e.g., A549, CT-26) in appropriate media and conditions until they reach 70-80% confluency.
-
Cell Harvesting: Trypsinize the cells, wash with sterile PBS, and resuspend in a serum-free medium or PBS at a concentration of 1-5 x 10⁶ cells per 100-200 µL.
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Inject the cell suspension subcutaneously into the flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using a digital caliper every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
Protocol 2: Establishment of an Orthotopic Renal Cell Carcinoma Model
-
Cell Preparation: Prepare a single-cell suspension of a murine renal adenocarcinoma cell line (e.g., Renca) at a concentration of 2 x 10⁶ cells/mL in Hank's Balanced Salt Solution (HBSS).[2]
-
Surgical Procedure:
-
Post-operative Care: Monitor the mice for recovery and signs of distress.
-
Tumor Monitoring: Tumor growth can be monitored using bioluminescent imaging (if using luciferase-expressing cells) or by sacrificing animals at defined time points for histological analysis.[1][14]
Protocol 3: Establishment of a Patient-Derived Xenograft (PDX) Model
-
Tumor Tissue Collection: Obtain fresh, sterile tumor tissue from a patient's surgical resection or biopsy.
-
Tissue Preparation:
-
Place the tissue in a sterile dish with PBS or culture medium.
-
Mince the tumor into small fragments (approximately 2-3 mm³).[11]
-
-
Implantation:
-
Anesthetize an immunodeficient mouse (e.g., NOD/SCID).
-
Make a small skin incision on the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment into the pocket.[11]
-
Close the incision with sutures or wound clips.
-
-
Engraftment and Passaging:
-
Monitor the mice for tumor growth, which can take several weeks to months.
-
Once the tumor reaches a sufficient size (e.g., 1000-1500 mm³), it can be excised and passaged into new recipient mice for cohort expansion.
-
Protocol 4: Pazopanib Administration by Oral Gavage
-
Drug Preparation:
-
Pazopanib is typically formulated as a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in sterile water.
-
Prepare the appropriate concentration to deliver the desired dose (e.g., 30-100 mg/kg) in a volume of 100-200 µL per mouse.
-
-
Administration:
Protocol 5: Immunohistochemistry (IHC) for Angiogenesis and Proliferation Markers
-
Tissue Preparation:
-
Excise tumors at the experimental endpoint and fix in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and cut 4-5 µm sections.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0). For pVEGFR-2, a sodium citrate buffer (pH 6.0) is often used.[17]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate with primary antibodies overnight at 4°C. Commonly used antibodies include:
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Capture images using a microscope.
-
Quantify microvessel density (CD31) or the percentage of Ki-67 positive cells using image analysis software.
-
Protocol 6: Western Blot for Downstream Signaling Proteins
-
Protein Extraction:
-
Excise tumors and snap-freeze in liquid nitrogen or process immediately.
-
Homogenize the tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
References
- 1. Modeling Spontaneous Metastatic Renal Cell Carcinoma (mRCC) in Mice Following Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating Renal Cell Carcinoma Model: A Protocol to Develop Orthotopic RCC Murine Model by Intrarenal Implantation of Cancer Cells [jove.com]
- 3. Pazopanib: Clinical development of a potent anti-angiogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pazopanib Inhibits Tumor Growth, Lymph-node Metastasis and Lymphangiogenesis of an Orthotopic Mouse of Colorectal Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 5. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pazopanib for the treatment of soft-tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. droracle.ai [droracle.ai]
- 9. Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of a patient-derived xenograft mouse model of pleomorphic leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Establishment of Biobank and Patient-Derived Xenograft of Soft Tissue and Bone Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Development of a high metastatic orthotopic model of human renal cell carcinoma in nude mice: benefits of fragment implantation compared to cell-suspension injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. Noninvasive Assessment of Tumor VEGF Receptors in Response to Treatment with Pazopanib: A Molecular Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Identifying Pazopanib Sensitivity Genes using CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib is a multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[1][2] It primarily functions by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[3][4][5] Despite its efficacy, patient response is variable, and resistance can develop.[6] Identifying genes that sensitize cancer cells to Pazopanib is crucial for developing combination therapies, discovering biomarkers for patient stratification, and understanding resistance mechanisms.
This document provides a detailed overview and protocols for employing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes whose knockout confers sensitivity to Pazopanib. Such screens are powerful tools for uncovering novel drug targets and elucidating the genetic underpinnings of drug response.[7][8]
Pazopanib's Mechanism of Action
Pazopanib exerts its anti-tumor effects by binding to the ATP-binding pocket of multiple RTKs, primarily VEGFR-1, -2, -3, PDGFR-α, and PDGFR-β, and c-Kit.[1][9] This inhibition blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for endothelial cell proliferation and migration, thereby inhibiting tumor angiogenesis.[9] By cutting off a tumor's blood supply, Pazopanib can lead to reduced tumor growth, increased apoptosis, and a reduction in tumor interstitial fluid pressure.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 4. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic approach toward determining the molecular background of pazopanib resistance in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overactive IGF1/Insulin Receptors and NRASQ61R Mutation Drive Mechanisms of Resistance to Pazopanib and Define Rational Combination Strategies to Treat Synovial Sarcoma [mdpi.com]
- 7. Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 9. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pazopanib Metabolite Identification using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (c-Kit), thereby inhibiting tumor growth and angiogenesis.[3][4] Understanding the metabolic fate of pazopanib is crucial for characterizing its pharmacokinetic profile, evaluating potential drug-drug interactions, and assessing the contribution of metabolites to its efficacy and toxicity. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical tool for the identification and quantification of drug metabolites.[5][6][7] This document provides detailed application notes and protocols for the identification of pazopanib metabolites using mass spectrometry.
Metabolic Pathways of Pazopanib
Pazopanib undergoes metabolism primarily in the liver, mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor, and CYP1A2 and CYP2C8 playing minor roles.[8][9] The main metabolic pathways include:
-
Hydroxylation: The addition of a hydroxyl group (-OH) to the molecule.
-
N-demethylation: The removal of a methyl group from a nitrogen atom.
-
Glucuronidation: The conjugation of glucuronic acid to the parent drug or its phase I metabolites.
Several metabolites of pazopanib have been identified in various biological matrices. While most metabolites are considered inactive or present at low concentrations, their profiling is important for a comprehensive understanding of pazopanib's disposition.[2][10]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for extracting small molecules like pazopanib and its metabolites from plasma samples.[5][11]
Materials:
-
Human plasma samples containing pazopanib
-
Acetonitrile, HPLC grade[6]
-
Methanol, HPLC grade[11]
-
Internal Standard (IS) solution (e.g., stable isotopically labeled pazopanib such as ¹³C,²H₃-pazopanib or a structurally similar compound like erlotinib)[6][11]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
In a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).
-
Add the internal standard solution.
-
Add three volumes of cold acetonitrile or methanol (e.g., 300 µL) to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[13]
-
The supernatant can be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general framework for the separation and detection of pazopanib and its metabolites. Optimization of these parameters may be required for specific instruments and metabolites of interest.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[13][14]
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[11]
Chromatographic Conditions:
| Parameter | Typical Value |
|---|---|
| Column | C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, Waters ACQUITY UPLC C18)[6][15] |
| Mobile Phase A | 0.1% or 0.2% Formic acid in water, or 10 mmol/L ammonium hydroxide in water[6][11][14] |
| Mobile Phase B | Acetonitrile or Methanol[6][11][14] |
| Flow Rate | 0.2 - 0.5 mL/min[6] |
| Gradient | A gradient elution is typically used to separate metabolites with different polarities. |
| Column Temperature | 40 - 55 °C[5][6] |
| Injection Volume | 5 - 20 µL[5][6] |
Mass Spectrometry Conditions:
| Parameter | Typical Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[11] |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification.[7] |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 - 500 °C |
| Collision Gas | Argon |
MRM Transitions for Pazopanib and Potential Metabolites:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pazopanib | 438.1 | 357.2 |
| Pazopanib-d6 (IS) | 444.2 | 363.2 |
| Hydroxylated Pazopanib | 454.1 | 357.2 |
| N-desmethyl Pazopanib | 424.1 | 357.2 |
Note: These are representative values and should be optimized for the specific instrument used.
Data Presentation
The following table summarizes the semi-quantitative data for some of the identified pazopanib metabolites in human plasma. This data is compiled from various studies and provides a relative abundance of these metabolites.
Table 1: Semi-Quantitative Abundance of Pazopanib Metabolites in Human Plasma
| Metabolite ID | Proposed Biotransformation | Relative Abundance in Plasma | Reference |
| M24 | Mono-oxygenation | ~11% | [8][16] |
| M26 | N-demethylation | ~6.5% | [8][16] |
| M27 | N-demethylation | ~3% | [8][16] |
| M28 | N-demethylation | ~1% | [8][16] |
| GSK1268992 (M1) | Hydroxylation | Minor | [10] |
| GSK1268997 (M2) | Hydroxylation | Minor | [10] |
| GSK1071306 (M3) | N-demethylation | Minor | [10] |
Note: The relative abundance can vary significantly between individuals due to genetic polymorphisms in drug-metabolizing enzymes and other factors.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the identification of pazopanib metabolites from plasma samples using LC-MS/MS.
Caption: Experimental workflow for pazopanib metabolite identification.
Pazopanib Signaling Pathway Inhibition
Pazopanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in angiogenesis and tumor cell proliferation. The diagram below shows a simplified representation of the pathways targeted by pazopanib.
Caption: Pazopanib's inhibition of key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous monitoring of pazopanib and its metabolites by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 4. Item - Schematic of pazopanib signaling pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. pnrjournal.com [pnrjournal.com]
- 8. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction for optimal dosage of pazopanib under various clinical situations using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of a High-Throughput Quantification Method for Pazopanib Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Clinical Application in Patients With Soft Tissue Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnrjournal.com [pnrjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
Application Notes and Protocols for Establishing Pazopanib-Resistant Cancer Cell Lines In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro development and characterization of cancer cell lines exhibiting resistance to the multi-targeted tyrosine kinase inhibitor, pazopanib. The protocols outlined below are based on established methodologies and offer a framework for investigating the molecular mechanisms underlying pazopanib resistance.
Introduction
Pazopanib is a crucial therapeutic agent for various malignancies, including renal cell carcinoma (RCC) and soft tissue sarcoma (STS). However, the development of acquired resistance remains a significant clinical challenge. Establishing pazopanib-resistant cancer cell lines in vitro is a fundamental step in understanding the molecular basis of this resistance, identifying new therapeutic targets, and developing strategies to overcome it. The following protocols detail the process of generating and characterizing these valuable research models.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for establishing and characterizing pazopanib-resistant cancer cell lines, derived from various studies.
Table 1: Parameters for Establishing Pazopanib Resistance
| Cell Line | Cancer Type | Initial Pazopanib Concentration | Final Pazopanib Concentration | Duration of Treatment | Fold Increase in Resistance (IC50) | Reference |
| BHP2-7 | Papillary Thyroid Cancer | Not specified | 18 µM | ~6 months | Not specified | [1] |
| 786-O | Renal Cell Carcinoma | IC50 (14 µmol/L) | Not specified | 3 months (32 passages) | 2-fold | [2] |
| CAKI-2 | Renal Cell Carcinoma | IC50 (11 µmol/L) | Not specified | 3 months (32 passages) | 2-fold | [2] |
Table 2: IC50 Values of Pazopanib in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 | Resistant IC50 | Cancer Type | Reference |
| 786-O | 14 µmol/L | >28 µmol/L | Renal Cell Carcinoma | [2] |
| CAKI-2 | 11 µmol/L | >22 µmol/L | Renal Cell Carcinoma | [2] |
| SKMEL28 | 9 µM | Not Applicable (Relatively Resistant) | Melanoma | [3] |
| WM1366 | 8 µM | Not Applicable (Relatively Resistant) | Melanoma | [3] |
Experimental Protocols
Protocol 1: Establishment of Pazopanib-Resistant Cancer Cell Lines
This protocol describes the generation of pazopanib-resistant cell lines using a continuous, dose-escalation method.
Materials:
-
Parental cancer cell line of interest (e.g., 786-O, CAKI-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pazopanib (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50 of Pazopanib:
-
Plate the parental cells in 96-well plates and treat with a range of pazopanib concentrations for 72-96 hours.
-
Assess cell viability using an appropriate method (e.g., MTT, WST-1 assay).
-
Calculate the IC50 value, which is the concentration of pazopanib that inhibits cell growth by 50%.
-
-
Initiate Continuous Exposure:
-
Culture the parental cells in their complete medium containing pazopanib at a starting concentration equal to the determined IC50.[2]
-
Continuously culture the cells in the presence of the drug.
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate comparable to the parental line in drug-free medium, gradually increase the concentration of pazopanib in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor the cells for signs of recovery and stable growth at each new concentration before proceeding to the next dose escalation.
-
-
Establishment of a Resistant Clone:
-
Continue this process of dose escalation until the cells can proliferate in a significantly higher concentration of pazopanib (e.g., 5-10 times the initial IC50) compared to the parental cells.[2]
-
At this stage, the cell line is considered pazopanib-resistant.
-
-
Maintenance of Resistant Cell Lines:
-
Maintain the established resistant cell line in a culture medium containing a constant, high concentration of pazopanib to ensure the stability of the resistant phenotype.
-
Protocol 2: Characterization of Pazopanib-Resistant Cell Lines
1. Verification of Resistance:
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, WST-1) on both the parental and resistant cell lines with a range of pazopanib concentrations. A significant rightward shift in the dose-response curve for the resistant cells confirms the resistant phenotype.
-
Colony Formation Assay: Plate a low density of parental and resistant cells and treat with various concentrations of pazopanib. After 10-14 days, stain the colonies and count them to assess the long-term proliferative capacity in the presence of the drug.
2. Investigation of Molecular Mechanisms:
-
Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in signaling pathways implicated in pazopanib resistance, such as the MAPK-ERK and PI3K-Akt-mTOR pathways.[2][4] Specifically, probe for proteins like p-ERK, p-Akt, and their downstream effectors.
-
Gene Sequencing: Sequence key genes known to be involved in pazopanib resistance, such as KRAS and NRAS, to identify potential acquired mutations.[1][4]
-
Receptor Tyrosine Kinase (RTK) Arrays: Use phospho-RTK arrays to identify alternative RTKs that may be activated in resistant cells, bypassing pazopanib's primary targets.[4]
3. Functional Assays:
-
Migration and Invasion Assays: Utilize transwell migration and invasion assays to determine if the acquisition of resistance alters the migratory and invasive potential of the cancer cells.
-
In Vivo Xenograft Studies: If feasible, implant parental and resistant cells into immunodeficient mice to evaluate their tumorigenicity and response to pazopanib treatment in an in vivo setting.
Visualizations: Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key concepts in the establishment and characterization of pazopanib-resistant cell lines.
Caption: Workflow for generating pazopanib-resistant cell lines.
Caption: Key signaling pathways in pazopanib action and resistance.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Pazopanib Hydrochloride Aqueous Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of Pazopanib Hydrochloride (PZH).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with this compound's solubility?
This compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high intestinal permeability but low aqueous solubility.[1] This poor solubility is a significant hurdle, as it can lead to variable oral bioavailability, which is reported to be as low as 14-39%.[2] The solubility of PZH is also highly pH-dependent; it is more soluble in acidic conditions (like the stomach) and practically insoluble at neutral pH (like in the intestine).[3][4]
Q2: What are the most common strategies to enhance the aqueous solubility of this compound?
Several successful strategies have been employed to improve PZH solubility, including:
-
Polymeric Excipients: Utilizing polymers like Soluplus® to form physical mixtures or solid dispersions can significantly enhance dissolution.[1][5][6]
-
Solid Dispersions: Creating solid dispersions, for instance through hot-melt extrusion (HME), where PZH is molecularly dispersed within a polymer matrix, can improve its dissolution rate.[4][7][8]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, which can significantly improve PZH solubility and dissolution.[3][9]
-
Supersaturated Liquid Formulations (SSLF): These formulations aim to generate and maintain a supersaturated state of PZH in the gastrointestinal tract, thereby increasing its thermodynamic activity and absorption.[2][10]
-
Nanotechnology: Reducing the particle size of PZH to the nanometer range, for example by creating nanoparticles, increases the surface area-to-volume ratio, leading to enhanced solubility and dissolution rates.[11][12]
Q3: How does pH affect the solubility of this compound?
This compound is a weak base with pH-dependent solubility.[4] It is significantly more soluble in the acidic environment of the stomach (pH 1.2) compared to the more neutral pH of the small intestine (pH 4.0 and 6.8).[3][10] This is because the basic functional groups in the PZH molecule become protonated and ionized at low pH, increasing its interaction with water. As the pH increases in the gastrointestinal tract, PZH transitions to its less soluble, non-ionized form, which can lead to precipitation and reduced absorption.[3][13]
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Neutral pH Media
Problem: You observe very low concentrations of dissolved PZH when testing your formulation in a dissolution medium with a pH of 6.8, simulating intestinal fluid.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Precipitation at higher pH | Incorporate a precipitation inhibitor, such as hydroxypropyl methylcellulose (HPMC), into your formulation.[14][15] | HPMC can adsorb to the surface of newly formed drug crystals, inhibiting their growth and maintaining a supersaturated state for a longer duration.[15][16] |
| Insufficient solubilization | Consider formulating a self-nanoemulsifying drug delivery system (SNEDDS).[3][9] | SNEDDS can create a stable nanoemulsion in the gut, which can protect the drug from precipitation and present it in a solubilized form for absorption, independent of the surrounding pH.[9] |
| Formulation not optimized | If using a solid dispersion, ensure the drug is in an amorphous state and fully dispersed within the polymer. | The amorphous form of a drug is generally more soluble than its crystalline counterpart. Techniques like hot-melt extrusion can achieve this.[4][8] |
Issue 2: High Inter-patient Variability in Bioavailability Studies
Problem: In vivo studies show significant variation in the plasma concentrations of pazopanib between subjects.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Food effect | Develop a formulation that minimizes the food effect, such as a SNEDDS.[3] | The oral absorption of PZH is known to be significantly influenced by food intake.[3] A robust formulation like SNEDDS can reduce this variability by providing a consistent solubilization mechanism. |
| Variable gastric emptying and intestinal pH | Employ a formulation strategy that ensures rapid dissolution and absorption in the upper gastrointestinal tract. | Formulations that quickly release the drug in a solubilized form can be absorbed before reaching the less favorable pH of the lower intestine. |
| Polymorphism of the drug | Characterize the solid-state of your PZH to ensure consistency. | Different polymorphic forms of a drug can have different solubilities and dissolution rates. |
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility (µg/mL) | Reference |
| 1.2 | 682.64 ± 7.58 | [3][9] |
| 4.0 | 3.00 ± 0.25 | [3][9] |
| 6.8 | 2.64 ± 1.02 | [3][9] |
| Water | 144.08 ± 2.56 | [3] |
Table 2: Comparison of Different Solubility Enhancement Techniques for this compound
| Technique | Key Excipients/Components | Observed Solubility/Dissolution Improvement | Reference |
| Polymer Solid Dispersion | Soluplus® | A formulation with an 8:1 ratio of Soluplus® to PZH showed the best in vitro dissolution.[1][5][6] | [1][5][6] |
| Hot-Melt Extrusion (HME) | Kollidon VA64, HPMC, Eudragit EPO, Affinisol 15LV | Solid dispersions of PZH with these polymers enhanced its dissolution rate. | [7] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Kolliphor RH40 (surfactant), Capmul MCM C10 (oil), Kollisolv PG (solubilizer) | The optimized formulation showed a complete dissolution rate of >95% within 30 minutes in various pH buffers.[3] | [3] |
| Supersaturated Liquid Formulation (SSLF) | Glycerol, Propylene Glycol (PG), Polyvinylpyrrolidone K30 (PVP K30) | Increased PZH dispersion solubility at pH 6.8 by more than 50-fold compared to glycerol alone.[10] | [10] |
| Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Produced nanoparticles with an average size of 135 nm and showed sustained drug release over 7 days.[11] | [11] |
Experimental Protocols
Preparation of a this compound Solid Dispersion using Hot-Melt Extrusion (HME)
This protocol is a generalized representation based on published methods.[7]
-
Blending: Physically mix this compound with a selected polymer (e.g., Kollidon VA64, HPMC, Eudragit EPO, or Affinisol 15LV) and a plasticizer (e.g., Poloxamer 188) in a defined ratio (e.g., 1:2 drug to polymer).
-
Extrusion: Feed the blend into a hot-melt extruder. The processing temperature will depend on the polymer used but typically ranges from 135°C to 190°C.
-
Cooling and Milling: Cool the resulting extrudate to room temperature. Mill the extrudate into a fine powder using a suitable milling technique.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Preparation of a this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is a generalized representation based on published methods.[3]
-
Excipient Screening: Determine the solubility of PZH in various oils, surfactants, and co-solvents to identify the most suitable components.
-
Formulation: Prepare a homogenous mixture of the selected oil (e.g., Capmul MCM C10), surfactant (e.g., Kolliphor RH40), and solubilizer (e.g., Kollisolv PG) in the desired ratio.
-
Drug Loading: Add this compound to the excipient mixture and stir until the drug is completely dissolved. Gentle heating may be applied to facilitate dissolution.
-
Characterization: Evaluate the SNEDDS preconcentrate for its self-emulsification properties upon dilution with an aqueous medium. Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential. Assess the in vitro drug release profile.
Visualizations
Pazopanib's Mechanism of Action: Signaling Pathway Inhibition
Caption: Pazopanib inhibits multiple receptor tyrosine kinases, blocking downstream pathways.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for developing and evaluating solubility-enhanced PZH formulations.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Characterization of this compound-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QbD-Based Development and Evaluation of this compound Extrudates Prepared by Hot-Melt Extrusion Technique: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility and bioavailability improvement of this compound [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. mdpi.com [mdpi.com]
- 8. jazindia.com [jazindia.com]
- 9. mdpi.com [mdpi.com]
- 10. Supersaturated Liquid Formulation of this compound Loaded with Synergistic Precipitation Inhibitors [mdpi.com]
- 11. Formulation and evaluation of pazopanib-loaded PLGA nanoparticles for enhanced bioavailability and sustained release in cancer chemotherapy - Curr Trends Pharm Pharm Chem [ctppc.org]
- 12. Production of this compound nanoparticles (anti-kidney cancer drug) using a supercritical gas antisolvent (GAS) method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Evaluation of Pazopanib Phase Behavior Following pH-Induced Supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Pazopanib Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering pazopanib resistance in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to pazopanib. What are the common mechanisms of resistance?
A1: Resistance to pazopanib can be intrinsic (pre-existing) or acquired (develops during treatment). Common mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of pazopanib on its primary targets (VEGFR, PDGFR, c-Kit). Key bypass pathways include:
-
IGF1R/InsR Pathway: Overactivation of the Insulin-like Growth Factor 1 Receptor (IGF1R) and Insulin Receptor (InsR) can sustain downstream signaling, such as the PI3K/AKT pathway, promoting cell survival and proliferation despite pazopanib treatment.[1]
-
c-MET Pathway: Upregulation of the c-MET receptor and its ligand, Hepatocyte Growth Factor (HGF), can lead to resistance. This has been observed as a compensatory mechanism in response to anti-angiogenic therapies like pazopanib.
-
RAS/RAF/MEK/ERK Pathway: Constitutive activation of this pathway, often through mutations in RAS or BRAF genes, can render cells independent of the upstream signaling targeted by pazopanib.[1][2]
-
-
Acquired Mutations in Downstream Effectors: Mutations in genes downstream of pazopanib's targets can lead to constitutive activation of pro-survival pathways.
-
Metabolic Reprogramming: Cancer cells can alter their metabolism to survive treatment. A shift towards increased glycolysis has been identified as a potential mechanism of acquired resistance to pazopanib.[3]
-
Downregulation of Drug Targets: In some cases, resistant cells may downregulate the expression of the primary targets of pazopanib, such as VEGFR and PDGFR.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump pazopanib out of the cell, reducing its intracellular concentration and efficacy.
Q2: I suspect my cells have developed resistance. How can I confirm this experimentally?
A2: To confirm pazopanib resistance, you can perform the following experiments:
-
Cell Viability/Proliferation Assays: Compare the IC50 value (the concentration of a drug that gives half-maximal inhibitory response) of pazopanib in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.
-
Colony Formation Assays: This long-term assay assesses the ability of single cells to form colonies under drug treatment. Resistant cells will form more and larger colonies at higher pazopanib concentrations compared to sensitive cells.[2]
-
Western Blot Analysis: Profile the key signaling pathways mentioned in Q1. Look for increased phosphorylation (activation) of proteins like AKT, ERK, IGF1R, or c-MET in the resistant cells, even in the presence of pazopanib.
-
Gene Sequencing: Sequence key genes in the relevant pathways, such as NRAS, KRAS, and BRAF, to identify potential acquired mutations.[2]
Q3: What strategies can I use to overcome pazopanib resistance in my cell line models?
A3: The primary strategy to overcome pazopanib resistance is through combination therapy. The choice of the combination agent depends on the identified resistance mechanism:
-
For IGF1R/InsR activation: Combine pazopanib with a dual IGF1R/InsR inhibitor (e.g., BMS-754807). This combination has been shown to suppress AKT activation and induce apoptosis in resistant cells.[1]
-
For RAS/MEK/ERK activation: Combine pazopanib with a MEK inhibitor (e.g., trametinib/GSK1120212). This approach can be effective in cells with NRAS or KRAS mutations.[1][2] The addition of a MEK inhibitor can re-sensitize resistant cells to pazopanib.[2]
-
For c-MET activation: Combine pazopanib with a c-MET inhibitor (e.g., tivantinib/ARQ 197). This combination targets both the VEGF/VEGFR and HGF/c-MET pathways.[4]
-
For metabolic reprogramming: Investigate the use of glycolysis inhibitors in combination with pazopanib.
-
For PUMA-mediated apoptosis: Pazopanib can induce apoptosis through the p53-upregulated modulator of apoptosis (PUMA).[5][6] If resistance is due to a block in apoptosis, combining pazopanib with agents that enhance PUMA induction could be beneficial.[5][6]
Troubleshooting Guides
Issue: Inconsistent results in cell viability assays with pazopanib.
| Possible Cause | Troubleshooting Step |
| Pazopanib solubility issues | Pazopanib has limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in cell culture medium. Prepare fresh dilutions for each experiment. |
| Cell seeding density | Inconsistent cell numbers at the start of the experiment can lead to variability. Optimize and standardize your cell seeding density. |
| Assay incubation time | The effect of pazopanib is time-dependent. Ensure you are using a consistent and appropriate incubation time (e.g., 48, 72, or 96 hours).[7][8] |
| Cell line heterogeneity | The parental cell line may have a heterogeneous population with varying sensitivities. Consider single-cell cloning to establish a more uniform sensitive line for comparison with resistant clones. |
Issue: Unable to establish a pazopanib-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration | The concentration of pazopanib used for selection may be too low to exert sufficient selective pressure. Gradually increase the pazopanib concentration in a stepwise manner over several weeks or months.[2] |
| Selection period is too short | The development of stable resistance can take a significant amount of time, often several months.[2] Be patient and continue the selection process. |
| Cell line is inherently highly sensitive | Some cell lines may not readily develop resistance. Consider using a different cell line known to be responsive to pazopanib. |
| Drug instability in media | Pazopanib may degrade in the culture medium over time. Replenish the pazopanib-containing medium regularly (e.g., every 2-3 days). |
Data Presentation: Pazopanib IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | Pazopanib IC50 (Sensitive) | Pazopanib IC50 (Resistant) | Resistance Mechanism | Reference |
| BHP2-7 | Papillary Thyroid Cancer | Not specified | >18 µM | KRAS G13V mutation | [2] |
| SYO-1 | Synovial Sarcoma | Sensitive (IC50 not specified) | Not applicable (used as sensitive control) | PDGFRα dependent | [1] |
| CME-1 | Synovial Sarcoma | Intrinsically Resistant | Not applicable | IGF1R/InsR overactivation | [1] |
| MoJo | Synovial Sarcoma | Intrinsically Resistant | Not applicable | NRAS Q61R mutation | [1] |
| 786-O | Renal Cell Carcinoma | ~20-40 µM (24-48h) | Not specified | Hypoxia can decrease sensitivity | [7] |
| CAKI-2 | Renal Cell Carcinoma | >40 µM (24-48h) | Not specified | Less sensitive than 786-O | [7] |
Experimental Protocols
Protocol 1: Generation of a Pazopanib-Resistant Cell Line
-
Establish Parental Line: Culture the parental cancer cell line in its recommended growth medium.
-
Determine Initial Pazopanib IC50: Perform a dose-response experiment to determine the IC50 of pazopanib for the parental cell line.
-
Initiate Selection: Begin by continuously exposing the parental cells to a low concentration of pazopanib (e.g., at or slightly below the IC20).
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the pazopanib concentration in a stepwise manner. Allow the cells to recover and resume normal growth before each dose escalation. This process can take several months.[2]
-
Monitor for Resistance: Periodically perform cell viability assays to assess the IC50 of the cell population. A significant rightward shift in the dose-response curve indicates the development of resistance.
-
Establish Stable Resistant Line: Once the cells are able to proliferate in a high concentration of pazopanib (e.g., 5-10 times the parental IC50), maintain them in this concentration to ensure the stability of the resistant phenotype.
-
Cryopreserve Stocks: Cryopreserve vials of the resistant cell line at various passages.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Plate sensitive and resistant cells and treat with pazopanib at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, p-IGF1R, IGF1R) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways involved in pazopanib action and resistance.
Caption: Workflow for developing and characterizing pazopanib-resistant cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy with pazopanib and tivantinib modulates VEGF and c-MET levels in refractory advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pazopanib Off-Target Effects: A Technical Support Center for Preclinical Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Pazopanib in preclinical studies.
Troubleshooting Guides
This section provides guidance on common issues that may arise during in vitro experiments with Pazopanib.
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Pazopanib Solubility Issues: Pazopanib hydrochloride is slightly soluble at low pH and practically insoluble at pH ≥ 4.[1] Precipitation in culture media can lead to variable effective concentrations. | Prepare a concentrated stock solution in DMSO. When diluting into culture medium, ensure rapid and thorough mixing. Visually inspect for any precipitation. Consider using a serum-free medium for the initial drug dilution step to improve solubility before adding to cells with serum-containing medium. |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. | Optimize and standardize cell seeding density for your specific cell line and assay duration. Ensure a single-cell suspension before plating to avoid clumps. |
| Assay Interference: Components in the assay reagents may interact with Pazopanib. | Run appropriate controls, including vehicle-only (DMSO) and media-only controls. If using a colorimetric assay like MTT, test for any direct reaction between Pazopanib and the tetrazolium salt in a cell-free system. |
| Off-Target Cytotoxicity: Unexpectedly high cytotoxicity may be due to off-target effects on kinases essential for cell survival in your specific cell line. | Review the kinome scan data (Table 1) to identify potential off-target kinases highly expressed in your cell line. Validate off-target effects using techniques like Western blotting to assess the phosphorylation status of downstream targets. |
Issue 2: Difficulty in Detecting Inhibition of a Specific Kinase by Western Blot
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Pazopanib Concentration: The IC50 for the target kinase may be higher than the concentration used. | Consult the IC50 tables (Tables 2 and 3) to ensure you are using a concentration range appropriate for your kinase of interest. Perform a dose-response experiment to determine the optimal concentration. |
| Short Incubation Time: The inhibitory effect may not be apparent after a short treatment duration. | Increase the incubation time with Pazopanib. A typical pretreatment time is 0.5-2 hours, but for some targets, longer incubation (up to 24 hours) may be necessary. |
| Antibody Quality: The primary or secondary antibody may not be specific or sensitive enough. | Validate your antibodies using positive and negative controls. Ensure you are using the recommended antibody dilutions and blocking buffers. |
| Low Basal Kinase Activity: If the kinase is not basally active in your cell line, it will be difficult to detect a decrease in phosphorylation. | Consider stimulating the pathway of interest with a growth factor or other agonist to increase the basal phosphorylation of your target kinase before treating with Pazopanib. |
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-target kinases of Pazopanib?
A1: Pazopanib is a multi-targeted tyrosine kinase inhibitor. Its primary targets are VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, and c-Kit. However, preclinical studies have revealed a broad spectrum of off-target activity. A KINOMEscan analysis showed that Pazopanib binds to a significant number of other kinases with varying affinities. Notable off-targets with potent inhibition include FGFR1, FGFR3, c-Fms, and members of the RAF and Syk kinase families.[1][2]
Q2: I am observing a stronger anti-proliferative effect in my cell line than what the inhibition of VEGFR/PDGFR would suggest. What could be the reason?
A2: This is a common observation and is likely due to Pazopanib's off-target effects. Many cell lines do not heavily rely on VEGFR or PDGFR signaling for proliferation in vitro. The observed anti-proliferative effect could be due to the inhibition of other kinases that are critical for the growth and survival of your specific cell line. For example, Pazopanib has been shown to inhibit the PI3K-AKT and MAPK/ERK signaling pathways, which are crucial for the proliferation of many cancer cell types.[3] We recommend examining the kinome scan data (Table 1) and performing pathway analysis to identify the relevant off-target kinases in your experimental model.
Q3: How can I confirm that the observed cellular effect is due to an off-target interaction of Pazopanib?
A3: To confirm an off-target effect, you can employ several strategies:
-
Rescue Experiments: If you hypothesize that the off-target effect is due to the inhibition of a specific kinase, try to rescue the phenotype by overexpressing a constitutively active form of that kinase or its downstream effector.
-
Use of More Selective Inhibitors: Compare the effects of Pazopanib with those of a more selective inhibitor for the suspected off-target kinase.
-
Western Blotting: Analyze the phosphorylation status of the downstream substrates of the suspected off-target kinase to confirm its inhibition by Pazopanib.
-
Kinase Assays: Perform in vitro kinase assays with the purified suspected off-target kinase to directly measure the inhibitory activity of Pazopanib.
Q4: What are the recommended concentrations of Pazopanib to use in in vitro preclinical studies?
A4: The optimal concentration of Pazopanib will depend on the specific kinase you are targeting and the cell line you are using. Based on preclinical data, a concentration range of 0.1 to 10 µM is typically used for in vitro studies. It is crucial to perform a dose-response curve to determine the IC50 value for your specific endpoint (e.g., inhibition of kinase phosphorylation, reduction in cell viability).
Data Presentation
Table 1: Pazopanib Kinase Binding Affinities (Kd) from KINOMEscan Assay
This table summarizes the dissociation constants (Kd) for a selection of kinases, indicating the binding affinity of Pazopanib. Lower Kd values represent stronger binding.
| Kinase | Entrez Gene Symbol | Kd (nM) |
| Primary Targets | ||
| VEGFR1 | FLT1 | 10 |
| VEGFR2 | KDR | 30 |
| VEGFR3 | FLT4 | 47 |
| PDGFRα | PDGFRA | 71 |
| PDGFRβ | PDGFRB | 84 |
| c-Kit | KIT | 74 |
| Selected Off-Targets | ||
| FGFR1 | FGFR1 | 140 |
| FGFR3 | FGFR3 | 130 |
| c-Fms | CSF1R | 146 |
| RAF1 | RAF1 | - |
| BRAF | BRAF | - |
| SYK | SYK | - |
| LCK | LCK | - |
| ITK | ITK | - |
Data sourced from KINOMEscan profiling studies. A comprehensive list of kinase targets can be found in publicly available KINOMEscan datasets.[4]
Table 2: Pazopanib IC50 Values for On-Target Kinases in Preclinical Assays
This table presents the half-maximal inhibitory concentrations (IC50) of Pazopanib against its primary targets in various preclinical assays.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| VEGFR1 | Enzymatic Assay | 10 | [1] |
| VEGFR2 | Enzymatic Assay | 30 | [1] |
| VEGFR3 | Enzymatic Assay | 47 | [1] |
| PDGFRα | Enzymatic Assay | 71 | [1] |
| PDGFRβ | Enzymatic Assay | 84 | [1] |
| c-Kit | Enzymatic Assay | 74 | [1] |
Table 3: Pazopanib IC50 Values for Selected Off-Target Kinases
This table provides the IC50 values for some of the known off-target kinases of Pazopanib.
| Off-Target Kinase | Assay Type | IC50 (nM) | Reference |
| FGFR1 | Enzymatic Assay | 140 | [1] |
| FGFR3 | Enzymatic Assay | 130 | [1] |
| c-Fms | Enzymatic Assay | 146 | [5] |
| B-Raf | Enzymatic Assay | - | [2] |
Note: The absence of a value indicates that the specific IC50 was not reported in the cited preclinical studies.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of Pazopanib against a specific kinase in a cell-free system.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Pazopanib stock solution (in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
96-well plates
-
Plate reader for detection (e.g., luminescence, fluorescence, or radioactivity)
Procedure:
-
Prepare serial dilutions of Pazopanib in the kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
In a 96-well plate, add the purified kinase and its specific substrate to each well.
-
Add the diluted Pazopanib or control solutions to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP to each well.
-
Incubate the plate at 30°C for the optimized reaction time.
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
-
Detect the kinase activity by measuring the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence for ADP-Glo™ assay, or radioactivity for assays using [γ-³²P]ATP).
-
Calculate the percentage of kinase inhibition for each Pazopanib concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Pazopanib concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability MTT Assay
This protocol outlines the steps for determining the effect of Pazopanib on cell viability using the MTT colorimetric assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Pazopanib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Pazopanib in complete culture medium. Include a vehicle control (DMSO) and a media-only control (for background).
-
Remove the old medium from the wells and add the medium containing the different concentrations of Pazopanib or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control, after subtracting the background absorbance.
Western Blot Analysis of Protein Phosphorylation
This protocol describes how to assess the effect of Pazopanib on the phosphorylation status of a target protein in cells.
Materials:
-
Cells of interest
-
Pazopanib stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to grow to the desired confluency.
-
Treat the cells with different concentrations of Pazopanib or vehicle (DMSO) for the desired time. If necessary, stimulate the cells with a growth factor before or during the last few minutes of Pazopanib treatment.
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., β-actin or GAPDH).
Visualizations
Caption: Pazopanib's off-target inhibition of Receptor Tyrosine Kinases (RTKs) can disrupt the PI3K/AKT signaling pathway.
Caption: Pazopanib can affect the MAPK/ERK pathway through inhibition of upstream RTKs and direct inhibition of Raf kinases.
Caption: A typical experimental workflow to investigate the off-target effects of Pazopanib in preclinical studies.
References
- 1. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
Technical Support Center: Optimizing Pazopanib Dosage in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Pazopanib dosage to minimize toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pazopanib?
Pazopanib is a multi-tyrosine kinase inhibitor (TKI) that targets several receptors involved in angiogenesis and tumor growth.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][3][4] By inhibiting these receptors, Pazopanib blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for angiogenesis and tumor cell proliferation.[3]
Q2: What are the common toxicities observed with Pazopanib in animal models?
The most frequently reported toxicity associated with Pazopanib in animal models is hepatotoxicity, characterized by elevated liver enzymes such as alanine aminotransferase (ALT) and bilirubin.[5][6][7] Other observed toxicities include gastrointestinal issues, hypertension, and fatigue.[8] In embryofetal development studies in rats and rabbits, toxicities such as resorptions and abortions have been noted.[9][10]
Q3: How does the formulation and administration route of Pazopanib affect its bioavailability and toxicity?
Pazopanib is orally bioavailable.[11] Its absorption is significantly affected by gastric pH; it is more soluble at a low pH (pH 1) and practically insoluble at a pH above 4.[3] Co-administration with food can increase its absorption, leading to higher plasma concentrations.[3] Conversely, gastric acid-reducing agents like proton pump inhibitors can decrease its absorption.[8][12] Crushing the tablets or administering Pazopanib as an oral suspension can also increase the rate and extent of absorption.[3] These factors should be carefully controlled in animal studies to ensure consistent exposure and minimize variability in toxicity.
Q4: What is the recommended starting dose of Pazopanib in common animal models?
The appropriate starting dose of Pazopanib can vary depending on the animal model and the specific research question. However, based on published studies, the following doses have been used:
-
Mice: Doses ranging from 10 mg/kg to 300 mg/kg have been used in mice.[7][9] A single dose of 30 mg/kg in mice resulted in plasma concentrations sufficient to inhibit VEGFR-2 phosphorylation for over 8 hours.[11] For hepatotoxicity studies, doses of 150 mg/kg and 300 mg/kg have been utilized.[7]
-
Rats: In rat models of hepatotoxicity, a dose of 10 mg/kg administered for 28 or 56 days has been shown to induce liver damage.[5][6] Another study investigating hepatotoxicity used a dose of 200 mg/kg for four weeks.[13]
Q5: How can I monitor for Pazopanib-induced toxicity in my animal model?
Regular monitoring is crucial for detecting and managing Pazopanib-induced toxicity. Key monitoring parameters include:
-
Clinical Observations: Daily observation of animals for signs of distress, such as weight loss, lethargy, changes in appetite, and abnormal behavior.
-
Body Weight: Monitor body weight at least twice a week. Significant weight loss can be an early indicator of toxicity.
-
Blood Chemistry: Periodic blood sampling to monitor liver function tests (ALT, AST, bilirubin), kidney function tests (BUN, creatinine), and complete blood counts (CBC).
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a thorough histopathological examination of key organs, particularly the liver.
Troubleshooting Guide
Issue 1: High incidence of animal mortality or severe toxicity at the planned dose.
-
Possible Cause: The initial dose may be too high for the specific animal strain or model. There can be significant inter-animal variability in drug metabolism and sensitivity.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the Pazopanib dose. A step-wise dose reduction of 50% is a reasonable starting point.
-
Dose De-escalation Study: Conduct a pilot dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Review Administration Protocol: Ensure that the drug is being administered consistently and correctly. Inconsistent administration can lead to accidental overdosing.
-
Consider Formulation: If using a custom formulation, verify its stability and homogeneity to ensure accurate dosing.
-
Issue 2: Inconsistent or lower-than-expected therapeutic efficacy.
-
Possible Cause: The dose may be too low, or the drug's bioavailability may be compromised.
-
Troubleshooting Steps:
-
Dose Escalation: If no significant toxicity is observed, consider a cautious dose escalation.
-
Pharmacokinetic (PK) Analysis: If possible, perform a PK study to measure the plasma concentration of Pazopanib to ensure it reaches therapeutic levels. A trough concentration of ≥20.5 mg/L has been associated with efficacy in clinical settings.[14][15]
-
Control Gastric pH: Avoid the co-administration of agents that can alter gastric pH, such as antacids.
-
Standardize Feeding Schedule: Administer Pazopanib at a consistent time relative to feeding to minimize variability in absorption. Pazopanib should be given on an empty stomach (at least 1 hour before or 2 hours after a meal).[12]
-
Issue 3: Unexpected pattern of toxicity (e.g., neurotoxicity, cardiotoxicity).
-
Possible Cause: While hepatotoxicity is the most common, off-target effects or interactions with other experimental variables can lead to unexpected toxicities.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for reports of similar toxicities with Pazopanib or other TKIs.
-
Histopathology: Perform detailed histopathological analysis of the affected organs to characterize the nature of the toxicity.
-
Consult a Veterinarian or Toxicologist: Seek expert opinion to help diagnose the cause of the unexpected toxicity and to develop a plan for managing it.
-
Data Presentation
Table 1: Pazopanib Dosing in Animal Models from Preclinical Studies
| Animal Model | Dosage | Dosing Schedule | Key Findings | Reference |
| Mice | 30 mg/kg | Single dose | Plasma concentrations >40 μM for >8 hours, sufficient for VEGFR-2 inhibition. | [11] |
| Mice | 10, 30, 100 mg/kg/day | Daily | Dose-dependent inhibition of tumor growth. | [9] |
| C57BL/6J Mice | 150, 300 mg/kg | Single dose | 300 mg/kg dose caused liver injury. | [7] |
| Rats | 10 mg/kg | Daily for 28 or 56 days | Induced hepatotoxicity with significant changes in liver enzymes. | [5][6] |
| Rats | 200 mg/kg | Daily for 4 weeks | Induced liver tissue damage, including hemorrhage and necrosis. | [13] |
Table 2: IC50 Values of Pazopanib for Key Kinase Targets
| Kinase Target | IC50 (nM) | Reference |
| VEGFR1 | 10 | [4] |
| VEGFR2 | 30 | [4] |
| VEGFR3 | 47 | [4] |
| PDGFRα | 71 | [4] |
| PDGFRβ | 84 | [4] |
| c-Kit | 74 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Oral Administration of Pazopanib in Rodents
-
Preparation of Dosing Solution:
-
Pazopanib is poorly soluble in water.[4] For oral administration, it is typically formulated as a suspension.
-
A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in sterile water.
-
Weigh the required amount of Pazopanib powder and levigate it with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration by vortexing or stirring.
-
-
Animal Handling and Dosing:
-
Fast the animals for a short period (e.g., 4 hours) before dosing to improve consistency of absorption, but ensure they have free access to water.
-
Administer the Pazopanib suspension orally using a gavage needle of appropriate size for the animal.
-
The volume of administration should be calculated based on the animal's most recent body weight (e.g., 5-10 mL/kg for mice and rats).
-
Provide food access approximately 1-2 hours after dosing.
-
-
Monitoring:
-
Observe the animals for at least one hour post-dosing for any immediate adverse reactions.
-
Follow the routine monitoring schedule for clinical signs, body weight, and other parameters as outlined in the study protocol.
-
Protocol 2: Assessment of Hepatotoxicity
-
Blood Collection:
-
Collect blood samples at baseline and at specified time points during the study (e.g., weekly or bi-weekly).
-
Common methods for blood collection in rodents include saphenous vein, tail vein, or terminal cardiac puncture under anesthesia.
-
Collect blood in appropriate tubes (e.g., serum separator tubes) for clinical chemistry analysis.
-
-
Serum Biochemistry:
-
Centrifuge the blood samples to separate the serum.
-
Analyze the serum for key liver function markers, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
-
Histopathology:
-
At the end of the study, euthanize the animals and perform a necropsy.
-
Collect the liver and weigh it.
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Process the fixed tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of liver injury, such as necrosis, inflammation, steatosis, and fibrosis.
-
Visualizations
Caption: Pazopanib inhibits key signaling pathways.
Caption: Workflow for a Pazopanib toxicity study.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 3. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. A metabolomic perspective of pazopanib-induced acute hepatotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Votrient (pazopanib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novartis.com [novartis.com]
- 13. Protective effects of taxifolin on pazopanib-induced liver toxicity: an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Model-Informed Dose Optimization of Pazopanib in Real-World Patients with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in Pazopanib Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Pazopanib. Our aim is to help you achieve more consistent and reliable results in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
In Vitro Studies
Question 1: Why am I seeing high variability in my cell viability (e.g., MTT, IC50) assays with Pazopanib?
Answer: Inconsistent results in cell viability assays are a common challenge and can stem from several factors:
-
Pazopanib Solubility and Stability: Pazopanib hydrochloride is poorly soluble in aqueous solutions at physiological pH.[1]
-
Troubleshooting:
-
Prepare fresh stock solutions of Pazopanib in DMSO for each experiment.[2]
-
When diluting in culture media, ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cell line (typically <0.5%).
-
Visually inspect for any precipitation after dilution into media. If precipitation occurs, consider vortexing the solution thoroughly before adding it to the cells.
-
-
-
Cell Line Specific Effects: The effect of Pazopanib can be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death) in some cell lines.[3] This can lead to variability depending on the assay endpoint.
-
Troubleshooting:
-
Consider using assays that measure cell proliferation (e.g., BrdU incorporation) in addition to metabolic activity (e.g., MTT).
-
Extend the incubation time with Pazopanib (e.g., 48 to 72 hours) to allow for more pronounced effects on cell number.[2]
-
-
-
Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment will lead to variable results.
-
Troubleshooting:
-
Ensure a single-cell suspension before seeding.
-
Use a consistent and validated cell counting method.
-
Allow cells to adhere and resume proliferation for 24 hours before adding Pazopanib.
-
-
-
Culture Conditions: Factors like hypoxia can reduce cellular sensitivity to Pazopanib.[2]
-
Troubleshooting:
-
Maintain consistent incubator conditions (CO2, temperature, humidity).
-
If studying the effects of hypoxia, use a specialized hypoxia chamber for precise control of oxygen levels.
-
-
Question 2: My Western blot results for downstream signaling pathways (e.g., p-VEGFR2, p-ERK) are inconsistent after Pazopanib treatment. What could be the cause?
Answer: Inconsistent Western blot data can be due to several experimental variables:
-
Timing of Lysate Collection: The inhibition of receptor tyrosine kinases like VEGFR2 is often rapid and can be transient.
-
Troubleshooting:
-
Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of your target protein's phosphorylation after Pazopanib treatment.
-
Ensure that all samples are processed quickly and consistently after the treatment period to minimize changes in phosphorylation status.
-
-
-
Drug Concentration: The concentration of Pazopanib required to inhibit specific targets can vary between cell lines.[4]
-
Troubleshooting:
-
Perform a dose-response experiment to identify the concentration that effectively inhibits the target pathway in your specific cell model.
-
Refer to published literature for typical effective concentrations in similar cell lines.
-
-
-
Basal Phosphorylation Levels: If the basal level of your target's phosphorylation is low, it may be difficult to detect a decrease after inhibitor treatment.
-
Troubleshooting:
-
Consider stimulating the pathway with the relevant ligand (e.g., VEGF for VEGFR2) to increase the basal phosphorylation level before adding Pazopanib. This will create a larger dynamic range to observe inhibition.
-
-
In Vivo Studies
Question 3: I am observing significant variability in tumor growth inhibition in my Pazopanib-treated animal models. Why might this be happening?
Answer: In vivo experiments are inherently more complex, and variability can arise from multiple sources:
-
Pharmacokinetic Variability: Pazopanib's absorption can be significantly affected by food. Administration with food can double the plasma concentration.[5] There is also high inter-patient (and likely inter-animal) variability in its pharmacokinetics.[1]
-
Troubleshooting:
-
Administer Pazopanib at a consistent time relative to feeding. For consistency, oral administration on an empty stomach (at least one hour before or two hours after a meal) is recommended.[6]
-
Ensure the drug formulation is homogenous and the dosing volume is accurate for each animal.
-
-
-
Drug Formulation and Administration: The way Pazopanib is formulated for oral gavage can impact its bioavailability. Crushing the tablet can increase its absorption.[5]
-
Troubleshooting:
-
Develop a consistent and validated vehicle and suspension protocol for your Pazopanib formulation.
-
Ensure the suspension is well-mixed before each administration to prevent settling of the drug particles.
-
-
-
Tumor Microenvironment: The tumor microenvironment, including the extent of angiogenesis and the presence of hypoxia, can influence the efficacy of an anti-angiogenic agent like Pazopanib.[2]
-
Troubleshooting:
-
Ensure tumors are of a consistent size at the start of treatment.
-
Consider monitoring biomarkers of angiogenesis (e.g., microvessel density) in your tumor samples to assess the biological effect of Pazopanib.
-
-
-
Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms, causing tumors to regrow.[7]
-
Troubleshooting:
-
If tumors initially respond and then regrow despite continued treatment, consider collecting tissue at the end of the study to analyze for potential resistance mechanisms (e.g., activation of bypass signaling pathways).
-
-
Data Summary Tables
Table 1: In Vitro Pazopanib Concentrations and IC50 Values for Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| 786-O | Renal Cell Carcinoma | CellTiter-Glo | 48 | ~20 | [2] |
| CAKI-2 | Renal Cell Carcinoma | CellTiter-Glo | 48 | ~35 | [2] |
| A549 | Non-Small Cell Lung Cancer | MTT | 96 | 4-6 | [8] |
| YTLMC-90 | Non-Small Cell Lung Cancer | MTT | 96 | 4-6 | [8] |
| L9981 | Non-Small Cell Lung Cancer | MTT | 96 | 4-6 | [8] |
| SYO-1 | Synovial Sarcoma | Not Specified | 72 | 1.41 ± 0.19 | [9] |
| HS-SYII | Synovial Sarcoma | Not Specified | 72 | 1.92 ± 0.22 | [9] |
| 1273/99 | Synovial Sarcoma | Not Specified | 72 | 10.3 ± 1.45 | [9] |
| YaFuSS | Synovial Sarcoma | Not Specified | 72 | 2.59 ± 0.05 | [9] |
Table 2: In Vivo Pazopanib Dosing and Tumor Growth Inhibition
| Animal Model | Tumor Type | Pazopanib Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Xenograft Mice | Multiple Myeloma | 100 | Not Specified | 77% | [4] |
| Xenograft Mice | Synovial Sarcoma | 30 | Not Specified | Significant Delay | [4] |
| Xenograft Mice | Synovial Sarcoma | 100 | Not Specified | Almost Total Inhibition | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach for 24 hours.
-
Pazopanib Preparation: Prepare a 2X concentrated serial dilution of Pazopanib in culture medium from a DMSO stock.
-
Treatment: Remove the existing medium from the cells and add the 2X Pazopanib solutions. Include vehicle control (medium with the same final concentration of DMSO) and no-cell (medium only) blanks.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-96 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-VEGFR2 Inhibition
-
Cell Culture and Starvation: Grow cells to 70-80% confluency. To reduce basal receptor phosphorylation, serum-starve the cells for 4-6 hours or overnight, depending on the cell line.
-
Pazopanib Pre-treatment: Treat the cells with various concentrations of Pazopanib (and a vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate concentration of VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) and incubate with a primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total VEGFR2 and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Pazopanib inhibits key receptor tyrosine kinases, blocking downstream signaling pathways.
Caption: A logical workflow for troubleshooting common issues in Pazopanib experiments.
References
- 1. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pazopanib - Wikipedia [en.wikipedia.org]
- 6. urology-textbook.com [urology-textbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteomic approach toward determining the molecular background of pazopanib resistance in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pazopanib Side Effects in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the side effects of Pazopanib in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed in long-term animal studies with Pazopanib?
A1: Based on preclinical data, the most frequently reported side effects in animal models such as rodents include hypertension (high blood pressure), hepatotoxicity (liver damage), diarrhea, hair and skin depigmentation, and fatigue.[1][2][3][4]
Q2: At what dose levels are these side effects typically observed in rodents?
A2: The dose at which side effects are observed can vary by species and strain. However, studies have shown that:
-
Hypertension can be observed in mice at doses of 30 mg/kg administered twice daily.[5][6] In rats, 30 mg/kg per day has been shown to cause significant increases in blood pressure.[7]
-
Hepatotoxicity has been induced in rats at doses as low as 10 mg/kg for 28-56 days and is more pronounced at higher doses like 200 mg/kg for four weeks.[3][8] In mice, doses of 150 mg/kg and 300 mg/kg have been shown to cause liver injury.[9]
Q3: How does Pazopanib cause hypertension?
A3: Pazopanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][7] Inhibition of the VEGF signaling pathway is thought to lead to hypertension through several mechanisms, including a decrease in nitric oxide (NO) production, which is a vasodilator, and an increase in the vasoconstrictor endothelin-1.[10][11] This can also lead to the rarefaction of peripheral blood vessels.[11]
Troubleshooting Guides
Issue 1: Managing Pazopanib-Induced Hypertension
Q: My animal's blood pressure has significantly increased after Pazopanib administration. What should I do?
A: A significant increase in blood pressure is an expected pharmacological effect of Pazopanib. The following steps are recommended for monitoring and management:
-
Confirm the Measurement: Ensure that blood pressure measurements are accurate. Follow a consistent, standardized protocol, such as the tail-cuff method, and ensure the animal is properly acclimated to minimize stress-induced fluctuations.[12][13][14]
-
Monitor Regularly: Continue to monitor blood pressure at regular intervals (e.g., weekly) to track the progression of hypertension.[5]
-
Consider Dose Modification: If hypertension becomes severe or is associated with adverse clinical signs, a dose reduction of Pazopanib may be necessary.
-
Consult a Veterinarian: For severe cases, consult with the study veterinarian about potential antihypertensive interventions that will not interfere with the study's objectives.
| Parameter | Control Group | Pazopanib-Treated Group (30 mg/kg twice daily) | Timepoint | Reference |
| Mean Arterial Pressure (MAP) | 108 ± 8.2 mmHg | 119 ± 11.7 mmHg | After 2 weeks | [5][6] |
-
Acclimation: Acclimate the animals to the restraining device and tail-cuff apparatus for several days before the actual measurement to minimize stress.
-
Animal Preparation: Place the conscious animal in a restraining device. To ensure vasodilation of the tail artery for accurate detection of blood flow, gentle warming of the tail is often required. A tail temperature of 32-35°C is recommended.[15]
-
Cuff Placement: Place the tail cuff and a volume-pressure recording sensor around the base of the animal's tail.
-
Measurement Cycle: The cuff is automatically inflated and deflated. The sensor detects the return of blood flow as the cuff deflates, allowing for the determination of systolic and mean arterial pressure.
-
Data Collection: Record multiple readings per session and average them to obtain a reliable blood pressure value for each animal.
Workflow for managing hypertension in animal studies.
Issue 2: Managing Pazopanib-Induced Hepatotoxicity
Q: I have observed elevated liver enzymes (ALT/AST) in the serum of my study animals. How should I proceed?
A: Elevated liver enzymes are a known indicator of Pazopanib-induced hepatotoxicity.[8][9] The following troubleshooting steps are advised:
-
Confirm Liver Enzyme Levels: Repeat serum biochemistry to confirm the initial findings. Ensure blood samples are collected and processed correctly to avoid hemolysis, which can affect results.[16]
-
Monitor Liver Function: Continue weekly monitoring of liver enzymes (ALT, AST, ALP) and bilirubin.[17]
-
Dose Interruption/Reduction:
-
For moderate elevations (e.g., 3-8 times the upper limit of normal [ULN]), continue Pazopanib with close weekly monitoring until levels return to baseline or Grade 1.
-
For severe elevations (>8 times ULN), interrupt Pazopanib treatment until levels return to Grade 1 or baseline. If treatment is to be resumed, consider restarting at a reduced dose.
-
-
Histopathology: At the study endpoint or if humane endpoints are reached, collect liver tissue for histopathological examination to assess the extent of liver damage, such as necrosis, steatosis, or inflammation.[8]
-
Humane Endpoints: Be aware of clinical signs of severe liver toxicity, such as jaundice, ascites, or significant weight loss, which may necessitate euthanasia.[18]
| Species | Dose | Duration | Key Biochemical/Histological Findings | Reference |
| Rat (Wistar) | 10 mg/kg/day | 28-56 days | Significant increases in bilirubin, ALP, LDH. Histology showed sinusoidal dilatation, congestion, and mild inflammation. | [8] |
| Rat (Wistar) | 200 mg/kg/day | 4 weeks | Increased serum AST, ALT, and LDH levels. | [3] |
| Mouse (C57BL/6J) | 150-300 mg/kg | Single dose (24h) | Significant increases in serum ALT and AST. | [9] |
A. Serum Biochemistry for Liver Function
-
Blood Collection: Collect blood from a suitable site (e.g., orbital sinus in mice, tail vein in rats) into serum separator tubes.[9]
-
Sample Processing: Allow the blood to clot, then centrifuge to separate the serum.
-
Analysis: Analyze the serum for key liver enzymes and markers:
-
Alanine Aminotransferase (ALT): An enzyme released from damaged liver cells.[19][20]
-
Aspartate Aminotransferase (AST): Also released from damaged liver cells.[19][20]
-
Alkaline Phosphatase (ALP): Elevations can indicate cholestasis (bile flow obstruction).[20]
-
Total Bilirubin: A product of red blood cell breakdown, elevated levels can indicate liver dysfunction.[20]
-
B. Liver Histopathology
-
Tissue Collection: At necropsy, carefully dissect the liver.
-
Fixation: Preserve a portion of the liver in 10% neutral buffered formalin.[9]
-
Processing: Embed the fixed tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A veterinary pathologist should examine the slides for signs of liver injury, such as necrosis, inflammation, steatosis (fatty change), and fibrosis.[21]
Issue 3: Managing Pazopanib-Induced Diarrhea
Q: Several animals in my Pazopanib treatment group have developed diarrhea. What is the recommended course of action?
A: Diarrhea is a common gastrointestinal side effect of Pazopanib.[22]
-
Monitor Severity: Assess the severity of the diarrhea (e.g., stool consistency, frequency) and monitor for signs of dehydration, such as decreased skin turgor and weight loss.
-
Supportive Care: Ensure animals have free access to water and food. For severe cases, consult with a veterinarian about providing supplemental hydration.
-
Dose Modification: If diarrhea is severe and persistent, a temporary interruption or dose reduction of Pazopanib may be required. In clinical cases, diarrhea often resolves within a few days of discontinuing the medication.[23][24]
-
Rule out Other Causes: Ensure the diarrhea is not due to other factors such as infection or changes in diet.
Signaling Pathway Diagrams
Pazopanib is a multi-kinase inhibitor that primarily targets VEGFRs, thereby inhibiting angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pazopanib and anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Predicting Drug-Induced Liver Injury with Hu-liver Mice: One Step Closer to Drug Safety - TransCure bioServices [transcurebioservices.com]
- 5. Pazopanib for Renal Cell Carcinoma Leads to Elevated Mean Arterial Pressures in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pazopanib for renal cell carcinoma leads to elevated mean arterial pressures in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A metabolomic perspective of pazopanib-induced acute hepatotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Exploring Predictors of Hypertension Development With Pazopanib and Examining Predictive Performance Over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tail-cuff versus radiotelemetry to measure blood pressure in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatic Function Tests in Small Animals - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 17. Real-world data on the management of pazopanib-induced liver toxicity in routine care of renal cell cancer and soft tissue sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. vetmed.uodiyala.edu.iq [vetmed.uodiyala.edu.iq]
- 20. vcahospitals.com [vcahospitals.com]
- 21. Pathology Principles and Practices for Analysis of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RM-041: Risk of selected gastrointestinal toxicities in cancer patients treated with Pazopanib: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pazopanib-induced enteritis in a patient with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pazopanib Formulations for Improved Oral Bioavailability in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and evaluating novel pazopanib formulations to enhance oral bioavailability in murine models.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and in vivo testing of pazopanib.
Formulation & Characterization
| Problem | Potential Cause | Recommended Solution |
| Low Drug Loading/Encapsulation Efficiency | Poor solubility of pazopanib in the chosen lipid or polymer matrix. | Screen various lipids, polymers, and co-solvents to identify a system with higher solubilizing capacity for pazopanib.[1][2] For solid dispersions, consider polymers like Soluplus® or Affinisol™ which have shown good performance.[3][4] For nanoemulsions, optimizing the oil-to-surfactant ratio is critical.[1] |
| Inefficient homogenization or emulsification process. | Increase homogenization speed or sonication time. For nanoparticle formulations, ensure the solvent evaporation is optimized to prevent premature drug precipitation.[5] | |
| Drug precipitation during formulation. | For self-nanoemulsifying drug delivery systems (SNEDDS), the addition of a co-solubilizer like Kollisolv PG can significantly increase pazopanib loading.[1] Ensure the selected excipients are compatible and do not induce crystallization. | |
| Particle Size Out of Range (Too Large or Polydisperse) | Aggregation of nanoparticles or lipid globules. | Optimize the concentration of stabilizers or surfactants.[5] Zeta potential analysis can help predict colloidal stability. A zeta potential of at least ±20 mV is generally desirable.[5] |
| Inappropriate processing parameters. | Adjust homogenization speed, sonication energy, or extrusion temperature and screw speed for hot-melt extrusion.[4] | |
| Formulation Instability (e.g., Crystallization, Phase Separation) | Amorphous-to-crystalline transition of pazopanib. | Incorporate crystallization inhibitors into the formulation. For solid dispersions, ensure the polymer has a high glass transition temperature.[4] |
| Ostwald ripening in nanoemulsions. | Select an appropriate combination of oil and surfactant to create a stable nanoemulsion. | |
| Physical instability during storage. | Conduct long-term stability studies under controlled temperature and humidity conditions to assess the shelf-life of the formulation. |
In Vivo Experiments (Mouse Pharmacokinetic Studies)
| Problem | Potential Cause | Recommended Solution |
| High Variability in Plasma Concentrations Between Animals | Inaccurate oral gavage administration. | Ensure proper training in oral gavage techniques to minimize variability in dosing.[6][7] The use of colored dyes in a practice solution can help verify correct stomach placement. |
| Food effects on pazopanib absorption. | Pazopanib absorption is significantly affected by food.[8] Standardize the fasting period for all animals before dosing to ensure consistent gastrointestinal conditions. Typically, a fasting period of 4-6 hours is recommended. | |
| Inter-animal physiological differences. | Increase the number of animals per group to improve statistical power and account for biological variability. | |
| Low Oral Bioavailability Despite Improved Formulation | pH-dependent solubility of pazopanib. | Pazopanib has low solubility at neutral pH.[8][9] Formulations that maintain pazopanib in a solubilized or amorphous state in the gastrointestinal tract, such as SNEDDS or amorphous solid dispersions, can overcome this.[1][4] |
| P-glycoprotein (P-gp) efflux. | While pazopanib is a substrate for P-gp, some formulation excipients may have P-gp inhibitory effects, which can enhance absorption.[8] | |
| Animal Distress or Adverse Events During Study | Toxicity of the formulation excipients. | Use excipients with a good safety profile and at concentrations that are well-tolerated in mice. |
| Improper handling and restraint. | Ensure all animal procedures are performed by trained personnel following approved institutional guidelines to minimize stress and injury to the animals.[6][10] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating pazopanib for oral delivery?
A1: The primary challenges are its poor aqueous solubility, which is highly pH-dependent, and its extensive first-pass metabolism.[8][9] Pazopanib is practically insoluble at the neutral pH of the intestine, which limits its dissolution and subsequent absorption.[8]
Q2: Which formulation strategies have shown the most promise for improving pazopanib's oral bioavailability in mice?
A2: Several advanced formulation approaches have demonstrated significant improvements in the oral bioavailability of pazopanib in preclinical models. These include:
-
Solid Lipid Nanoparticles (SLNs): These formulations have been shown to greatly enhance the oral bioavailability of pazopanib.[11]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS can improve the solubility and dissolution rate of pazopanib, leading to enhanced bioavailability.[1][2]
-
Amorphous Solid Dispersions: By converting crystalline pazopanib to a more soluble amorphous form using polymers, the oral bioavailability can be significantly increased.[4][12]
-
Co-amorphous Systems: This approach involves co-amorphizing pazopanib with another small molecule to enhance its solubility and dissolution.
Q3: What is a typical oral dose of pazopanib for pharmacokinetic studies in mice?
A3: Doses in preclinical studies in mice typically range from 10 mg/kg to 100 mg/kg, administered once or twice daily by oral gavage.[13] The specific dose will depend on the study objectives and the formulation being tested.
Q4: What are the key pharmacokinetic parameters to measure in a mouse bioavailability study of a novel pazopanib formulation?
A4: The key parameters to determine are the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum plasma concentration (Tmax). These are compared between the novel formulation and a control group receiving unformulated pazopanib. An increase in AUC and/or Cmax for the novel formulation indicates improved oral bioavailability.
Q5: How should blood samples be collected from mice for pharmacokinetic analysis?
A5: Serial blood samples can be collected from the same mouse at multiple time points to generate a complete pharmacokinetic profile.[14] Common collection sites include the submandibular vein (cheek pouch), saphenous vein, or retro-orbital sinus.[10] Terminal blood collection can be performed via cardiac puncture.[14][15] It is crucial to use an appropriate anticoagulant (e.g., EDTA or heparin) and to process the blood to obtain plasma promptly.[16]
Q6: What analytical methods are suitable for quantifying pazopanib in mouse plasma?
A6: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of pazopanib in plasma samples.[17][18][19] UV-Visible spectrophotometry and RP-HPLC can also be used.[20]
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Pazopanib Formulations in Rodents
| Formulation Type | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Bioavailability Improvement (Fold vs. Pure Drug) | Reference |
| Solid Lipid Nanoparticles (Pazo-SLNs) | Wistar Rats | 50 | 18.45 ± 1.21 | 210.32 ± 15.67 | 9.5 | [11] |
| Co-amorphous System (PZ-NGN-CAM) | Sprague-Dawley Rats | 10 | 1.84 ± 0.21 | 29.87 ± 3.12 | 1.26 | |
| SMEDDS-based in situ gelling raft | Sprague-Dawley Rats | 20 | 12.34 ± 1.56 | 145.67 ± 12.89 | 3 | [11] |
| Pazopanib-docusate LbF | Sprague-Dawley Rats | 20 | 25.67 ± 3.45 | 301.23 ± 23.45 | 11 | |
| Pazopanib-PLC LbF | Sprague-Dawley Rats | 20 | 21.89 ± 2.98 | 256.78 ± 19.87 | 9 | |
| Affinisol™ Solid Dispersion | Sprague-Dawley Rats | 50 | 22.56 ± 2.11 | 289.45 ± 21.34 | Not directly compared to pure drug in this study | [12] |
Note: Data from different studies may not be directly comparable due to variations in animal models, dosing, and analytical methods.
Experimental Protocols
1. Preparation of Pazopanib-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization and ultrasonication method.
-
Materials: Pazopanib, a solid lipid (e.g., Compritol® 888 ATO), a surfactant (e.g., Poloxamer 188), and purified water.
-
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the required amount of pazopanib in the molten lipid.
-
Heat the surfactant solution to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization for a specified time to form a coarse emulsion.
-
Subject the coarse emulsion to probe sonication to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
The SLN dispersion can be lyophilized for long-term storage.
-
2. In Vivo Oral Bioavailability Study in Mice
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Procedure:
-
Fast the mice overnight (approximately 12 hours) before the experiment, with free access to water.
-
Divide the mice into groups (e.g., control group receiving pazopanib suspension, and test groups receiving different formulations).
-
Administer the pazopanib formulation or suspension orally via gavage at a predetermined dose.[6]
-
Collect serial blood samples (approximately 50-100 µL) from the saphenous or submandibular vein at specified time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[10][14]
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for pazopanib concentration using a validated LC-MS/MS method.[17][19]
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.
-
3. Bioanalytical Method for Pazopanib in Mouse Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of plasma, add an internal standard solution.
-
Add a protein precipitating agent (e.g., acetonitrile or methanol) and vortex thoroughly.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[17][18]
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Pazopanib inhibits key signaling pathways involved in tumor growth and angiogenesis.
Caption: Workflow for evaluating the oral bioavailability of pazopanib formulations in mice.
References
- 1. Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 4. QbD-Based Development and Evaluation of this compound Extrudates Prepared by Hot-Melt Extrusion Technique: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and evaluation of pazopanib-loaded PLGA nanoparticles for enhanced bioavailability and sustained release in cancer chemotherapy - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. einsteinmed.edu [einsteinmed.edu]
- 11. Self-microemulsifying drug delivery system-based gastroretentive in situ raft of pazopanib with enhanced solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bcm.edu [bcm.edu]
- 16. unmc.edu [unmc.edu]
- 17. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnrjournal.com [pnrjournal.com]
- 20. pnrjournal.com [pnrjournal.com]
Addressing pH-dependent solubility of Pazopanib in assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the pH-dependent solubility of Pazopanib in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why does my Pazopanib precipitate when I add it to cell culture media?
A1: Pazopanib is a weakly basic compound with two key pKa values of 2.1 and 6.4.[1][2][3] This means its solubility is highly dependent on the pH of the solvent. Cell culture media is typically buffered to a physiological pH of ~7.4. At this pH, which is above Pazopanib's pKa of 6.4, the molecule is predominantly in its neutral, un-ionized form.[4] This form has very low aqueous solubility, causing it to precipitate out of the solution. Conversely, at acidic pH (below 6.4), Pazopanib becomes protonated (ionized), which significantly increases its solubility.[4][5]
Q2: I dissolve Pazopanib in DMSO first. Why does it still precipitate when diluted in my aqueous assay buffer?
A2: While Pazopanib is soluble in organic solvents like DMSO, this only creates a concentrated stock solution.[6] When a small volume of this DMSO stock is introduced into a large volume of aqueous buffer (like cell culture media), a phenomenon known as "solvent-shift precipitation" occurs. The DMSO rapidly disperses, and the Pazopanib molecules are suddenly exposed to an aqueous environment at a neutral pH where they are poorly soluble, causing them to precipitate.[7] The solubility in DMSO does not predict the final solubility in the aqueous media.[7]
Q3: What is the reported solubility of Pazopanib at different pH values?
A3: The solubility of Pazopanib hydrochloride (PZH) drops significantly as the pH increases from acidic to neutral. The quantitative data from various studies are summarized below.
| pH Value | Temperature | Solubility (µg/mL) | Source |
| 1.1 | Not Specified | 650 | [2] |
| 1.2 | Room Temp. | 682.64 | [4] |
| 1.2 | 37 °C | 953.22 | [5] |
| 4.0 | Room Temp. | 3.00 | [4] |
| 4.0 | 37 °C | 5.58 | [5] |
| 6.5 (free base) | Not Specified | 0.55 | [1] |
| 6.8 | Room Temp. | 2.64 | [4] |
| 6.8 | 37 °C | 2.19 | [5] |
| Water (unbuffered) | Room Temp. | 144.08 | [4] |
Note: The higher solubility in unbuffered water is due to the hydrochloride salt lowering the pH of the water upon dissolution.[5]
Q4: Can I simply lower the pH of my cell culture medium to keep Pazopanib dissolved?
A4: This is strongly discouraged for cell-based assays. Cell lines are sensitive to pH and require a narrow physiological range (typically 7.2-7.4) for optimal health, viability, and proliferation. Altering the media's pH outside this range will induce cellular stress, alter metabolic functions, and lead to cell death, thereby confounding your experimental results. For non-cellular, biochemical, or enzymatic assays, using a buffer with a lower pH (e.g., pH 4-5) is a viable strategy if the assay components are stable at that pH.
Troubleshooting Guides
Problem: Precipitate is visible in the cell culture flask/plate after adding Pazopanib.
This is a common issue that can invalidate experimental results by drastically reducing the bioavailable concentration of the drug.
Solution Strategies
The optimal strategy depends on whether the experiment is cell-based or biochemical.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of this compound-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supersaturated Liquid Formulation of this compound Loaded with Synergistic Precipitation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Investigating Acquired Resistance to Pazopanib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Pazopanib.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to Pazopanib?
Acquired resistance to Pazopanib is a multifactorial process. The most commonly reported mechanisms include:
-
Activation of alternative signaling pathways: Cancer cells can bypass the inhibitory effects of Pazopanib by activating pro-survival signaling pathways that are not directly targeted by the drug. The most frequently implicated pathways are the PI3K/Akt/mTOR and the MAPK/ERK pathways.[1][2] Upregulation of these pathways can be driven by various upstream signals, including other receptor tyrosine kinases (RTKs).
-
Alterations in Receptor Tyrosine Kinase (RTK) expression and activity: Pazopanib targets multiple RTKs, including VEGFR, PDGFR, and c-Kit.[3] Resistance can emerge through the upregulation or mutational activation of these primary targets or through the activation of alternative RTKs that can compensate for the inhibited signaling. Studies have identified the involvement of FGFR3, RET, EPHA2, EPHA4, TRKA, and SRC in Pazopanib resistance.[4]
-
Mutations in downstream signaling molecules: Mutations in components of the signaling pathways downstream of the RTKs targeted by Pazopanib can render the drug ineffective. A key example is the acquisition of activating mutations in genes like KRAS, which can constitutively activate the MAPK pathway, bypassing the need for upstream RTK signaling.[5]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump Pazopanib out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.[3]
-
Tumor microenvironment-mediated resistance: The tumor microenvironment can contribute to drug resistance through various mechanisms, including the secretion of growth factors that activate alternative survival pathways in cancer cells and the physical barrier created by the extracellular matrix, which can limit drug penetration.[6]
Q2: My Pazopanib-resistant cell line shows a different morphology compared to the parental line. Is this expected?
Yes, it is not uncommon for drug-resistant cell lines to exhibit morphological changes. These alterations can be a consequence of the underlying molecular changes driving resistance. For instance, cells undergoing an epithelial-to-mesenchymal transition (EMT), a process sometimes associated with drug resistance, can change from a cobblestone-like epithelial morphology to a more elongated, spindle-like mesenchymal morphology. These changes can be associated with increased motility and invasion. It is advisable to characterize these morphological changes alongside molecular analyses to gain a comprehensive understanding of the resistance phenotype.
Q3: I am not observing a significant increase in the IC50 value in my newly generated Pazopanib-resistant cell line. What could be the issue?
Several factors could contribute to this observation:
-
Insufficient selection pressure: The concentration of Pazopanib used for selection may not have been high enough or the duration of treatment long enough to select for a highly resistant population.
-
Heterogeneous population: The "resistant" population may still be a mix of sensitive and resistant cells. Consider single-cell cloning to isolate a purely resistant population.
-
Slow development of resistance: The mechanism of resistance in your specific cell line might be slow to develop. Continue the selection process for a longer period, gradually increasing the Pazopanib concentration.
-
Inappropriate assay conditions: Ensure that the cell viability assay parameters (e.g., seeding density, drug exposure time, assay reagent) are optimized for your cell line.
-
Drug stability: Confirm the stability of your Pazopanib stock solution.
Troubleshooting Guides
Problem 1: Inconsistent Western Blot results for p-Akt or p-ERK in Pazopanib-resistant cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell lysis and protein extraction issues | Ensure you are using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest. Perform lysis on ice and process samples quickly. |
| Suboptimal antibody performance | Validate your primary antibodies for specificity and optimal dilution. Run positive and negative controls. For phospho-specific antibodies, it is crucial to also probe for the total protein as a loading control. |
| Timing of drug treatment | If you are treating your resistant cells with Pazopanib to assess pathway inhibition, the timing is critical. Create a time-course experiment (e.g., 0, 1, 6, 24 hours) to determine the optimal time point to observe changes in protein phosphorylation. |
| Cell confluency | Cell density can influence signaling pathways. Ensure that you seed the same number of cells for all experimental conditions and that the cells are in the logarithmic growth phase when harvested. |
Problem 2: High variability in IC50 values from cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects in 96-well plates by filling the outer wells with sterile PBS or media. |
| Drug dilution errors | Prepare fresh serial dilutions of Pazopanib for each experiment. Use a calibrated pipette and ensure thorough mixing at each dilution step. |
| Fluctuations in incubation conditions | Maintain consistent temperature, humidity, and CO2 levels in the incubator. Variations can affect cell growth and drug efficacy. |
| Assay timing | The incubation time with the viability reagent (e.g., MTT, MTS) can impact the results. Optimize the incubation time to be within the linear range of the assay. |
Quantitative Data Summary
Table 1: Pazopanib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Pazopanib IC50 (µM) | Reference |
| SYO-1 | Synovial Sarcoma | 1.41 ± 0.19 | [4] |
| HS-SYII | Synovial Sarcoma | 1.92 ± 0.22 | [4] |
| 1273/99 | Synovial Sarcoma | 10.3 ± 1.45 | [4] |
| YaFuSS | Synovial Sarcoma | 2.59 ± 0.05 | [4] |
| 786-O (parental) | Renal Cell Carcinoma | 14 | [2] |
| CAKI-2 (parental) | Renal Cell Carcinoma | 11 | [2] |
| 786-O (resistant) | Renal Cell Carcinoma | >28 (2-fold increase) | [2] |
| CAKI-2 (resistant) | Renal Cell Carcinoma | >22 (2-fold increase) | [2] |
Table 2: Summary of Quantitative Phosphoproteomic Changes in Pazopanib-Resistant Cells
| Cell Line | Pazopanib-Resistant vs. Parental | Key Findings | Reference |
| A204 (Rhabdoid tumor) | 6% of the quantified phosphoproteome is altered. | Elevated phosphorylation in cytoskeletal regulatory pathways. | [7] |
Experimental Protocols
Protocol: Generating Pazopanib-Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of Pazopanib.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Pazopanib (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or MTS) to determine the baseline IC50 of Pazopanib for the parental cell line.
-
Initial selection: Culture the parental cells in their complete medium containing Pazopanib at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).
-
Monitor and subculture: Monitor the cells daily. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, subculture them.
-
Gradual dose escalation: Once the cells are stably growing in the initial concentration of Pazopanib, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat selection cycles: Repeat steps 3 and 4, gradually increasing the Pazopanib concentration. This process can take several months.
-
Characterize the resistant phenotype: At various stages, and once a resistant population is established (e.g., growing at a concentration 5-10 times the initial IC50), perform a cell viability assay to determine the new IC50. A significant increase in the IC50 value compared to the parental line confirms the resistant phenotype.
-
Cryopreserve resistant cells: It is crucial to cryopreserve the resistant cells at different passage numbers.
Protocol: Western Blot for Phosphorylated and Total Kinases
This protocol outlines the steps for analyzing the activation state of key signaling proteins like Akt and ERK.
Materials:
-
Parental and Pazopanib-resistant cell lines
-
Pazopanib
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell treatment and lysis: Seed parental and resistant cells. If investigating the acute effects of Pazopanib, treat the cells with the desired concentration for the appropriate duration. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and protein transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and antibody incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary antibody and detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and re-probing: To detect the total protein, the membrane can be stripped of the phospho-antibody and re-probed with the antibody against the total protein (e.g., anti-Akt). This serves as a loading control.
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways involved in acquired resistance to Pazopanib.
Caption: Experimental workflow for identifying Pazopanib resistance mechanisms.
References
- 1. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. Effect of pazopanib on tumor microenvironment and liposome delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics and Phosphoproteomics Profiling of Drug-Addicted BRAFi-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating Pazopanib-Induced Hepatotoxicity: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for Pazopanib-Induced Hepatotoxicity Models. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating the complexities of studying and mitigating liver injury associated with the tyrosine kinase inhibitor, Pazopanib. Here you will find answers to frequently asked questions and detailed guides to address common challenges encountered during your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Pazopanib-induced hepatotoxicity observed in experimental models?
A1: Pazopanib-induced liver injury is multifactorial. Key mechanisms identified in various models include:
-
Oxidative Stress: The formation of reactive metabolites during Pazopanib metabolism can lead to oxidative stress.[1][2]
-
Mitochondrial Dysfunction: Pazopanib has been shown to cause mitochondrial damage, impairing cellular energy production.[1][3][4]
-
Endoplasmic Reticulum (ER) Stress: Activation of the ER stress pathway, involving markers like HSPA5, has been linked to Pazopanib-induced apoptosis and autophagy in liver cells.[5][6]
-
Metabolic Bioactivation: Pazopanib is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP1A2, into reactive metabolites, including aldehyde derivatives, that contribute to toxicity.[1][3][4]
-
Genetic Predisposition: Certain genetic factors, such as the HLA-B*57:01 allele and UGT1A1 polymorphisms, have been associated with an increased risk of Pazopanib-induced hepatotoxicity.[7][8][9]
Q2: Which experimental models are most commonly used to study Pazopanib-induced hepatotoxicity?
A2: Researchers typically employ a range of in vitro and in vivo models:
-
In Vivo Models:
-
In Vitro Models:
-
Primary Hepatocytes: Human and rodent primary hepatocytes are a mainstay for mechanistic studies.[11]
-
Hepatoma Cell Lines (e.g., HepG2, HepaRG): These are useful for higher-throughput screening and investigating specific cellular pathways.[3][4]
-
Induced Pluripotent Stem Cell (iPSC)-derived Hepatocyte-like Cells (HLCs): This innovative model allows for the study of patient-specific genetic factors in drug-induced liver injury.[2]
-
Q3: What are some potential strategies to mitigate Pazopanib-induced hepatotoxicity in experimental settings?
A3: Several strategies have been explored in preclinical models:
-
CYP Enzyme Inhibition: Co-administration of a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (ABT), has been shown to partially reverse liver injury in mice by reducing the formation of toxic metabolites.[1]
-
Modulation of ER Stress: The use of chemical chaperones like 4-phenylbutyric acid (4-PBA) can inhibit ER stress-induced apoptosis and autophagy.[5][6]
-
Supplementation with L-ornithine: This amino acid has been shown to inhibit apoptosis and autophagy in Pazopanib-treated liver cells.[5][6]
-
Dose Reduction: In clinical settings and potentially applicable to long-term animal studies, dose reduction is a primary management strategy.[8][12]
Troubleshooting Guides
Guide 1: Unexpectedly High Variability in In Vitro Hepatotoxicity Assays
Problem: You are observing significant well-to-well or experiment-to-experiment variability in your in vitro assays (e.g., cell viability, cytotoxicity) when treating hepatocytes with Pazopanib.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pazopanib Solubility and Stability | 1. Prepare fresh stock solutions of Pazopanib in a suitable solvent (e.g., DMSO) for each experiment. 2. Ensure the final solvent concentration in the cell culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.1%). 3. Visually inspect for any precipitation of the compound in the stock solution or culture medium. | Reduced variability in drug concentration and cellular response. |
| Cell Health and Density | 1. Ensure a consistent cell seeding density across all wells. 2. Regularly check cell morphology and viability before starting the experiment. 3. Perform routine mycoplasma testing on your cell cultures. | Healthier and more uniform cell monolayers, leading to more reproducible results. |
| Metabolic Activity of Cells | 1. Use cell lines or primary hepatocytes with known and consistent metabolic capabilities (e.g., CYP3A4, CYP1A2 activity). 2. For longer-term studies, consider using 3D cell culture models or sandwich-cultured hepatocytes, which maintain metabolic function better than 2D cultures. | A more physiologically relevant and consistent metabolic bioactivation of Pazopanib, reducing variability. |
Guide 2: Inconsistent or Mild Hepatotoxicity in In Vivo Rodent Models
Problem: You are administering Pazopanib to mice or rats but observe inconsistent or only mild elevations in liver enzymes (ALT, AST) and minimal histological changes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pazopanib Formulation and Administration | 1. Ensure the Pazopanib suspension is homogenous before each oral gavage. 2. Verify the accuracy of the dosing volume for each animal's body weight. | Consistent and accurate dosing of each animal. |
| Dose and Duration of Treatment | 1. Refer to published studies for effective dose ranges. Doses of 150-300 mg/kg in mice have been shown to induce significant liver injury.[1] 2. Consider increasing the duration of the study. One study in rats showed more prominent histological changes after 56 days compared to 28 days of treatment.[10] | More pronounced and consistent signs of hepatotoxicity. |
| Animal Strain and Genetics | 1. Be aware that different rodent strains may have varying susceptibility to drug-induced liver injury. 2. Ensure you are using a consistent and well-characterized strain throughout your studies. | Reduced inter-animal variability in response to Pazopanib. |
| Timing of Sample Collection | 1. The peak of liver enzyme elevation can be time-dependent. Collect blood samples at multiple time points after the final dose to capture the peak injury.[13] | Accurate assessment of the peak of hepatotoxicity. |
Quantitative Data Summary
Table 1: Pazopanib Dosing and Effects in In Vivo Models
| Model | Dose | Duration | Key Findings | Reference |
| C57BL/6J Mice | 150 mg/kg/day | 2, 4, or 8 weeks | Increased serum ALT and AST.[1] | [1] |
| C57BL/6J Mice | 300 mg/kg/day | 2, 4, or 8 weeks | Significant liver injury, reversible with CYP inhibitor ABT.[1] | [1] |
| Wistar Albino Rats | 10 mg/kg/day | 28 days | Mild sinusoidal dilatation, congestion, Kupffer cell enlargement.[10] | [10] |
| Wistar Albino Rats | 10 mg/kg/day | 56 days | More prominent histological changes, including focal acinar transformation and macrovesicular steatosis.[10] | [10] |
Table 2: In Vitro Pazopanib Concentrations and Observed Effects
| Cell Model | Concentration Range | Key Effects | Reference |
| HepG2 Cells | >100 µM (P-CHO metabolite) | Weak accumulation of superoxide.[3] | [3] |
| HepG2 Cells | Not specified | Decreased viability and ATP production.[3][4] | [3][4] |
| iPSC-derived HLCs | Not specified | Higher in vitro toxicity in cells from patients with clinical hepatotoxicity.[2] Depletion of intracellular glutathione.[2] | [2] |
| L02 Cells | Not specified | Dose-dependent inhibition of cell viability.[5][6] Activation of ER stress, apoptosis, and autophagy.[5][6] | [5][6] |
Experimental Protocols
Protocol 1: Assessment of Pazopanib-Induced Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Pazopanib Preparation: Suspend Pazopanib in a vehicle such as 0.5% carboxymethylcellulose (CMC) in distilled water.
-
Dosing: Administer Pazopanib orally by gavage at a dose of 150 or 300 mg/kg daily for the desired study duration (e.g., 2, 4, or 8 weeks).[1] A control group should receive the vehicle only.
-
Sample Collection:
-
At the end of the treatment period, collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with saline and collect liver tissue samples.
-
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.
-
Histopathological Analysis:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the slides under a microscope for signs of liver injury, such as necrosis, inflammation, and steatosis.
-
Protocol 2: In Vitro Assessment of Pazopanib Cytotoxicity in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Pazopanib Treatment:
-
Prepare a stock solution of Pazopanib in DMSO.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.1%.
-
Replace the medium in the wells with the Pazopanib-containing medium and incubate for 24, 48, or 72 hours.
-
-
Cell Viability Assay (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Key molecular pathways in Pazopanib-induced hepatotoxicity.
Caption: General workflow for in vivo assessment of hepatotoxicity.
Caption: Logical relationships of mitigation strategies and toxicity mechanisms.
References
- 1. A metabolomic perspective of pazopanib-induced acute hepatotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asco.org [asco.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Activation of HSPA5 contributes to pazopanib-induced hepatotoxicity through l-ornithine metabolism pathway and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. activation-of-hspa5-contributes-to-pazopanib-induced-hepatotoxicity-through-l-ornithine-metabolism-pathway-and-endoplasmic-reticulum-stress - Ask this paper | Bohrium [bohrium.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pure.au.dk [pure.au.dk]
- 9. Pazopanib-induced severe acute liver injury: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-world data on the management of pazopanib-induced liver toxicity in routine care of renal cell cancer and soft tissue sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in the Lab: Pazopanib vs. Sunitinib in Preclinical Renal Cell Carcinoma Models
For researchers and drug development professionals navigating the landscape of targeted therapies for renal cell carcinoma (RCC), understanding the preclinical performance of leading tyrosine kinase inhibitors (TKIs) is paramount. This guide provides an objective comparison of two established agents, pazopanib and sunitinib, in preclinical RCC models, supported by experimental data to delineate their mechanisms and efficacy.
At a Glance: Key Preclinical Characteristics
| Feature | Pazopanib | Sunitinib |
| Primary Targets | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit, FLT3, RET |
| Potency (IC50 vs VEGFR-2) | 30 nM[1] | 9 nM[1] |
| Selectivity | Generally considered more selective than sunitinib | Broader kinase inhibition profile |
| In Vitro Efficacy | Cytostatic (inhibits proliferation) | Cytotoxic (induces apoptosis) and cytostatic |
| In Vivo Efficacy | Significant tumor growth inhibition in RCC xenografts | Potent tumor growth inhibition in RCC xenografts |
In Vitro Performance: A Cellular Showdown
A direct comparison of pazopanib and sunitinib in human RCC cell lines reveals distinct cellular responses to these TKIs. The following tables summarize key findings from a study utilizing the Caki-1 RCC cell line.
Table 1: In Vitro Cytotoxicity in Caki-1 RCC Cells (72h)
| Parameter | Pazopanib (50 µM) | Sunitinib (2 µM) |
| Cell Viability (MTT Assay) | ~57% of control | ~45% of control |
| Cell Proliferation Inhibition | 43%[2] | 55%[2] |
| Apoptosis Induction | Moderate | Significant |
Data sourced from Pinto et al. (2022)
Table 2: In Vitro Effects on Non-Tumoral Renal Cells (HK-2)
| Parameter | Pazopanib (50 µM) | Sunitinib (2 µM) |
| Cell Viability (MTT Assay) | Significant decrease | No significant effect |
| Apoptosis Induction | Observed | Minimal |
Data sourced from Pinto et al. (2022)
These in vitro findings suggest that while both drugs inhibit RCC cell proliferation, sunitinib demonstrates a more potent and selective cytotoxic effect on cancerous cells, inducing apoptosis at clinically relevant concentrations. In contrast, pazopanib exhibited a more cytostatic effect and showed some cytotoxicity towards non-tumoral renal cells at the tested concentration.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
While direct head-to-head in vivo preclinical studies with detailed comparative data are limited, individual studies have demonstrated the potent anti-tumor activity of both pazopanib and sunitinib in RCC xenograft models.
Table 3: Representative In Vivo Tumor Growth Inhibition in RCC Xenograft Models
| Drug | Model | Dosing | Tumor Growth Inhibition |
| Pazopanib | Caki-2 Xenograft | 100 mg/kg/day | Significant inhibition |
| Sunitinib | 786-O Xenograft | 40 mg/kg/day | Potent inhibition |
Note: Data are from separate studies and not a direct head-to-head comparison.
Mechanism of Action: Targeting Angiogenesis
Both pazopanib and sunitinib exert their anti-tumor effects primarily by inhibiting key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels that tumors need to grow and spread. The primary targets for both drugs are the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Caki-1 or HK-2 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of pazopanib or sunitinib for 72 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated) cells.
In Vitro Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Caki-1 or HK-2 cells were treated with pazopanib or sunitinib for 48 hours.
-
Cell Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Summary and Conclusion
The preclinical data reveals nuances in the activity of pazopanib and sunitinib against RCC models. In vitro, sunitinib appears to be a more potent cytotoxic agent, selectively inducing apoptosis in cancer cells, while pazopanib demonstrates a more cytostatic profile. Both drugs have shown significant efficacy in reducing tumor growth in in vivo models, consistent with their potent anti-angiogenic properties.
The broader kinase inhibition profile of sunitinib may contribute to its potent anti-tumor effects but could also be associated with a different off-target toxicity profile compared to the more selective pazopanib. These preclinical findings provide a valuable foundation for researchers, highlighting key differences in the biological activities of these two important RCC therapies and underscoring the importance of further investigation to tailor treatment strategies.
References
- 1. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety | MDPI [mdpi.com]
- 2. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Pazopanib's Primary Targets in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pazopanib's performance against its primary molecular targets in cancer cells, supported by experimental data. We delve into the validation of its mechanism of action and compare its efficacy with alternative targeted therapies.
Introduction to Pazopanib
Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that has received approval for the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[1][2] Its primary mechanism of action is the inhibition of several receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[3][4] By blocking these key signaling pathways, Pazopanib effectively hinders tumor progression.
Primary Molecular Targets of Pazopanib
Pazopanib's anti-cancer activity is attributed to its potent inhibition of three main families of receptor tyrosine kinases: Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and the Stem Cell Factor Receptor (c-Kit).[5][6][7]
Key Targets and In Vitro Inhibition
Pazopanib has been shown to potently inhibit its primary targets in cell-free kinase assays. The half-maximal inhibitory concentrations (IC50) demonstrate its high affinity for these receptors.
| Target | Pazopanib IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR-1 (Flt-1) | 10[3][6][8] | 80 | 15 | 0.1 |
| VEGFR-2 (KDR) | 30[3][6][8] | 2 | 90[5] | 0.2[9] |
| VEGFR-3 (Flt-4) | 47[3][6][8] | 7 | 20 | 0.1-0.3[9] |
| PDGFR-α | 71[6] | 69 | 50 | 1.6 |
| PDGFR-β | 84[3][6] | 2 | 20 | 1.7 |
| c-Kit | 74[3][6] | 9 | 68 | 1.8 |
Note: IC50 values can vary between different studies and experimental conditions.
Signaling Pathways Targeted by Pazopanib
Pazopanib's inhibition of VEGFR, PDGFR, and c-Kit disrupts critical downstream signaling cascades that promote cancer cell proliferation, survival, and angiogenesis.
VEGFR Signaling Pathway
VEGF receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10] Pazopanib's blockade of VEGFR signaling inhibits this process.
Caption: VEGFR Signaling Pathway Inhibition by Pazopanib.
PDGFR Signaling Pathway
PDGF receptors are involved in cell growth, proliferation, and migration.[11] Their inhibition by Pazopanib contributes to its anti-tumor effects.
Caption: PDGFR Signaling Pathway Inhibition by Pazopanib.
c-Kit Signaling Pathway
The c-Kit receptor plays a role in the growth and survival of certain cancer cells.[4] Pazopanib's inhibition of c-Kit can impede the growth of tumors driven by this kinase.
Caption: c-Kit Signaling Pathway Inhibition by Pazopanib.
Experimental Validation of Pazopanib's Targets
The inhibitory activity of Pazopanib on its primary targets is validated through various in vitro and cell-based assays.
Experimental Workflow
A typical workflow for validating the efficacy of Pazopanib involves a series of experiments ranging from enzymatic assays to cell-based functional assays.
Caption: Experimental Workflow for Pazopanib Target Validation.
Experimental Protocols
1. In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Objective: To determine the IC50 value of Pazopanib against purified recombinant kinase domains of VEGFR, PDGFR, and c-Kit.
-
Methodology:
-
Purified, baculovirus-expressed glutathione-S-transferase (GST) fusion proteins of the kinase domains are used.[8]
-
The kinase reaction is performed in a 384-well plate containing the kinase, a biotinylated peptide substrate, and ATP.
-
Pazopanib at various concentrations is added to the wells.
-
The reaction is stopped, and a detection mixture containing europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 is added.
-
The HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response curves.
-
2. Western Blot Analysis for Phosphorylated Target Inhibition
-
Objective: To assess the effect of Pazopanib on the phosphorylation status of its target receptors in cancer cells.
-
Methodology:
-
Cancer cells expressing the target receptors (e.g., HUVECs for VEGFR-2) are cultured.[1]
-
Cells are serum-starved and then stimulated with the respective ligand (e.g., VEGF) in the presence or absence of varying concentrations of Pazopanib.
-
Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.[12]
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR-2) and the total form of the receptor.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified to determine the ratio of phosphorylated to total protein.
-
3. Cell Viability Assay (MTT Assay)
-
Objective: To evaluate the cytotoxic or cytostatic effects of Pazopanib on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[13]
-
The cells are then treated with a range of concentrations of Pazopanib or a vehicle control.
-
After a specific incubation period (e.g., 48 or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[13]
-
The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.[13]
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values can be calculated.
-
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative activity of Pazopanib has been evaluated in various cancer cell lines, demonstrating a range of sensitivities.
| Cell Line | Cancer Type | Pazopanib IC50 (µM) | Sunitinib IC50 (µM) | Sorafenib IC50 (µM) | Axitinib IC50 (µM) |
| 786-O | Renal Cell Carcinoma | ~20 (48h)[14] | ~5-10 | ~5-10 | ~0.1-1 |
| A549 | Non-Small Cell Lung Cancer | 4-6[15] | ~5-15 | ~2-8 | ~1-5 |
| HCT-116 | Colorectal Cancer | >10 | ~5-15 | ~2-5 | ~1-10 |
| SYO-1 | Synovial Sarcoma | ~1 µg/mL (~2.3 µM)[8] | - | - | - |
Note: IC50 values in cell-based assays are influenced by factors such as cell type, culture conditions, and assay duration. Direct comparison between studies should be made with caution.
Conclusion
Pazopanib is a potent multi-targeted tyrosine kinase inhibitor that effectively inhibits the key signaling pathways of VEGFR, PDGFR, and c-Kit, which are crucial for tumor growth and angiogenesis. Experimental validation through in vitro kinase assays, western blotting, and cell viability assays confirms its mechanism of action. When compared to other TKIs like Sunitinib, Sorafenib, and Axitinib, Pazopanib exhibits a distinct inhibitory profile. While Sunitinib and Sorafenib have broader kinase inhibition profiles, Axitinib is more selective for VEGFRs.[9][16] The choice of TKI in a clinical setting depends on various factors, including the specific cancer type, its molecular characteristics, and the patient's tolerance to potential side effects. This guide provides a foundational understanding of the preclinical validation of Pazopanib's primary targets, offering valuable insights for researchers and drug development professionals in the field of oncology.
References
- 1. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 5. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 7. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
A Head-to-Head In Vitro Comparison of Pazopanib and Axitinib for Cancer Research
In the landscape of targeted cancer therapies, both Pazopanib and Axitinib have emerged as significant players, particularly in the treatment of renal cell carcinoma (RCC). Both are potent tyrosine kinase inhibitors (TKIs) that disrupt tumor growth and angiogenesis by targeting the vascular endothelial growth factor receptor (VEGFR) signaling pathway. However, their nuanced differences in target specificity and in vitro efficacy warrant a detailed comparative analysis for researchers and drug development professionals. This guide provides a head-to-head in vitro comparison of Pazopanib and Axitinib, supported by experimental data and detailed protocols.
Mechanism of Action and Kinase Inhibition Profile
Pazopanib and Axitinib are both ATP-competitive inhibitors of VEGFR, a key mediator of angiogenesis.[1] However, their target profiles differ significantly. Pazopanib is a multi-targeted TKI, inhibiting VEGFR-1, -2, and -3, as well as platelet-derived growth factor receptors (PDGFR-α and -β), fibroblast growth factor receptors (FGFR-1 and -3), and c-Kit.[2] In contrast, Axitinib is a more selective inhibitor, primarily targeting VEGFR-1, -2, and -3 with high potency.[2] In vitro studies have indicated that Axitinib exhibits higher potency than Pazopanib.[2]
Kinase Inhibition
A direct comparative in vitro kinase activity analysis revealed that Axitinib is a more potent inhibitor of VEGFR2 than Pazopanib. In this study, Axitinib demonstrated a half-maximal inhibitory concentration (IC50) of 1.6 nM for VEGFR2, while Pazopanib showed an IC50 of 10 nM. This suggests that Axitinib is approximately 6-fold more potent than Pazopanib in inhibiting VEGFR2 kinase activity in a cell-free assay.
| Kinase Target | Pazopanib IC50 (nM) | Axitinib IC50 (nM) | Reference |
| VEGFR-1 | 10 | - | [2] |
| VEGFR-2 | 30 | - | [2] |
| VEGFR-3 | 47 | - | [2] |
| PDGFR-α | - | - | |
| PDGFR-β | - | - | |
| c-Kit | - | - |
In Vitro Efficacy in Cancer Cell Lines
The differential kinase inhibition profiles of Pazopanib and Axitinib translate to varying effects on cancer cell viability and proliferation.
Cell Viability in Renal Cell Carcinoma (RCC)
A head-to-head comparison using patient-derived RCC cells demonstrated nuanced differences in the cytotoxic effects of Pazopanib and Axitinib. In one patient-derived cell line, treatment with 5 µM of Axitinib for 48-72 hours resulted in a mean cell viability of 70%, indicating a superior response compared to Pazopanib, which showed a mean viability of 85% under the same conditions.[3]
In other in vitro studies, Pazopanib has been shown to decrease the viability of RCC cell lines such as 786-O and CAKI-2 in a dose- and time-dependent manner.[4] For instance, at a concentration of 40 µM, Pazopanib reduced the viability of 786-O cells to 52% after 24 hours and 20% after 48 hours.[4]
| Cell Line | Drug | Concentration | Incubation Time | Cell Viability (% of control) | Reference |
| Patient-Derived RCC | Pazopanib | 5 µM | 48-72 h | 85% | [3] |
| Patient-Derived RCC | Axitinib | 5 µM | 48-72 h | 70% | [3] |
| 786-O | Pazopanib | 40 µM | 24 h | 52% | [4] |
| 786-O | Pazopanib | 40 µM | 48 h | 20% | [4] |
| CAKI-2 | Pazopanib | 40 µM | 24 h | 80% | [4] |
| CAKI-2 | Pazopanib | 40 µM | 48 h | 54% | [4] |
Anti-Angiogenic Effects in Vitro
The primary mechanism of action for both Pazopanib and Axitinib is the inhibition of angiogenesis. This is achieved by targeting VEGFR on endothelial cells, thereby preventing the formation of new blood vessels that tumors need to grow and metastasize.
Endothelial Cell Proliferation and Tube Formation
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated the anti-angiogenic properties of both drugs. Pazopanib has been shown to inhibit VEGF-induced HUVEC proliferation.[5] Similarly, Axitinib has been reported to block VEGF-mediated endothelial cell survival and tube formation. While direct comparative data from a single study is limited, the higher potency of Axitinib against VEGFRs suggests it may have a more pronounced effect on these processes at lower concentrations.
Effects on Apoptosis
The induction of apoptosis (programmed cell death) is a desirable characteristic of anti-cancer drugs. In vitro studies on the apoptotic effects of Pazopanib and Axitinib have yielded mixed results. Some studies suggest that Pazopanib's primary effect on certain RCC cell lines is cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death).[6] However, other research has shown that Pazopanib can induce apoptosis in RCC cells, as indicated by an increase in subG1 cell populations.[4] For Axitinib, while direct in vitro apoptosis data is less readily available, its mechanism of action, leading to the starvation of tumor cells by cutting off their blood supply, is expected to indirectly induce apoptosis.
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by Pazopanib and Axitinib, as well as a typical experimental workflow for in vitro comparison.
Caption: Targeted signaling pathways of Pazopanib and Axitinib.
Caption: Workflow for in vitro drug comparison.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed renal cancer cells (e.g., 786-O, Caki-2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Pazopanib and Axitinib (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vitro Angiogenesis Tube Formation Assay
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.[1]
-
Cell Seeding: Seed HUVECs (1-2 x 10^4 cells/well) onto the solidified Matrigel.[1]
-
Drug Treatment: Treat the HUVECs with different concentrations of Pazopanib and Axitinib.[1]
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a CO2 incubator.[1]
-
Visualization and Quantification: Observe and photograph the tube formation using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cancer cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[7]
-
Washing: Wash the wells with PBS to remove detached cells.[7]
-
Drug Treatment: Add fresh medium containing different concentrations of Pazopanib and Axitinib.
-
Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure to assess cell migration.
Conclusion
This in vitro head-to-head comparison provides valuable insights into the distinct pharmacological profiles of Pazopanib and Axitinib. Axitinib's higher potency and selectivity for VEGFRs suggest it may be a more targeted anti-angiogenic agent. However, Pazopanib's broader kinase inhibition profile may offer advantages in certain tumor contexts where multiple signaling pathways are dysregulated. The provided experimental data and protocols serve as a foundation for further research into the specific applications and potential synergistic combinations of these two important anti-cancer drugs. It is important to note that while in vitro studies are crucial for initial drug evaluation, the findings need to be further validated in in vivo models and ultimately in clinical trials.
References
- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Wound healing assay - Wikipedia [en.wikipedia.org]
Pazopanib's Efficacy Across Diverse Tumor Landscapes: A Comparative Analysis
Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that has become a significant agent in the oncology armamentarium.[1] Its primary mechanism of action involves the inhibition of several key receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[2][3] By blocking these signaling pathways, pazopanib potently disrupts tumor angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis—and inhibits cancer cell proliferation.[4][5] This guide provides a cross-validation of pazopanib's efficacy in its FDA-approved indications and other significant tumor types where it has been clinically investigated, offering a comparative look at its performance through experimental data.
Mechanism of Action: A Multi-Pronged Attack on Tumor Growth
Pazopanib exerts its anti-tumor effects by binding to the ATP-binding pocket of multiple tyrosine kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades.[5] The inhibition of VEGFR is central to its anti-angiogenic activity, while targeting PDGFR and c-Kit further disrupts pathways involved in cell growth and survival.[2][3] This multi-targeted approach allows pazopanib to address the complexity of cancer, which often involves multiple overlapping signaling pathways.[2]
Caption: Pazopanib's mechanism of action, inhibiting key receptor tyrosine kinases.
Comparative Efficacy Data
The clinical efficacy of pazopanib varies across different malignancies, reflecting the diverse molecular drivers of these diseases. The following tables summarize key performance indicators from pivotal clinical trials.
Summary of Pazopanib Efficacy Across Tumor Types
| Tumor Type | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Key Clinical Trial(s) |
| Renal Cell Carcinoma (Advanced) | 9.2 - 11.1 months | Not Statistically Significant vs. Sunitinib | 30% - 35% | VEG105192, COMPARZ[6][7] |
| Soft Tissue Sarcoma (Advanced) | 4.6 months | Not Statistically Significant vs. Placebo | 4% | PALETTE[8][9][10] |
| Ovarian Cancer (Maintenance) | 17.9 months | Not Statistically Significant vs. Placebo | N/A (Maintenance Setting) | AGO-OVAR 16[11][12] |
| Differentiated Thyroid Cancer | ~11.7 months | Not Reached (in one study) | 35.6% - 49% | NCT00625846[13][14] |
| Medullary Thyroid Cancer | 9.4 months | 19.9 months | 14.3% | NCT00625846[13][15] |
Detailed Efficacy and Experimental Protocols by Tumor Type
Renal Cell Carcinoma (RCC)
Pazopanib is an established first-line treatment for advanced RCC.[1][4] Its approval was based on robust clinical data demonstrating significant improvement in progression-free survival.
Efficacy Data: Renal Cell Carcinoma
| Trial Name | Phase | Patient Population | Treatment Arms | Median PFS | ORR |
| VEG105192 | III | Treatment-naïve or cytokine-pretreated advanced RCC | Pazopanib (800 mg QD) vs. Placebo | 9.2 months vs. 4.2 months (Overall)[6] | 30% vs. 3%[6] |
| COMPARZ | III | Treatment-naïve metastatic RCC | Pazopanib (800 mg QD) vs. Sunitinib | 8.4 months vs. 9.5 months (Non-inferior) | 31% vs. 25% |
| Phase II Open-Label | II | Treatment-naïve or cytokine/bevacizumab-pretreated metastatic RCC | Pazopanib (800 mg QD) | 52 weeks | 35%[7] |
Experimental Protocol: VEG105192 Study
-
Study Design: A pivotal Phase III, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 435 patients with advanced and/or metastatic RCC, including both treatment-naïve and cytokine-pretreated individuals.
-
Methodology: Patients were randomized in a 2:1 ratio to receive either pazopanib 800 mg once daily or a placebo. Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.
Soft Tissue Sarcoma (STS)
Pazopanib is approved for patients with advanced STS who have received prior chemotherapy.[10][16] Its efficacy has been demonstrated in non-adipocytic sarcoma subtypes.[9]
Efficacy Data: Soft Tissue Sarcoma
| Trial Name | Phase | Patient Population | Treatment Arms | Median PFS | Median OS | ORR |
| PALETTE | III | Advanced non-adipocytic STS, progressed after prior chemotherapy | Pazopanib (800 mg QD) vs. Placebo | 4.6 months vs. 1.6 months[8][10] | 12.5 months vs. 10.7 months (Not significant)[8][9] | 4% vs. 0%[10] |
Experimental Protocol: PALETTE Study
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled international trial.[9]
-
Patient Population: 369 patients with metastatic soft tissue sarcoma who had disease progression after receiving standard chemotherapy.[8][10] Patients with adipocytic STS and gastrointestinal stromal tumors (GIST) were excluded.[17]
-
Methodology: Patients were randomized 2:1 to receive either pazopanib 800 mg once daily or a placebo.[10] Treatment continued until disease progression or unacceptable toxicity.
-
Primary Endpoint: Progression-Free Survival (PFS).[8]
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.[16]
Ovarian Cancer
Pazopanib has been investigated as a maintenance therapy for women with advanced ovarian cancer who responded to first-line chemotherapy, showing a significant extension in the time to disease progression.[11]
Efficacy Data: Ovarian Cancer
| Trial Name | Phase | Patient Population | Treatment Arms | Median PFS |
| AGO-OVAR 16 | III | Advanced ovarian cancer (FIGO stages II-IV) without progression after first-line platinum/taxane chemotherapy | Pazopanib (800 mg QD) vs. Placebo (Maintenance) | 17.9 months vs. 12.3 months[11][12] |
Experimental Protocol: AGO-OVAR 16 Study
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[12]
-
Patient Population: 940 patients with advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer who had not progressed after surgery and at least five cycles of platinum-taxane chemotherapy.[11][12]
-
Methodology: Patients were randomized 1:1 to receive either pazopanib 800 mg once daily or a placebo as maintenance therapy for up to 24 months.[11][12]
-
Primary Endpoint: Progression-Free Survival (PFS).[12]
-
Secondary Endpoints: Overall Survival (OS) and safety.
Thyroid Cancer
Clinical trials have demonstrated pazopanib's activity in various subtypes of advanced, progressive thyroid cancer, particularly in differentiated and medullary forms.[13]
Efficacy Data: Thyroid Cancer
| Subtype | Phase | Patient Population | Median PFS | ORR |
| Differentiated (DTC) | II | Progressive, radioactive iodine-refractory | 11.7 months[13][14] | 49%[13][15] |
| Medullary (MTC) | II | Progressive, metastatic | 9.4 months[15] | 14.3%[15] |
| Anaplastic (ATC) | II | Advanced | 2.1 months[13] | 0%[13][18] |
Experimental Protocol: Phase II Study (NCT00625846)
-
Study Design: A multi-institutional, single-arm, Phase II clinical trial.[15][19]
-
Patient Population: Patients with advanced, rapidly progressive thyroid cancer, with separate cohorts for differentiated (DTC), medullary (MTC), and anaplastic (ATC) histologies.[15][19]
-
Methodology: Patients received pazopanib 800 mg orally once daily.[15][19] Treatment cycles were repeated every 28 days in the absence of disease progression or unacceptable toxicity.[19]
-
Primary Endpoint: Objective Response Rate (ORR) according to RECIST criteria.
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and safety.
Visualizing the Clinical Trial Workflow
The successful execution of a clinical trial involves a structured and rigorous process from patient screening to final analysis. The diagram below illustrates a typical workflow for a pivotal Phase III study like the PALETTE trial.
Caption: A generalized workflow for a randomized, placebo-controlled Phase III trial.
Conclusion
Pazopanib has demonstrated significant, albeit variable, efficacy across a range of solid tumors. Its robust activity in renal cell carcinoma and meaningful benefit in soft tissue sarcoma have solidified its role as a standard of care in these settings. In ovarian and thyroid cancers, it represents a promising therapeutic option, particularly in maintenance and refractory settings, respectively. The data underscores the importance of patient selection and the specific molecular context of the tumor in determining the therapeutic benefit of targeted agents like pazopanib. Future research will likely focus on identifying biomarkers to better predict response and exploring combination therapies to enhance its efficacy.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 3. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pazopanib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of pazopanib in patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pazopanib: Approval for Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Pazopanib: New Drug for Advanced Soft-tissue Sarcoma - The ASCO Post [ascopost.com]
- 11. Pazopanib: First Positive Maintenance Trial in Ovarian Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Efficacy and Safety of Pazopanib in the Treatment of Thyroid Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapy Effective Against Aggressive Thyroid Cancer [uspharmacist.com]
- 15. asco.org [asco.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Pazopanib in Sarcoma: Clinically Significant Benefit? [medscape.com]
- 18. academic.oup.com [academic.oup.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Pazopanib in Combination with Chemotherapy: A Comparative Guide for Researchers
An objective analysis of clinical and preclinical data on the efficacy, safety, and mechanistic underpinnings of combining the multi-tyrosine kinase inhibitor pazopanib with traditional cytotoxic agents.
This guide provides a comprehensive comparison of clinical trial outcomes for pazopanib in combination with various chemotherapy agents across different cancer types. Detailed experimental protocols for key studies are provided to aid in the critical evaluation and design of future research. Furthermore, signaling pathway and experimental workflow diagrams are included to visualize the complex interactions and study designs.
I. Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from key clinical studies investigating pazopanib in combination with different chemotherapy agents.
Pazopanib and Gemcitabine
| Cancer Type | Study Phase | Dosing Regimen | Key Efficacy Endpoints | Notable Grade ≥3 Toxicities | Reference |
| Advanced Solid Tumors | Phase I | Pazopanib 800 mg daily + Gemcitabine 1,250 mg/m² (Days 1 & 8 of a 21-day cycle) | 1 Partial Response (metastatic melanoma); Prolonged disease stabilization (>12 cycles) in 3 patients. | Neutropenia, thrombocytopenia, fatigue, nausea, decreased appetite. | [1] |
| Soft Tissue Sarcoma (anthracycline/ifosfamide-refractory) | Phase II (PAPAGEMO) | Pazopanib + Gemcitabine vs. Pazopanib alone | Progression-Free Survival Rate (PFSR) at 12 weeks: 74% vs. 47% (p=0.01); Median PFS: 5.6 vs. 2.0 months (p=0.02); Objective Response Rate (ORR): 11% vs. 5% (p=0.10). | Thrombocytopenia (40% vs. 0%), leukopenia (33% vs. 2%), hypertension (12% vs. 5%), elevated liver enzymes (9% vs. 7%). | [2][3] |
| Advanced Non-adipocytic Soft Tissue Sarcoma | Phase II | Gemcitabine 1000 mg/m² (Days 1 & 8) + Pazopanib 800 mg daily vs. Gemcitabine 900 mg/m² (Days 1 & 8) + Docetaxel 100 mg/m² (Day 8) | Median PFS: 4.1 months for both arms; Clinical Benefit Rate (CR+PR+SD): 29% for both arms. | Anemia (20% vs. 36%), fatigue (13% vs. 29%), thrombocytopenia (51% vs. 56%), neutropenia (49% vs. 20%), hypertension (20% vs. 2%). | [4][5] |
Pazopanib and Paclitaxel
| Cancer Type | Study Phase | Dosing Regimen | Key Efficacy Endpoints | Notable Grade ≥3 Toxicities | Reference |
| Advanced Solid Tumors | Phase I | Pazopanib 800 mg daily + Paclitaxel 80 mg/m² weekly | 6 Partial Responses (23%); 15 Stable Disease (58%). | Elevated liver transaminases, diarrhea, abscess, hyperbilirubinemia. | [6] |
| Advanced Solid Tumors (First-line) | Phase I | Pazopanib 800 mg daily + Paclitaxel 150 mg/m² every 3 weeks | 10 Partial Responses; 10 Stable Disease (≥12 weeks). | Elevated hepatic enzymes, rash, alopecia, fatigue, hypertension, nausea, diarrhea, neutropenia. | [7][8] |
| Refractory Urothelial Cancer | Phase II | Pazopanib 800 mg daily + Paclitaxel 80 mg/m² (Days 1, 8, & 15 of a 28-day cycle) | ORR: 54% (3 CR, 12 PR); Median PFS: 6.2 months; Median OS: 10 months. | Fatigue (63%), diarrhea (44%), nausea/vomiting (41%), anemia (69%), neutropenia (38%), thrombocytopenia (47%). | [9][10] |
| Persistent or Recurrent Ovarian Cancer | Phase II | Pazopanib 800 mg daily + Paclitaxel 80 mg/m² (Days 1, 8, & 15 of a 28-day cycle) vs. Placebo + Paclitaxel | Median PFS: 7.5 vs. 6.2 months (p=0.20); ORR: 31.8% vs. 22.7%; Median OS: 20.7 vs. 23.3 months. | Higher discontinuation due to adverse events (37% vs. 10%); severe hypertension, bowel perforation. | [11] |
| Metastatic Melanoma | Phase II | Pazopanib daily + Paclitaxel | ORR: 37% (1 CR, 20 PR); Clinical Benefit Rate: 93%; Median PFS: 8 months; Median OS: 12.7 months. | Fatigue, diarrhea, hypertension, transaminitis, peripheral neuropathy, bowel perforation (one patient). | [12] |
Pazopanib and Topotecan
| Cancer Type | Study Phase | Dosing Regimen | Key Efficacy Endpoints | Notable Grade ≥3/4 Toxicities | Reference |
| Platinum-Resistant/Intermediate-Sensitive Recurrent Ovarian Cancer | Phase I/II (TOPAZ) | Pazopanib 400 mg daily + Topotecan 4 mg/m² (Days 1, 8, 15 of a 28-day cycle) for 6 cycles | ORR: 16%; Clinical Benefit Rate: 68%; Median PFS: 3.5 months. | Manageable hematological and liver toxicity. | [13] |
| Metastatic/Non-resectable Soft Tissue and Bone Sarcomas | Phase II | Pazopanib 800 mg daily + Topotecan 8 mg orally (Days 1, 8, 15 of a 28-day cycle) | Non-adipocytic STS: PFR at 12 weeks: 57.5% (did not meet primary endpoint); Osteosarcoma: PFR at 12 weeks: 69.55%; Liposarcoma: Ineffective. | Neutropenia (42%), thrombocytopenia (29%), hypertension (16%), anemia (12%). | [14][15][16] |
Pazopanib and Platinum Agents (Cisplatin/Carboplatin)
| Cancer Type | Study Phase | Dosing Regimen | Key Efficacy Endpoints | Notable Grade ≥3/4 Toxicities | Reference |
| Advanced Solid Tumors | Phase I | Pazopanib 400 mg daily + Cisplatin 75 mg/m² every 21 days (MTD) | 1 Complete Response (sarcoma); 3 Partial Responses (breast, ovarian). | Pulmonary embolism, neutropenia, thrombocytopenia, elevated liver enzymes, anemia, fatigue, hypertension. | [17][18][19] |
| Advanced Solid Tumors | Phase I | Pazopanib 400 mg daily + Paclitaxel 175 mg/m² + Carboplatin AUC5 | Not Tolerated at higher doses of Pazopanib (800 mg) with standard chemo doses. | Thrombocytopenia, neutropenia, hypertension. | [20] |
Pazopanib and Other Chemotherapy Combinations
| Cancer Type | Study Phase | Chemotherapy Agents | Dosing Regimen | Key Efficacy Endpoints | Notable Grade ≥3/4 Toxicities | Reference |
| Advanced Sarcoma (Children/Young Adults) | Phase I (PAZIT) | Irinotecan + Temozolomide | Pazopanib 225 mg/m²/dose (Days 1-21) + reduced dose Irinotecan/Temozolomide (Days 1-5) | MTD not established due to excessive toxicity; 1 PR (osteosarcoma); 4 prolonged SD. | Diarrhea, pancreatitis, colitis, neutropenia, hypertension, deep vein thrombosis, elevated ALT. | [21][22] |
| Advanced Soft Tissue Sarcoma | N/A | Doxorubicin + Ifosfamide | Pazopanib added to standard chemotherapy and radiation. | Pathological near complete response: 58% vs. 22% (p<0.05). | Low white blood cell counts, fever requiring hospitalization, wound complications. | [23] |
II. Experimental Protocols
Phase II Study of Pazopanib with Gemcitabine in Soft Tissue Sarcoma (PAPAGEMO)
-
Study Design: A randomized, open-label, phase II clinical trial.
-
Patient Population: Patients with anthracycline- and/or ifosfamide-refractory soft tissue sarcoma. A total of 90 patients were randomized.
-
Intervention: Patients were randomized to receive either pazopanib with gemcitabine or pazopanib alone.
-
Dosing: Specific dosing for this study abstract was not detailed, but was based on a prior phase I study.
-
Endpoints: The primary endpoint was the progression-free survival rate (PFSR) at 12 weeks. Secondary endpoints included toxicity, quality of life, overall survival, and response rates.[2][3]
Phase II Study of Pazopanib and Paclitaxel in Refractory Urothelial Cancer
-
Study Design: A single-arm, phase II trial.
-
Patient Population: 32 patients with refractory urothelial carcinoma who had disease progression after a maximum of two prior chemotherapeutic regimens.
-
Intervention: Combination of pazopanib and weekly paclitaxel.
-
Dosing: Paclitaxel 80 mg/m² was administered on days 1, 8, and 15 of a 28-day cycle, with oral pazopanib 800 mg daily.[10]
-
Endpoints: The primary endpoint was the overall response rate (ORR). Secondary endpoints included progression-free survival (PFS), overall survival (OS), and a safety assessment.[10]
Phase I/II Study of Pazopanib with Topotecan in Recurrent Ovarian Cancer (TOPAZ)
-
Study Design: A multicenter, open-label, phase I/II trial.
-
Patient Population: Patients aged 18 years or older with a first or second recurrence of ovarian cancer who were platinum-resistant or intermediate-sensitive.
-
Intervention: A combination of pazopanib and weekly topotecan.
-
Dosing: The phase I portion utilized a dose-escalation scheme for pazopanib starting at 400 mg daily, with topotecan at 4 mg/m² on days 1, 8, and 15 of a 28-day cycle for six cycles to determine the maximum tolerated dose (MTD). The phase II portion assessed safety and efficacy at the MTD.[13]
-
Endpoints: The primary endpoints of the phase I part were to determine the MTD and dose-limiting toxicities. The phase II part evaluated safety and efficacy.[13]
III. Mechanistic Insights and Visualizations
Pazopanib is a multi-tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[1][24][25] This inhibition of key signaling pathways involved in angiogenesis is thought to be the primary mechanism of its anti-tumor activity.[25][26] The combination with chemotherapy aims to leverage synergistic effects, where pazopanib's anti-angiogenic action may enhance the delivery and efficacy of cytotoxic agents.[20]
Signaling Pathways Targeted by Pazopanib
Caption: Pazopanib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways crucial for tumor angiogenesis and growth.
Experimental Workflow for a Typical Phase I Dose-Escalation Study
Caption: A generalized workflow for a phase I dose-escalation trial to determine the maximum tolerated dose of a combination therapy.
IV. Conclusion
The combination of pazopanib with various chemotherapy agents has demonstrated variable efficacy and manageable, albeit often increased, toxicity across a range of solid tumors. The PAPAGEMO trial in soft tissue sarcoma and the phase II trial in refractory urothelial cancer have shown promising results for the pazopanib-gemcitabine and pazopanib-paclitaxel combinations, respectively.[2][3][9][10] However, other studies, such as the TOPAZ trial in ovarian cancer, did not show a significant survival benefit despite an encouraging response rate.[13] The combination of pazopanib with cisplatin and with irinotecan/temozolomide has been associated with significant toxicity, limiting the ability to administer full doses of the single agents.[17][18][21][22]
These findings underscore the importance of careful patient selection, dose optimization, and management of toxicities when combining pazopanib with chemotherapy. Further research is warranted to identify predictive biomarkers and to explore novel combination strategies to enhance the therapeutic index of pazopanib-based regimens. The detailed experimental protocols and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
- 1. A Phase I study of pazopanib in combination with gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Pazopanib With or Without Gemcitabine in Patients With Anthracycline- and/or Ifosfamide-Refractory Soft Tissue Sarcoma: Final Results of the PAPAGEMO Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addition of Gemcitabine to Pazopanib for Refractory Soft-Tissue Sarcoma - The ASCO Post [ascopost.com]
- 4. ascopubs.org [ascopubs.org]
- 5. A randomized, open-label, phase 2, multicenter trial of gemcitabine with pazopanib or gemcitabine with docetaxel in patients with advanced soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I Study of Pazopanib in Combination with Weekly Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A multicenter phase I study of pazopanib in combination with paclitaxel in first-line treatment of patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II Study of Pazopanib and Paclitaxel in Patients With Refractory Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II Study of Pazopanib and Paclitaxel in Patients With Refractory Urothelial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Addition of Pazopanib to Paclitaxel in Ovarian Cancer - The ASCO Post [ascopost.com]
- 12. Phase II study of pazopanib in combination with paclitaxel in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pazopanib with Topotecan weekly for patients with platinum-resistant or intermediate-sensitive recurrent ovarian cancer: results of a multicentre, open label phase I/II study (TOPAZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II study of pazopanib with oral topotecan in patients with metastatic and non-resectable soft tissue and bone sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. A Phase I, Dose-Escalation Trial of Pazopanib in Combination with Cisplatin in Patients with Advanced Solid Tumors: A UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase I, Dose-Escalation Trial of Pazopanib in Combination with Cisplatin in Patients with Advanced Solid Tumors: A UNICANCER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinConnect | Study With Pazopanib in Combination With Cisplatin [clinconnect.io]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ascopubs.org [ascopubs.org]
- 22. researchgate.net [researchgate.net]
- 23. Pazopanib Shows Promise for Soft Tissue Sarcomas - NCI [cancer.gov]
- 24. Combination therapy with pazopanib and tivantinib modulates VEGF and c-MET levels in refractory advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pazopanib in sarcomas: expanding the PALETTE - PMC [pmc.ncbi.nlm.nih.gov]
- 26. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the role of specific mutations in Pazopanib sensitivity
For Researchers, Scientists, and Drug Development Professionals
Pazopanib, a multi-targeted tyrosine kinase inhibitor (TKI), has shown significant efficacy in various cancers, primarily through its inhibition of key signaling pathways involved in angiogenesis and tumor growth. However, patient response to Pazopanib can be highly variable. Emerging research highlights the critical role of specific genetic mutations in determining a tumor's sensitivity or resistance to this therapy. This guide provides a comparative analysis of key mutations influencing Pazopanib's effectiveness, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
The Core Mechanism of Pazopanib
Pazopanib exerts its anti-tumor effects by targeting several receptor tyrosine kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): Involved in cell growth, proliferation, and angiogenesis.
-
Fibroblast Growth Factor Receptors (FGFR-1, -2, -3): Play a role in cell proliferation, survival, and migration.
-
Stem Cell Factor Receptor (c-Kit): Implicated in the growth of various tumors.[1][2]
By inhibiting these receptors, Pazopanib disrupts the downstream signaling cascades that drive tumor progression.
Mutations Influencing Pazopanib Sensitivity and Resistance
The presence of specific genetic alterations can significantly impact the efficacy of Pazopanib. This section details the effects of key mutations, supported by experimental findings.
Fibroblast Growth Factor Receptor (FGFR) Amplifications
Amplification of FGFR genes, leading to receptor overexpression, has been identified as a key determinant of Pazopanib sensitivity in several cancers.
Supporting Experimental Data:
| Cancer Type | Genetic Alteration | Cell Line | IC50 (µM) | In Vivo Model | Tumor Growth Inhibition | Reference |
| Gastric Cancer | FGFR2 Amplification | SNU-16 | 0.1 - 2.0 | Xenograft | Significant | [3] |
| Gastric Cancer | FGFR2 Amplification | KATO-III | 0.1 - 2.0 | - | - | [3] |
| Breast Cancer | FGFR1 Amplification | - | - | Patient Case | Near disappearance of brain lesions | [4] |
| Uterine Carcinosarcoma | FGFR1 Amplification | - | - | Patient Case | Effective against recurrence | [5] |
| Gastric Adenocarcinoma | FGFR3 Amplification | - | - | Patient Case | Partial response | [2] |
Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) Mutations
Mutations in the PDGFRA gene can lead to constitutive activation of the receptor, promoting tumor growth. The efficacy of Pazopanib in the context of these mutations is a subject of ongoing research, with some studies suggesting a predictive role for PDGFR expression levels.[6]
Supporting Experimental Data:
| Cancer Type | Genetic Alteration | Finding | Reference |
| Intimal Sarcoma | High PDGFR-α and -β expression | Longer progression-free survival (5.8 months) | [6] |
| Intimal Sarcoma | Weak PDGFR-α and -β expression | Rapid disease progression (1.1 months) | [6] |
TP53 Mutations
Mutations in the tumor suppressor gene TP53 are common in many cancers. Interestingly, studies suggest that tumors with TP53 mutations may exhibit increased sensitivity to Pazopanib. This is hypothesized to be due to the role of wild-type p53 in suppressing angiogenesis; its loss of function may render tumors more dependent on pathways targeted by Pazopanib.[7][8][9]
Supporting Clinical Data:
| Cancer Type | Genetic Alteration | Finding | Reference |
| Advanced Sarcomas | TP53 Mutation | Longer median Progression-Free Survival (208 vs 136 days) | [7][9] |
| Advanced Solid Tumors | Hotspot TP53 Mutation | Higher rate of stable disease ≥6 months/partial response (45% vs 16%) | [8] |
| Advanced Solid Tumors | TP53 Mutation | Longer median Progression-Free Survival (3.5 vs 2.0 months) | [10] |
KRAS Mutations
Mutations in the KRAS gene, a key downstream effector in many receptor tyrosine kinase pathways, are often associated with resistance to TKIs like Pazopanib. An activating KRAS mutation can render the pathway constitutively active, bypassing the inhibitory effects of Pazopanib on upstream receptors.[11]
Supporting Experimental Data:
| Cell Line | Genetic Alteration | Finding | Reference |
| Differentiated Thyroid Cancer | Acquired KRAS G13V Mutation | Development of Pazopanib resistance | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are generalized protocols for key experiments cited in the literature.
Cell Viability Assays (MTS/MTT)
Objective: To determine the concentration of Pazopanib that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Pazopanib (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for 72-96 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Clonogenic Assay
Objective: To assess the long-term effect of Pazopanib on the ability of single cells to form colonies.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of Pazopanib or vehicle control for a specified period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days until visible colonies are formed.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells).
-
Analysis: Calculate the plating efficiency and survival fraction for each treatment condition.
Mouse Xenograft Model
Objective: To evaluate the in vivo anti-tumor activity of Pazopanib.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer Pazopanib (e.g., 30-100 mg/kg) or vehicle control orally, once or twice daily, for a specified duration (e.g., 14-28 days).[12][13][14][15]
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blotting).
-
Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.
Conclusion
The validation of specific mutations as biomarkers for Pazopanib sensitivity is a critical step towards personalized cancer therapy. FGFR amplifications and TP53 mutations are emerging as positive predictors of response, while KRAS mutations are associated with resistance. The experimental data and protocols presented in this guide offer a framework for researchers to further investigate these and other potential biomarkers, ultimately aiming to optimize patient selection and improve clinical outcomes with Pazopanib treatment. Continued research in this area is essential to unravel the complex interplay between tumor genetics and drug response.
References
- 1. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response to pazopanib‐based combination regimen in a case of FGFR3 amplified gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pazopanib Sensitivity in a Patient With Breast Cancer and FGFR1 Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of pazopanib in FGFR1-amplified uterine carcinosarcoma: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between PDGFR expression and the response to pazopanib in intimal sarcoma of the pulmonary artery: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TP53 mutational status is predictive of pazopanib response in advanced sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of pazopanib and vorinostat: a therapeutic approach for inhibiting mutant p53-mediated angiogenesis and facilitating mutant p53 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TP53 mutational status is predictive of pazopanib response in advanced sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Preclinical Safety Profiles of Pazopanib and Other Tyrosine Kinase Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical safety profiles of Pazopanib and other commonly used tyrosine kinase inhibitors (TKIs) targeting the vascular endothelial growth factor receptor (VEGFR), including Sunitinib, Sorafenib, and Axitinib. The information is compiled from a range of animal studies to assist researchers in understanding the potential toxicities and guiding future drug development efforts.
Executive Summary
Pazopanib, Sunitinib, Sorafenib, and Axitinib are multi-targeted TKIs with significant anti-tumor activity, primarily through the inhibition of VEGFR signaling. However, their off-target effects and inhibition of other kinases contribute to a range of toxicities. Preclinical animal models, including rodents, canines, and zebrafish, have been instrumental in elucidating these safety profiles. While all four drugs share some common class-related toxicities such as hypertension and potential for cardiotoxicity, there are notable differences in their specific adverse effect profiles. Pazopanib, for instance, is often associated with liver toxicity, while Sunitinib is more frequently linked to fatigue and hematological toxicities in clinical settings, which are often reflected in preclinical findings.[1][2] Axitinib is a potent and selective VEGFR inhibitor, which may contribute to a different spectrum of off-target effects.[3] Sorafenib has a broad kinase inhibition profile that can lead to a variety of toxicities.[4]
Comparative Toxicology Data
The following tables summarize the key toxicological findings for Pazopanib, Sunitinib, Sorafenib, and Axitinib in various animal models. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, caution should be exercised when making direct comparisons across different studies.
Table 1: Preclinical Safety Profile of Pazopanib in Animal Models
| Animal Model | Dose | Duration | Key Toxicological Findings |
| Rat | 150-300 mg/kg | Acute | Increased serum AST and ALT, indicating liver injury.[5] |
| Zebrafish | 10-100 nM | 96 hours | Developmental toxicity, increased mortality, and thyroid disruption (increased TSH, decreased T3 and T4).[6] |
| Mouse | 30-100 mg/kg/day | Chronic | Generally well-tolerated in some studies.[7] |
Table 2: Preclinical Safety Profile of Sunitinib in Animal Models
| Animal Model | Dose | Duration | Key Toxicological Findings |
| Dog | 30 mg/kg/day | 3-12 months | Significant gastrointestinal, cutaneous, renal, adrenal, bone, and hematologic toxicity.[8] |
| Monkey | 72 mg/m² | 9 months | Reductions in heart rate and changes in echocardiogram parameters.[9] |
| Mouse | 40 mg/kg/day | Chronic | Plasma concentrations maintained above the threshold for VEGFR2 and PDGFR phosphorylation inhibition.[10] |
| Rat | ≥1.8 mg/m² | 5 cycles | Caries of the teeth.[9] |
Table 3: Preclinical Safety Profile of Sorafenib in Animal Models
| Animal Model | Dose | Duration | Key Toxicological Findings |
| Dog | 30 mg/kg/day | 3-12 months | Significant gastrointestinal, cutaneous, renal, adrenal, bone, and hematologic toxicity.[8] |
| Dog | 10 mg/kg/day | 3-12 months | No significant side effects observed.[8] |
| Dog | 3 mg/kg (single dose, weekly) | N/A | Well-tolerated in tumor-bearing dogs.[11] |
| Beagle Dog | 10, 30, 60 mg/kg | 4 weeks | Dose-dependent alteration in dentin composition of teeth.[12] |
Table 4: Preclinical Safety Profile of Axitinib in Animal Models
| Animal Model | Dose | Duration | Key Toxicological Findings |
| Mouse | ≥15 mg/kg/dose (twice daily) | ≥15 days | Reduced fertility and embryonic viability in females.[13] |
| Mouse | ≥15 mg/kg/dose (twice daily) | 1 month | Thickened bone growth plates.[14] |
| Dog | ≥1.5 mg/kg/dose (twice daily) | Repeat-dose | Testicular/epididymal atrophy and reduced sperm density.[13] |
| Zebrafish | Not specified | Not specified | Associated with serious pericardial edema at relatively low concentrations.[15][16] |
Key Toxicities and Mechanistic Insights
Cardiotoxicity
Cardiotoxicity is a significant concern for many VEGFR-TKIs. The underlying mechanisms are complex and can involve both on-target and off-target effects.
-
On-target effects: Inhibition of VEGFR in cardiomyocytes can disrupt essential signaling pathways for cell survival and function.[15]
-
Off-target effects: Inhibition of other kinases, such as AMP-activated protein kinase (AMPK), can lead to mitochondrial dysfunction and cardiomyocyte apoptosis.[17] Sunitinib, for example, has been shown to induce myocyte loss in animal models through AMPK inhibition.[1]
Zebrafish have emerged as a valuable model for assessing TKI-induced cardiotoxicity due to their transparent embryos and rapid cardiac development.[18][19] Studies in zebrafish have shown that various VEGFR-TKIs can induce pericardial edema, reduced heart rate, and other cardiac abnormalities.[15][20]
Hepatotoxicity
Liver injury is another common adverse effect of TKIs. The mechanisms can include:
-
Metabolite-induced toxicity: Some TKIs are metabolized in the liver to reactive metabolites that can cause oxidative stress and cellular damage.[14][21]
-
Mitochondrial dysfunction: Several TKIs, including imatinib and sunitinib, have been shown to be mitochondrial toxicants, leading to impaired energy production and apoptosis in hepatocytes.[14][17]
-
Immune-mediated injury: For some TKIs like lapatinib, evidence suggests an immune-mediated mechanism of liver injury.[17]
Hypothyroidism
Thyroid dysfunction, particularly hypothyroidism, is frequently observed with TKI treatment.[15] The proposed mechanisms include:
-
Destructive thyroiditis: Inhibition of VEGFR can lead to capillary regression in the thyroid gland, causing thyroiditis and subsequent hypothyroidism.[12]
-
Inhibition of thyroid hormone synthesis: TKIs may interfere with the function of thyroid peroxidase, an enzyme essential for thyroid hormone production.[20]
-
Altered thyroid hormone metabolism: Some TKIs can affect the activity of deiodinases, enzymes responsible for converting thyroxine (T4) to the more active triiodothyronine (T3).[21]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of toxicology studies. Below are generalized workflows for assessing TKI-induced cardiotoxicity in rodent and zebrafish models.
Rodent Model for Cardiotoxicity Assessment
A common approach involves the administration of the TKI to rats or mice, followed by comprehensive cardiovascular monitoring.
Workflow for assessing TKI-induced cardiotoxicity in rodents.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are often used.[22]
-
Drug Administration: The TKI is typically administered daily via oral gavage for a specified period (e.g., 28 days).
-
Cardiovascular Monitoring:
-
Echocardiography: Performed at baseline and at regular intervals to assess cardiac function, including left ventricular ejection fraction (LVEF) and fractional shortening.
-
Electrocardiography (ECG): Telemetry or standard ECG recordings are used to monitor for arrhythmias and changes in QT interval.
-
-
Biomarkers: Blood samples are collected to measure cardiac biomarkers such as troponins and brain natriuretic peptide (BNP).
-
Histopathology: At the end of the study, hearts are collected for histopathological examination to assess for cardiomyocyte damage, fibrosis, and inflammation.
Zebrafish Model for Cardiotoxicity Assessment
The zebrafish embryo model allows for high-throughput screening of cardiotoxicity.
References
- 1. An indirect comparison of the toxicity of sunitinib and pazopanib in metastatic clear cell renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of vascular disruption in zebrafish embryos as an endpoint to predict developmental toxicity | springermedizin.de [springermedizin.de]
- 4. Frontiers | Pharmacokinetic Exposures Associated With Oral Administration of Sorafenib in Dogs With Spontaneous Tumors [frontiersin.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 9. medicsciences.com [medicsciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Hepatotoxicity Caused by Tyrosine Kinase Inhibitors - Page 2 [medscape.com]
- 12. Frontiers | Hepatocellular Toxicity Associated with Tyrosine Kinase Inhibitors: Mitochondrial Damage and Inhibition of Glycolysis [frontiersin.org]
- 13. Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hepatocellular Toxicity Associated with Tyrosine Kinase Inhibitors: Mitochondrial Damage and Inhibition of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. devtoolsdaily.com [devtoolsdaily.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Severe tyrosine-kinase inhibitor induced liver injury in metastatic renal cell carcinoma patients: two case reports assessed for causality using the updated RUCAM and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hepatotoxicity of Tyrosine Kinase Inhibitors: Clinical and Regulatory Perspectives | Semantic Scholar [semanticscholar.org]
- 22. youtube.com [youtube.com]
Efficacy of Pazopanib in Combination with Immunotherapy in Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of pazopanib, both as a monotherapy and in the context of combination strategies with immunotherapy in murine models. While direct preclinical studies detailing the combination of pazopanib with immune checkpoint inhibitors in mice are limited in publicly available literature, this guide synthesizes existing data on pazopanib's standalone efficacy and utilizes analogous studies of other VEGFR inhibitors in combination with immunotherapy to provide a comprehensive overview and rationale for this therapeutic approach.
Rationale for Combining Pazopanib with Immunotherapy
Pazopanib is a multi-tyrosine kinase inhibitor that primarily targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[1] By inhibiting these pathways, pazopanib disrupts tumor angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1] Beyond its anti-angiogenic effects, there is a strong preclinical rationale for combining pazopanib with immune checkpoint inhibitors such as anti-PD-1 and anti-CTLA-4 antibodies.
The tumor microenvironment is often characterized by hypoxia and an immunosuppressive milieu.[2][3] VEGF, a key target of pazopanib, has been shown to contribute to this immunosuppression by:
-
Promoting the infiltration of regulatory T cells (Tregs) , which dampen the anti-tumor immune response.
-
Inhibiting the maturation and function of dendritic cells (DCs) , which are crucial for presenting tumor antigens to T cells.[4]
-
Upregulating immune checkpoint ligands like PD-L1 on tumor and endothelial cells.
By inhibiting VEGFR signaling, pazopanib can "normalize" the tumor vasculature, leading to reduced hypoxia and creating a more favorable environment for immune cell infiltration and function.[2][3] Furthermore, studies have shown that pazopanib can directly modulate the immune system by enhancing the maturation and function of dendritic cells, further priming the immune system for an anti-tumor response.[4] This immunomodulatory effect of pazopanib provides a strong basis for its synergistic potential when combined with immune checkpoint inhibitors that unleash the cytotoxic activity of T cells against cancer cells.
Data Presentation: Preclinical Efficacy in Murine Models
The following tables summarize quantitative data from preclinical studies in mice, evaluating the efficacy of pazopanib as a monotherapy and a representative VEGFR inhibitor in combination with immunotherapy.
Table 1: Efficacy of Pazopanib Monotherapy in Murine Xenograft Models
| Tumor Model | Mouse Strain | Pazopanib Dose & Schedule | Outcome Measure | Result | Citation |
| A549 (NSCLC) | Nude | 100 mg/kg, oral, daily | Tumor Growth Inhibition | Significant reduction in tumor volume compared to vehicle control.[2][3] | [2][3] |
| L9981 (NSCLC) | Nude | 100 mg/kg, oral, daily | Tumor Growth Inhibition & Survival | Significant inhibition of tumor growth and prolonged survival. | [5] |
| DDLPS Xenograft | Athymic Nude | 40 mg/kg, oral, twice daily | Tumor Growth Inhibition | Significant delay in tumor growth. | [6] |
| CT-26 (Colorectal) | Nude | Not specified | Tumor Growth Inhibition | Inhibition of subcutaneous and orthotopic tumor growth. | [7] |
| Rhabdomyosarcoma & Ewing Sarcoma Xenografts | SCID | 100 mg/kg, oral, twice daily | Event-Free Survival | Statistically significant increase in event-free survival in some models. | [8] |
Table 2: Illustrative Efficacy of a VEGFR Inhibitor (Sunitinib) in Combination with Immunotherapy in a Murine Model
Disclaimer: The following data is from a study using sunitinib, another multi-kinase VEGFR inhibitor, and is presented as an illustrative example of the potential synergistic effects of combining a VEGFR inhibitor with immunotherapy, due to the limited availability of direct preclinical data for pazopanib in combination with immune checkpoint inhibitors in mice.
| Tumor Model | Mouse Strain | Treatment Groups | Outcome Measure | Result |
| B16.F10 Melanoma | C57BL/6 | 1. Vehicle | Tumor Growth | - |
| 2. Sunitinib | Reduced tumor growth vs. vehicle. | |||
| 3. Anti-CTLA-4 | Reduced tumor growth vs. vehicle. | |||
| 4. Sunitinib + Anti-CTLA-4 | Significantly greater tumor growth inhibition vs. monotherapies. | |||
| 1. Vehicle | Survival | - | ||
| 2. Sunitinib | Increased survival vs. vehicle. | |||
| 3. Anti-CTLA-4 | Increased survival vs. vehicle. | |||
| 4. Sunitinib + Anti-CTLA-4 | Significantly prolonged survival vs. monotherapies. | |||
| 1. Vehicle | Immune Cell Infiltration (CD8+ T cells) | - | ||
| 2. Sunitinib | Increased CD8+ T cell infiltration. | |||
| 3. Anti-CTLA-4 | Increased CD8+ T cell infiltration. | |||
| 4. Sunitinib + Anti-CTLA-4 | Markedly increased CD8+ T cell infiltration in tumors. |
Experimental Protocols
Pazopanib Monotherapy in A549 NSCLC Xenograft Model [2][3]
-
Cell Line: Human non-small cell lung cancer cell line A549.
-
Animals: Female athymic nude mice.
-
Tumor Implantation: 5 x 10^6 A549 cells were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 150-200 mm³, mice were randomized into two groups:
-
Control Group: Received vehicle (e.g., 0.5% hydroxypropyl methylcellulose) orally once daily.
-
Pazopanib Group: Received pazopanib at a dose of 100 mg/kg, suspended in the vehicle, orally once daily.
-
-
Data Collection: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length x width²) / 2. Body weight was monitored as a measure of toxicity.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, or after a specified duration of treatment. Tumors were then excised for further analysis (e.g., immunohistochemistry for vessel density).
Illustrative Protocol for VEGFR Inhibitor and Immunotherapy Combination in a Syngeneic Mouse Model
-
Cell Line: B16.F10 melanoma cell line (syngeneic to C57BL/6 mice).
-
Animals: Female C57BL/6 mice.
-
Tumor Implantation: 1 x 10^5 B16.F10 cells were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors became palpable (approximately 50-100 mm³), mice were randomized into four groups:
-
Vehicle Control Group: Received vehicle for the VEGFR inhibitor and an isotype control antibody for the immunotherapy.
-
VEGFR Inhibitor Monotherapy Group: Received a clinically relevant dose of a VEGFR inhibitor (e.g., sunitinib at 40 mg/kg) orally once daily.
-
Immunotherapy Monotherapy Group: Received an anti-CTLA-4 antibody (e.g., clone 9H10 at 10 mg/kg) intraperitoneally every 3 days for a specified number of doses.
-
Combination Therapy Group: Received both the VEGFR inhibitor and the anti-CTLA-4 antibody at the same doses and schedules as the monotherapy groups.
-
-
Data Collection:
-
Tumor growth was monitored as described above.
-
Survival was monitored, and mice were euthanized when tumors reached a predetermined size or showed signs of ulceration.
-
At the end of the study, tumors and spleens were harvested for flow cytometric analysis of immune cell populations (e.g., CD4+ T cells, CD8+ T cells, Tregs, myeloid-derived suppressor cells).
-
-
Statistical Analysis: Tumor growth curves were compared using two-way ANOVA. Survival data was analyzed using the log-rank (Mantel-Cox) test. Immune cell population differences were analyzed using t-tests or ANOVA.
Visualizations
Caption: Pazopanib inhibits key signaling pathways involved in tumor growth.
Caption: Workflow for a preclinical combination therapy study.
References
- 1. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pazopanib on tumor microenvironment and liposome delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pazopanib on tumor microenvironment and liposome delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pazopanib diminishes non-small cell lung cancer (NSCLC) growth and metastases in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pazopanib Inhibits Tumor Growth, Lymph-node Metastasis and Lymphangiogenesis of an Orthotopic Mouse of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Synergy of Pazopanib with Other Kinase Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, the multi-kinase inhibitor Pazopanib has demonstrated significant clinical activity against a range of malignancies, primarily through its inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs). However, to overcome intrinsic and acquired resistance and to enhance therapeutic efficacy, researchers are increasingly exploring the synergistic potential of Pazopanib in combination with other kinase inhibitors. This guide provides a comprehensive comparison of preclinical and clinical studies investigating these synergistic interactions, supported by experimental data and detailed methodologies.
Pazopanib in Combination with MEK Inhibitors: The Case of Trametinib
The combination of Pazopanib with MEK inhibitors, such as Trametinib, targets both angiogenesis and the crucial RAS/RAF/MEK/ERK signaling pathway. This dual blockade has shown promise in preclinical models of osteosarcoma and has been investigated in clinical trials for various solid tumors.
A preclinical study on osteosarcoma demonstrated that the combination of Pazopanib and Trametinib exhibited synergistic antitumor activity.[1][2][3] This synergy was attributed to the dual inhibition of the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[1] The combination led to increased apoptosis and was effective both in vitro and in in vivo osteosarcoma models.[1][2][3] Interestingly, the study also identified a potential resistance mechanism involving the upregulation of MEK6, suggesting a possible avenue for further therapeutic intervention.[1][2]
Clinical investigations have also explored this combination. A Phase Ib/II study in advanced soft tissue sarcoma (STS) found the combination to be tolerable, although it did not demonstrate a significant improvement in the 4-month progression-free survival (PFS) rate compared to historical controls.[4][5][6][7] Similarly, a trial in advanced cholangiocarcinoma showed acceptable toxicity and some clinical activity, but did not meet the primary endpoint of a statistically significant improvement in 4-month PFS.[8][9]
Quantitative Data Summary: Pazopanib and Trametinib
| Cancer Type | Model | Key Findings | Reference |
| Osteosarcoma | Preclinical (in vitro, in vivo) | Synergistic antitumor activity, induction of apoptosis, inhibition of ERK1/2 and Akt. | [1][2][3] |
| Advanced Soft Tissue Sarcoma | Clinical (Phase Ib/II) | Median PFS: 2.27 months; 4-month PFS rate: 21.1%; Disease Control Rate: 56%. Tolerable but not a significant improvement in PFS. | [5][7] |
| Advanced Cholangiocarcinoma | Clinical (Single-arm trial) | Median PFS: 3.6 months; 4-month PFS rate: 40%. Acceptable toxicity with some clinical activity, but did not meet the primary endpoint. | [8] |
Experimental Protocols: Pazopanib and Trametinib in Osteosarcoma
Cell Viability Assay: Osteosarcoma cell lines were treated with Pazopanib, Trametinib, or the combination for 72 hours. Cell viability was assessed using a standard colorimetric assay to determine the IC50 values and the combination index (CI). A CI value of less than 1 was indicative of a synergistic effect.
Western Blot Analysis: To investigate the molecular mechanisms, protein lysates from treated cells were subjected to Western blotting. This technique was used to analyze the phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, such as Akt and ERK1/2.
In Vivo Xenograft Model: MNNG-HOS and KHOS osteosarcoma cells were xenografted into NOD/SCID mice. The mice were then treated with Pazopanib, Trametinib, or the combination. Tumor growth was monitored to evaluate the in vivo antitumor activity of the drug combination.
NanoString nCounter Analysis: To explore transcriptional modifications, a high-throughput screening of 380 genes related to the MAPK and PI3K pathways was performed on treated osteosarcoma cell lines using the NanoString nCounter technology.[10]
Pazopanib in Combination with mTOR Inhibitors: The Case of Everolimus
The combination of Pazopanib with mTOR inhibitors like Everolimus aims to simultaneously block angiogenesis (VEGF pathway) and a key cell growth and proliferation pathway (PI3K/Akt/mTOR). This combination has been particularly studied in the context of renal cell carcinoma (RCC).
Clinical studies have demonstrated that sequential treatment with Pazopanib followed by Everolimus is a viable and effective strategy in metastatic RCC.[11][12][13] In a real-world observational study, this sequence resulted in a median overall survival (OS) of 26.5 months.[11][13] The median PFS was 10.6 months for first-line Pazopanib and 5.3 months for second-line Everolimus.[11][13] Another study in a Korean population reported a median OS of 27 months with this sequence.[14] A Phase I study of the combination in patients with advanced solid tumors, particularly those with PIK3CA mutations or PTEN loss, found the combination to be well-tolerated and showed clinical activity.[15][16][17]
Quantitative Data Summary: Pazopanib and Everolimus
| Cancer Type | Study Type | Key Findings | Reference |
| Metastatic Renal Cell Carcinoma | Observational Study | Median OS for sequence: 26.5 months; Median PFS for Pazopanib: 10.6 months; Median PFS for Everolimus: 5.3 months. | [11][12][13] |
| Metastatic Renal Cell Carcinoma | Retrospective Study (Korean population) | Median OS: 27 months; Median PFS for Pazopanib: 8 months; Median PFS for Everolimus: 3 months. | [14] |
| Advanced Solid Tumors | Phase I Clinical Trial | Clinical Benefit Rate (CBR): 27%. Well-tolerated with demonstrated activity. | [16][17] |
Experimental Protocols: Pazopanib and Everolimus Clinical Trial
Study Design: A multi-center, observational study included patients with newly diagnosed metastatic RCC who received first-line therapy with Pazopanib until disease progression or unacceptable toxicity, followed by second-line therapy with Everolimus.[11]
Endpoints: The primary endpoints were overall survival (OS) for the sequential therapy, progression-free survival (PFS) for each drug, and safety.[11]
Patient Population: The study included patients with a median age of 68 years, with a significant portion having undergone prior nephrectomy and having multiple comorbidities.[11][12]
Pazopanib in Combination with Other Kinase Inhibitors
The synergistic potential of Pazopanib extends to other classes of kinase inhibitors as well.
Pazopanib and Lapatinib: In non-small-cell lung cancer (NSCLC) cells, the combination of Pazopanib and the HER1/HER2 inhibitor Lapatinib was found to act synergistically to induce apoptosis.[18][19] A systematic kinome assessment revealed that the combination could suppress the activity of certain tyrosine kinases, such as c-Met, that were not fully inhibited by either drug alone.[18]
Pazopanib and Tivantinib: A phase 1 clinical trial evaluated the combination of Pazopanib with the c-MET inhibitor Tivantinib in patients with refractory solid tumors. The study focused on the safety, pharmacokinetics, and pharmacodynamics of the combination, noting that the VEGF and HGF/c-MET signaling pathways can act synergistically to promote angiogenesis.[20]
Visualizing the Mechanisms of Synergy
To better understand the complex interactions underlying the synergistic effects of these drug combinations, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
References
- 1. Pazopanib and Trametinib as a Synergistic Strategy against Osteosarcoma: Preclinical Activity and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pazopanib and Trametinib as a Synergistic Strategy against Osteosarcoma: Preclinical Activity and Molecular Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase Ib/II study of the safety and efficacy of combination therapy with multikinase vascular endothelial growth factor inhibitor Pazopanib and MEK inhibitor Trametinib in advanced soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. Phase Ib/II Study of the Safety and Efficacy of Combination Therapy with Multikinase VEGF Inhibitor Pazopanib and MEK Inhibitor Trametinib In Advanced Soft Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The oral VEGF receptor tyrosine kinase inhibitor pazopanib in combination with the MEK inhibitor trametinib in advanced cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oral VEGF receptor tyrosine kinase inhibitor pazopanib in combination with the MEK inhibitor trametinib in advanced cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pazopanib and Trametinib as a Synergistic Strategy against Osteosarcoma: Preclinical Activity and Molecular Insights [mdpi.com]
- 11. Sequential Treatment with Pazopanib and Everolimus in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequential pazopanib and everolimus nets good survival in metastatic RCC | MDedge [mdedge.com]
- 13. Sequential treatment with pazopanib and everolimus in metastatic renal cell carcinoma [iris.unime.it]
- 14. cuaj.ca [cuaj.ca]
- 15. Phase I combination of pazopanib a ... | Article | H1 Connect [archive.connect.h1.co]
- 16. Phase I combination of pazopanib and everolimus in PIK3CA mutation positive/PTEN loss patients with advanced solid tumors refractory to standard therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 19. researchgate.net [researchgate.net]
- 20. Combination therapy with pazopanib and tivantinib modulates VEGF and c-MET levels in refractory advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Pazopanib's Anti-Tumor Effects: A Comparative Guide for Researchers
An analysis of preclinical data reveals consistent anti-tumor and anti-angiogenic activity of pazopanib across various cancer models, though direct inter-laboratory reproducibility is influenced by methodological differences in experimental protocols.
This guide provides a comparative overview of the anti-tumor effects of pazopanib, a multi-targeted tyrosine kinase inhibitor, based on publicly available preclinical data from various research laboratories. The aim is to offer researchers, scientists, and drug development professionals a consolidated resource to assess the consistency and reproducibility of pazopanib's activity across different experimental settings. While a direct, perfectly controlled inter-laboratory reproducibility study is not available in the public domain, this guide synthesizes data from multiple independent studies to highlight trends and variations in the reported anti-tumor effects of pazopanib.
In Vitro Anti-Proliferative and Anti-Migratory Effects
Pazopanib has demonstrated direct anti-proliferative and anti-migratory effects on various cancer cell lines, although its potency can vary depending on the cell type and the presence of specific genetic alterations. The half-maximal inhibitory concentration (IC50) is a common metric for a drug's in vitro potency, but it's important to note that these values can be influenced by the specific assay used and the experimental conditions.[1]
Renal Cell Carcinoma (RCC)
In three-dimensional "tumouroid" models of renal cell carcinoma, pazopanib has been shown to reduce cancer cell viability and disrupt endothelial cell networks.[2] One study demonstrated that 786-O and CAKI-2 RCC cell lines exhibited a dose-dependent decrease in viability upon treatment with pazopanib, with the 786-O line showing greater sensitivity.[3]
Gastric Cancer
In gastric cancer cell lines, the anti-proliferative effect of pazopanib is particularly pronounced in cells with FGFR2 amplification. A study of 38 gastric cancer cell lines showed that those with FGFR2 amplification had significantly lower IC50 values for pazopanib compared to those without this amplification.[4]
Non-Small Cell Lung Cancer (NSCLC)
Pazopanib has been shown to inhibit the growth and migration of NSCLC cell lines. In one study, the IC50 for cell viability was found to be between 4-6 μmol/L in A549, YTLMC-90, and L9981 cell lines.[2]
Hepatocellular Carcinoma (HCC)
While pazopanib did not inhibit the in vitro proliferation of several HCC cell lines, it did significantly inhibit migration and invasion and induce apoptosis in the HCCLM3 and PLC/PRF/5 cell lines.[5][6]
Table 1: Comparison of In Vitro IC50 Values for Pazopanib Across Different Cancer Cell Lines
| Cancer Type | Cell Line | Key Genetic Feature | IC50 (µM) | Laboratory/Study |
| Gastric Cancer | SNU-16 | FGFR2 Amplification | ~0.1 | [4] |
| Gastric Cancer | KATO-III | FGFR2 Amplification | ~0.2 | [4] |
| Gastric Cancer | OCUM-2M | FGFR2 Amplification | ~1.0 | [4] |
| Gastric Cancer | HSC-39 | FGFR2 Amplification | ~2.0 | [4] |
| NSCLC | A549, YTLMC-90, L9981 | Not Specified | 4-6 | [2] |
| Renal Cell Carcinoma | 786-O | VHL mutation | ~16 | [3] |
Note: IC50 values can vary based on the specific assay and conditions used.
In Vivo Anti-Tumor Efficacy in Xenograft Models
Xenograft studies in immunodeficient mice provide a valuable in vivo platform to assess the anti-tumor activity of pazopanib. The data across different laboratories consistently demonstrate that pazopanib can inhibit tumor growth in various cancer models.
Renal Cell Carcinoma (RCC)
Pazopanib has shown significant activity in RCC xenograft models. One study noted that an RCC xenograft was the most sensitive to pazopanib among a panel of six different human tumor models.[7]
Hepatocellular Carcinoma (HCC)
In vivo studies have demonstrated that pazopanib significantly inhibits tumor growth in HCCLM3, HepG2, and PLC/PRF/5 xenograft models. These anti-tumor effects are largely attributed to the anti-angiogenic properties of the drug.[5][6]
Sarcoma
The Pediatric Preclinical Testing Program evaluated pazopanib in a panel of pediatric rhabdomyosarcoma and Ewing sarcoma xenografts. While no objective tumor regressions were observed, pazopanib did induce statistically significant delays in tumor growth compared to control groups in about half of the models tested.[7]
Table 2: Comparison of In Vivo Anti-Tumor Effects of Pazopanib in Xenograft Models
| Cancer Type | Xenograft Model | Pazopanib Dose | Tumor Growth Inhibition | Laboratory/Study |
| Renal Cell Carcinoma | Not Specified | Not Specified | Most sensitive among 6 models | [7] |
| Hepatocellular Carcinoma | HCCLM3, HepG2, PLC/PRF/5 | Not Specified | Significant inhibition | [5][6] |
| Rhabdomyosarcoma/Ewing Sarcoma | Pediatric Panel | 108mg/kg/day or 100mg/kg BID | Growth delay in ~50% of models | [7] |
Signaling Pathways and Experimental Workflows
Pazopanib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases, primarily VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit. This inhibition disrupts downstream signaling pathways crucial for angiogenesis and tumor cell proliferation.
Caption: Pazopanib inhibits key receptor tyrosine kinases, blocking downstream signaling pathways.
A typical experimental workflow to assess the in vitro anti-proliferative effects of pazopanib is outlined below.
Caption: A generalized workflow for in vitro cell viability assays.
Experimental Protocols
To facilitate the comparison and potential replication of findings, detailed experimental protocols are crucial. Below are summaries of methodologies cited in the reviewed literature.
In Vitro Cell Viability/Proliferation Assays
-
Cell Lines and Seeding: Cancer cell lines are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of pazopanib concentrations, typically in a serial dilution. A vehicle control (e.g., DMSO) is included.
-
Incubation: Plates are incubated for a defined period, often 72 to 96 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay, which measure metabolic activity or ATP content, respectively.
-
Data Analysis: The results are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A specified number of cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into control and treatment groups. Pazopanib is typically administered orally at a defined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used.
-
Endpoint: The study may be terminated when tumors in the control group reach a certain size, or after a predefined treatment period. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.
Conclusion
The available preclinical data from various laboratories consistently support the anti-tumor and anti-angiogenic activity of pazopanib across a range of cancer types. While direct comparisons of reproducibility are limited by variations in experimental models and methodologies, the overall trend of pazopanib's efficacy is evident. For researchers aiming to build upon these findings, careful consideration of the specific experimental protocols, including the choice of cell lines, animal models, and endpoint assays, is critical for ensuring the reliability and comparability of their results. This guide serves as a starting point for understanding the existing evidence and designing future studies on the anti-tumor effects of pazopanib.
References
- 1. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. d-nb.info [d-nb.info]
- 6. Antiangiogenic effects of pazopanib in xenograft hepatocellular carcinoma models: evaluation by quantitative contrast-enhanced ultrasonography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pazopanib Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of Pazopanib Hydrochloride, a potent tyrosine kinase inhibitor used in cancer research and therapy, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a hazardous drug, this compound and any materials contaminated with it must be managed as regulated hazardous waste from the point of generation through to final disposal. Adherence to strict protocols is essential to mitigate risks associated with exposure and to comply with federal, state, and local regulations.
Regulatory Framework
The disposal of pharmaceutical waste, particularly hazardous drugs like this compound, is governed by several regulatory bodies in the United States, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] It is imperative that all disposal procedures comply with the most stringent applicable federal, state, and local regulations.[3][4]
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
Proper disposal begins with the correct classification of waste. This compound waste is categorized based on the level of contamination:
-
Bulk Chemotherapy Waste: This category includes any quantity of this compound that is more than 3% of its original volume.[5] Examples include:
-
Unused or expired this compound powder or solutions.
-
Partially used vials or containers.
-
Grossly contaminated items from a spill cleanup. Bulk waste is considered RCRA hazardous waste.[5]
-
-
Trace Chemotherapy Waste: This includes materials that are "RCRA empty," meaning they contain a residual amount of the drug that is less than 3% of the original capacity.[5] Examples include:
-
Contaminated Sharps: Any sharp object, such as needles, syringes, or broken glass, that has come into contact with this compound.[6][7]
Step 2: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling this compound waste, personnel must wear appropriate PPE to prevent dermal, inhalation, or ingestion exposure.[8]
-
Gloves: Wear two pairs of chemotherapy-rated gloves.[7]
-
Gown: A disposable, solid-front protective gown is required.[7]
-
Eye and Face Protection: Use safety goggles with side shields or a face shield.[8]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of generating dust or aerosols.[8]
Step 3: Containment and Labeling
Segregated waste must be placed in designated, properly labeled, leak-proof, and puncture-resistant containers.
| Waste Category | Container Type | Labeling Requirement |
| Bulk Chemotherapy Waste | Black, DOT-approved hazardous waste container.[5] | "Hazardous Waste Pharmaceuticals"[9] |
| Trace Chemotherapy Waste | Yellow, puncture-resistant container.[5][6] | "Chemotherapeutic Waste" or "Trace Chemo"[10] |
| Contaminated Sharps | Yellow, puncture-proof sharps container.[6][7] | "Chemo Sharps"[6] |
Step 4: Temporary Storage
Waste containers must be kept closed and stored in a secure, designated area away from general laboratory traffic.[8][11] This storage area should be cool, dry, well-ventilated, and clearly marked as a hazardous waste accumulation site.[11] All waste must be stored in a locked location to prevent unauthorized access.[3][8][11]
Step 5: Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous material disposal company.[12] The primary and recommended method for destruction is high-temperature incineration in a facility equipped with an afterburner and scrubber system.[3][11][12]
Prohibited Actions:
-
DO NOT dispose of this compound waste in the regular trash or biohazard bags.[10]
-
DO NOT discharge any liquid waste containing this compound down the drain or into the sewer system.[10][11]
-
DO NOT contaminate water, foodstuffs, or animal feed with the waste.[11]
Step 6: Spill Management and Decontamination
In the event of a spill, the area must be evacuated and secured. Only personnel trained in hazardous drug spill cleanup should manage the incident.
-
Contain the Spill: Use a chemotherapy spill kit to absorb liquids and contain powders.
-
Decontaminate: Clean the area with a detergent solution followed by a thorough rinsing.[7]
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as bulk chemotherapy waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. www3.paho.org [www3.paho.org]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cleanchemlab.com [cleanchemlab.com]
Safe Handling of Pazopanib Hydrochloride: A Guide for Laboratory Professionals
Pazopanib Hydrochloride is a potent substance classified as a hazardous drug, requiring stringent safety protocols to minimize occupational exposure. This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of this compound. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Exposure Limits
This compound is recognized as a hazardous substance with potential health risks. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is suspected of damaging fertility or the unborn child.[2][3] As with many cytotoxic agents, there may be no safe level of exposure.[4] Therefore, minimizing contact through engineering controls and appropriate PPE is paramount.
| Hazard Classification | Details | Occupational Exposure Limit (OEL) |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child.[2][3] | Not established.[5][6] |
| Acute Toxicity | Category 4 (Oral): Harmful if swallowed.[1] | Not established.[5][6] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] | Not established.[5][6] |
| Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[1] | Not established.[5][6] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Not established.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound, from receipt to disposal.
Receiving and Storage
-
Inspect Shipment: Upon receipt, inspect the package for any signs of damage. If a package is damaged, treat it as a potential spill and notify the safety officer.[7]
-
Designated Storage: Store this compound in a designated, clearly labeled area separate from other non-hazardous chemicals.[8]
-
Secure Containment: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] The recommended storage temperature is often -20°C.[5]
Preparation and Handling (Engineering Controls and PPE)
This phase poses the highest risk of exposure due to the potential for aerosolization of the powdered compound.
-
Designated Area: All handling of open containers of this compound powder should be performed within a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize inhalation exposure.[9][10]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
-
Gloves: Wear two pairs of chemical-impermeable gloves that have been tested for use with cytotoxic agents.[2][6] Inspect gloves for defects before use and change them regularly.[6][11]
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic cuffs is required.[9]
-
Eye and Face Protection: Use tight-sealing safety goggles and a face shield to protect against splashes and airborne particles.[5]
-
Respiratory Protection: If engineering controls like a fume hood are not available or may be insufficient, a NIOSH-approved respirator is necessary.[2][5] Surgical masks do not provide adequate protection.[10]
-
-
Safe Handling Practices:
Spill Management
Accidental spills must be managed immediately by trained personnel.
-
Evacuate: Alert others and evacuate the immediate area.
-
Don PPE: Before cleaning, don the full PPE ensemble described above, including respiratory protection.
-
Contain Spill: For powder spills, gently cover with a plastic sheet or absorbent pads to minimize spreading.[5]
-
Clean-up: Collect the spilled material using tools that will not generate dust (e.g., wetted absorbent materials). Place all contaminated materials into a sealed, clearly labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Disposal Plan
All waste contaminated with this compound is considered hazardous cytotoxic waste.
-
Segregation: Segregate cytotoxic waste from other laboratory waste streams.[8]
-
Containers: Use dedicated, puncture-proof, and leak-proof containers clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste".[8][12]
-
PPE Disposal: All disposable PPE (gloves, gowns, etc.) used during handling must be disposed of as contaminated waste.
-
Final Disposal: Waste must be handled by a licensed hazardous material disposal company, typically via high-temperature incineration.[2][11] Ensure compliance with all federal, state, and local regulations.[11]
Workflow for Safe Handling of this compound
The following diagram illustrates the critical steps and precautions for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. echemi.com [echemi.com]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashp.org [ashp.org]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
